molecular formula C3H7NOS B1229335 N-(Methyl)mercaptoacetamide CAS No. 20938-74-3

N-(Methyl)mercaptoacetamide

Katalognummer: B1229335
CAS-Nummer: 20938-74-3
Molekulargewicht: 105.16 g/mol
InChI-Schlüssel: NSJNRJYQQPRCLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-sulfanylacetamide is a monocarboxylic acid amide resulting from formal condensation between mercaptoacetic acid and methylamine. It derives from an acetamide.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-methyl-2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJNRJYQQPRCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902428
Record name NoName_1671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20938-74-3
Record name N-Methylmercaptoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20938-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-2-sulfanylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(Methyl)mercaptoacetamide (CAS: 20938-74-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methyl)mercaptoacetamide, with the CAS number 20938-74-3, is a thiol-containing organic compound. It is recognized primarily for its role as a mild reducing agent, particularly in the context of peptide and protein chemistry. Its ability to reverse the oxidation of methionine residues to methionine sulfoxide (B87167) makes it a valuable tool in maintaining the integrity and function of proteins during and after synthetic procedures. Furthermore, its utility extends to the field of bioinorganic chemistry, where it is employed in studies of metalloprotein structures, specifically those containing zinc. This guide provides a comprehensive overview of the technical data, experimental protocols, and known applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReferences
Molecular Formula C₃H₇NOS[1][2]
Molecular Weight 105.16 g/mol [1][2]
CAS Number 20938-74-3[1][2]
Appearance Clear, colorless liquid[3]
Density 1.19 g/mL at 20 °C[1]
Boiling Point 83-85 °C at 0.3 mmHg[1]
Refractive Index n20/D 1.523[1]
Solubility Soluble in water.
Storage Temperature 2-8°C[1]

Synthesis

A general and adaptable protocol for the synthesis of this compound is outlined below. This method can be modified based on specific laboratory conditions and desired scale.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methylamine (B109427)

  • Thioglycolic acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thioglycolic acid in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylamine in DCM to the flask with stirring.

  • In a separate flask, dissolve the coupling agent (e.g., DCC) in anhydrous DCM.

  • Add the coupling agent solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC is used).

  • Wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification Methylamine Methylamine Reaction Amide Coupling in Aprotic Solvent Methylamine->Reaction Thioglycolic_acid Thioglycolic Acid Thioglycolic_acid->Reaction Coupling_agent Coupling Agent (e.g., DCC) Coupling_agent->Reaction Filtration Filtration Reaction->Filtration Extraction Aqueous Workup (Wash with H2O, Brine) Filtration->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

A generalized workflow for the synthesis of this compound.

Applications in Research and Development

Reduction of Methionine Sulfoxide

The primary and most well-documented application of this compound is as a reducing agent to reverse the oxidation of methionine residues in peptides and proteins to methionine sulfoxide.[1][2] This oxidation can occur during synthesis, purification, or storage and can lead to a loss of biological activity.

Mechanism of Action: The thiol group (-SH) of this compound acts as the reducing agent, donating electrons to the sulfoxide group of methionine sulfoxide, thereby regenerating the native methionine residue.

Methionine_Reduction Met_SO Methionine Sulfoxide (in Peptide/Protein) Met Methionine (in Peptide/Protein) Met_SO->Met Reduction NMMA This compound (HS-CH2-CO-NH-CH3) NMMA->Met Donates e- Oxidized_NMMA Oxidized this compound (Disulfide) NMMA->Oxidized_NMMA Oxidation

Reduction of methionine sulfoxide by this compound.

Experimental Protocol: Reduction of Methionine Sulfoxide in a Peptide

Materials:

  • Peptide containing methionine sulfoxide

  • This compound

  • Aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer, pH 7-8)

  • Inert gas (e.g., nitrogen or argon)

  • HPLC system for monitoring the reaction and purifying the product

Procedure:

  • Dissolve the peptide in the chosen aqueous buffer.

  • Add a molar excess of this compound to the peptide solution. The exact excess will depend on the peptide and the extent of oxidation and may need to be optimized.

  • Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) under an inert atmosphere to prevent re-oxidation.

  • Monitor the progress of the reduction by reverse-phase HPLC. The reduced peptide will typically have a longer retention time than the oxidized form.

  • Once the reaction is complete, the reduced peptide can be purified from the excess reducing agent and its oxidized form by preparative HPLC.

  • Lyophilize the purified peptide fractions to obtain the final product.

Studies of Metalloprotein Structure and Interactions

This compound is utilized in the study of metalloproteins, particularly those containing zinc ions coordinated by cysteine residues, such as zinc-finger proteins.[1] The thiol group of this compound can act as a ligand for the metal ion, allowing researchers to probe the coordination environment and the role of the metal in protein structure and function.

Experimental Approach: In these studies, this compound can be used in several ways:

  • As a competitive ligand: To study the affinity of the native ligands for the metal ion.

  • As a model ligand: In synthetic metal complexes that mimic the active site of the metalloprotein.

  • To probe the accessibility of the metal site: By observing its ability to displace native ligands.

Techniques such as NMR spectroscopy, X-ray crystallography, and various spectroscopic methods are employed to characterize the resulting metal-ligand complexes.

Metalloprotein_Interaction cluster_protein Metalloprotein (e.g., Zinc Finger) cluster_analysis Analytical Techniques Zinc_ion Zinc Ion (Zn2+) Cys_residues Cysteine Residues (Native Ligands) Zinc_ion->Cys_residues Coordination NMR NMR Spectroscopy Zinc_ion->NMR Characterization Xray X-ray Crystallography Zinc_ion->Xray Spectroscopy Other Spectroscopic Methods Zinc_ion->Spectroscopy NMMA This compound (Thiol Ligand) NMMA->Zinc_ion Ligand Exchange / Competition

Interaction of this compound with a metalloprotein.

Toxicological and Safety Information

This compound is classified as harmful if swallowed.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification
HazardDescription
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulations.

Note: This is a summary of the main hazards. Always consult the full SDS for comprehensive safety information.

A toxicological assessment of the closely related compound, N-methylacetamide, indicates low acute oral toxicity in animal studies.[5] However, due to structural differences, direct extrapolation of detailed toxicological data to this compound should be done with caution.

Conclusion

This compound is a specialized chemical with important applications in peptide and protein chemistry, as well as in the study of metalloproteins. Its primary function as a mild reducing agent for methionine sulfoxide is well-established, with clear experimental protocols available. Its use as a tool in bioinorganic chemistry highlights its utility in fundamental research. While its direct role in drug development as a therapeutic agent has not been extensively documented, its application in preserving the integrity of potential protein-based therapeutics is of significant value to drug development professionals. Researchers and scientists working with this compound should be familiar with its properties and adhere to strict safety protocols. Further research may uncover new applications for this versatile thiol-containing molecule.

References

Technical Guide: Physicochemical Properties of N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the core physicochemical properties of N-(Methyl)mercaptoacetamide, with a primary focus on its molecular weight. The data presented is compiled from established chemical databases.

Chemical Identity and Molecular Weight

This compound is a chemical compound with key identifiers and properties summarized below. The molecular weight is a fundamental property, crucial for stoichiometric calculations in experimental research and drug development processes.

IdentifierValueSource
Chemical Name This compound[1][2][3][4]
Molecular Formula C₃H₇NOS[1][2][3]
Molecular Weight 105.16 g/mol [1][2][3]
CAS Number 20938-74-3[2][3]
Linear Formula HSCH₂CONHCH₃

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₃H₇NOS.

The calculation based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S) is as follows:

  • Carbon (C): 3 atoms × 12.011 u = 36.033 u

  • Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

  • Sulfur (S): 1 atom × 32.06 u = 32.06 u

Total Molecular Weight: 36.033 + 7.056 + 14.007 + 15.999 + 32.06 = 105.155 u

This calculated value is consistent with the cited molecular weight of 105.16 g/mol .

Note on Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the atomic masses of its elements. As such, detailed experimental protocols for its determination are not typically presented in this context. Similarly, signaling pathways and experimental workflows are associated with the biological or chemical activity of a substance, rather than its intrinsic molecular properties. Therefore, visualizations for such processes are not applicable to the scope of this technical guide on molecular weight.

References

N-(Methyl)mercaptoacetamide chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Methyl)mercaptoacetamide (CAS No. 20938-74-3) is a versatile chemical reagent primarily utilized for its mild reducing capabilities, particularly in the context of peptide and protein chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols. The information is intended to support researchers in drug development and other scientific fields in the effective application of this compound.

Chemical Structure and Identification

This compound, also known as N-methyl-2-sulfanylacetamide or N-Methylthioglycolamide, is a monocarboxylic acid amide.[1][2] It results from the formal condensation of mercaptoacetic acid and methylamine (B109427).[1][2][3]

Canonical SMILES: CNC(=O)CS[4]

InChI: InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5)

InChIKey: NSJNRJYQQPRCLF-UHFFFAOYSA-N[4]

Physicochemical and Safety Data

Quantitative data for this compound are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₃H₇NOS[5]
Molecular Weight 105.16 g/mol [5]
Appearance Clear, colorless liquid[1][3]
Density 1.19 g/mL at 20 °C[2]
Boiling Point 83-85 °C at 0.3 mmHg[2]
Solubility in Water 56 g/L at 25 °C[1]
pKa (predicted) 8.12 ± 0.10[1][2]
Refractive Index (n20/D) 1.523
Table 2: Safety and Handling Information
ParameterInformationReference
CAS Number 20938-74-3[3][5]
Hazard Classification Acute Toxicity, Oral (Category 4)
GHS Hazard Statement H302: Harmful if swallowed
Signal Word Warning
Storage Temperature 2-8°C[1][2]
Personal Protective Equipment Eyeshields, gloves, suitable respirator

Spectroscopic Characterization

Synthesis Protocol

While specific, detailed laboratory procedures for the synthesis of this compound are not extensively published, a representative protocol can be adapted from the known chemistry of amide formation and procedures for analogous compounds. The logical workflow involves the amidation of a mercaptoacetic acid derivative with methylamine.

G cluster_synthesis Representative Synthesis Workflow MAA Mercaptoacetic Acid or derivative (e.g., ester) Reaction Reaction Vessel MAA->Reaction MeA Methylamine (aqueous or gas) MeA->Reaction Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Reaction Coupling Coupling Agent (optional) or Dehydrating Conditions Coupling->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup 1. Reaction 2. Quenching Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Representative workflow for the synthesis of this compound.

Representative Experimental Protocol (Amidation)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add mercaptoacetic acid (1.0 eq) dissolved in a suitable anhydrous solvent.

  • Amine Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of methylamine (1.1 eq) to the flask.

  • Reaction: If direct amidation is slow, a coupling agent (e.g., DCC, HBTU) may be required, or the reaction can be driven by azeotropic removal of water using a Dean-Stark apparatus if starting from the free acid.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If an organic solvent was used, separate the layers. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless liquid.

Applications and Experimental Protocols

Reduction of Methionine Sulfoxide (B87167) in Peptides

The primary application of this compound is as a mild reducing agent to reverse the oxidation of methionine residues to methionine sulfoxide (Met(O)). This oxidation can occur as an undesired side reaction during peptide synthesis and cleavage.

G cluster_reduction Workflow for Met(O) Reduction Peptide Peptide containing Met(O) Dissolve Dissolve peptide in 10% v/v aqueous acetic acid Peptide->Dissolve Add_Reagent Add this compound (2-10 mg per mg peptide) Dissolve->Add_Reagent Incubate Incubate at 37°C (24-36 h) under inert gas Add_Reagent->Incubate Monitor Monitor reaction by HPLC Incubate->Monitor Lyophilize Lyophilize mixture to obtain crude peptide Incubate->Lyophilize Purified_Peptide Purified Peptide with reduced Methionine Lyophilize->Purified_Peptide Post-lyophilization purification (e.g., HPLC)

Caption: Experimental workflow for the reduction of methionine sulfoxide in peptides.

Detailed Experimental Protocol

This protocol is adapted from established methods for post-cleavage reduction of Met(O) in peptides.

  • Peptide Dissolution: Dissolve the peptide containing methionine sulfoxide in 10% v/v aqueous acetic acid. The volume should be sufficient to fully dissolve the peptide (e.g., 200 µL to 1000 µL per mg of peptide).

  • Reagent Addition: Add this compound to the peptide solution. A typical ratio is 2-10 mg of the reagent for every 1 mg of peptide.

  • Incubation: Incubate the solution at 37 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 24 to 36 hours.

  • Monitoring: The progress of the reduction can be monitored by analytical High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Met(O)-peptide peak and the appearance of the reduced peptide peak.

  • Isolation: Once the reaction is complete, lyophilize the mixture to remove the solvent and excess reagent, yielding the crude peptide.

  • Purification: The crude peptide can then be purified using standard techniques, such as preparative HPLC.

Use in Metalloprotein Research

This compound has been employed in bioinorganic chemistry to study the structure and interactions of metalloproteins. Specifically, it has been used as a ligand in the generation of model zinc complexes. For instance, it was used to generate complexes with a hydrotris(pyrazolyl)borate zinc hydroxide (B78521) system, [(TpMe,Ph)ZnOH], to model the binding of various functional groups to the metal center of metalloenzymes. This application helps in elucidating the coordination chemistry of drug candidates or substrates with metalloprotein active sites. A detailed protocol for such specialized studies would be specific to the research question and the particular metalloprotein or model complex being investigated.

References

An In-depth Technical Guide to the Synthesis of N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthesis pathway for N-(Methyl)mercaptoacetamide, a compound of interest for researchers, scientists, and professionals in drug development. This document details the chemical reaction, experimental protocols, and quantitative data, presented in a clear and accessible format.

Core Synthesis Pathway: Amidation of Mercaptoacetic Acid

The most direct and common pathway for the synthesis of this compound involves the amidation of mercaptoacetic acid (also known as thioglycolic acid) with methylamine (B109427). This reaction forms a stable amide bond between the carboxyl group of mercaptoacetic acid and the amino group of methylamine. The reaction can be facilitated by the use of a coupling agent or by activating the carboxylic acid, for example, by converting it to an acyl chloride.

A straightforward approach involves the direct reaction between mercaptoacetic acid and methylamine, often in a suitable solvent and potentially with the removal of water to drive the equilibrium towards the product.

Reaction Scheme:

G Mercaptoacetic Acid HS-CH₂-COOH plus1 + Methylamine CH₃-NH₂ arrow Δ This compound HS-CH₂-CONH-CH₃ plus2 + Water H₂O

Caption: Direct amidation of mercaptoacetic acid with methylamine.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

Compound Molecular Formula Molar Mass ( g/mol ) Stoichiometric Ratio Example Mass (g) Example Moles (mol)
Mercaptoacetic AcidC₂H₄O₂S92.121.09.210.10
Methylamine (40% in H₂O)CH₅N31.061.18.540.11
This compoundC₃H₇NOS105.16-(Theoretical: 10.52)(Theoretical: 0.10)

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • Mercaptoacetic acid

  • Methylamine (40% solution in water)

  • Toluene (B28343)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane (B92381)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add mercaptoacetic acid (9.21 g, 0.10 mol) and toluene (100 mL).

  • Addition of Amine: While stirring, slowly add methylamine (8.54 g of a 40% aqueous solution, 0.11 mol) to the flask. An exothermic reaction may be observed.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux using a heating mantle. Collect the water in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 3-4 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (1:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system such as dichloromethane/hexane.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G A Reaction Setup (Mercaptoacetic Acid, Methylamine, Toluene) B Azeotropic Reflux (Water Removal) A->B Heat C Reaction Work-up (Washing and Drying) B->C Cool D Solvent Removal (Rotary Evaporation) C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, IR, MS) E->F

Caption: General experimental workflow for synthesis and purification.

An In-depth Technical Guide on N-(Methyl)mercaptoacetamide: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Methyl)mercaptoacetamide, a small molecule with the chemical formula C₃H₇NOS, has garnered interest in the scientific community for its role as a mild reducing agent and, more significantly, as a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, a detailed experimental protocol for its synthesis, and its biological activity as a histone deacetylase (HDAC) inhibitor. Particular attention is given to its interaction with HDAC6, a key enzyme implicated in various diseases, including cancer and neurodegenerative disorders. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-methyl-2-sulfanylacetamide, is a monocarboxylic acid amide.[1] It is the formal condensation product of mercaptoacetic acid and methylamine (B109427).[1] The compound is a clear, colorless liquid at room temperature and is characterized by the physical and chemical properties summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20938-74-3
Molecular Formula C₃H₇NOS
Molecular Weight 105.16 g/mol
Boiling Point 83-85 °C at 0.3 mmHg
Density 1.19 g/mL at 20 °C
Refractive Index (n20/D) 1.523
Storage Temperature 2-8°C

Synthesis of this compound: Experimental Protocol

2.1. Materials and Reagents

  • Thioglycolic acid

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

2.2. Experimental Procedure

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve thioglycolic acid (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DMF dropwise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes to form the activated ester.

  • Amidation: Slowly add methylamine solution (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

2.3. Expected Yield and Characterization

While a specific yield for this reaction is not cited in the available literature, similar amidation reactions typically proceed with moderate to high yields. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity: Inhibition of Histone Deacetylase 6 (HDAC6)

The mercaptoacetamide moiety has been identified as a promising zinc-binding group for the development of selective HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of lysine (B10760008) residues on histones and other proteins. HDAC6, in particular, is a cytosolic enzyme that deacetylates non-histone proteins, including α-tubulin, and is a validated target for the treatment of cancer and neurodegenerative diseases.

While specific quantitative data for the inhibition of HDAC6 by this compound is not available in the searched literature, a closely related mercaptoacetamide analog, N-(7-(dimethylamino)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-mercaptoacetamide , has been reported to have an IC₅₀ value of 0.22 µM for HDAC6.[2] This suggests that the mercaptoacetamide scaffold is a potent inhibitor of HDAC6.

3.1. Signaling Pathway of HDAC6 Inhibition

The inhibitory action of mercaptoacetamide-based compounds on HDAC6 involves the chelation of the zinc ion in the enzyme's active site. This interaction blocks the catalytic activity of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. The increased acetylation of α-tubulin affects microtubule stability and dynamics, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the proposed mechanism of HDAC6 inhibition by a mercaptoacetamide inhibitor and its downstream effects.

HDAC6_Inhibition_Pathway cluster_0 HDAC6 Active Site cluster_1 Cellular Effects HDAC6 HDAC6 (with Zn²⁺ ion) Inhibited_Complex Inhibited HDAC6 Complex HDAC6->Inhibited_Complex Binding and Zn²⁺ Chelation Mercaptoacetamide This compound Mercaptoacetamide->Inhibited_Complex Acetylated_Tubulin Acetylated α-Tubulin Inhibited_Complex->Acetylated_Tubulin Inhibition of Deacetylation Microtubule_Stability Increased Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Stability->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of HDAC6 inhibition by this compound.

3.2. Experimental Workflow for Assessing HDAC Inhibition

The inhibitory activity of this compound against HDAC6 can be determined using a commercially available HDAC assay kit. The general workflow for such an experiment is outlined below.

HDAC_Assay_Workflow start Start prepare_reagents Prepare Reagents: - HDAC6 Enzyme - Fluorogenic Substrate - this compound (Inhibitor) - Assay Buffer start->prepare_reagents plate_setup Set up 96-well plate with: - Control wells (no inhibitor) - Test wells (serial dilutions of inhibitor) prepare_reagents->plate_setup add_enzyme Add HDAC6 enzyme to all wells plate_setup->add_enzyme add_inhibitor Add inhibitor to test wells add_enzyme->add_inhibitor pre_incubation Pre-incubate at 37°C for 15 min add_inhibitor->pre_incubation add_substrate Add fluorogenic substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C for 30-60 min add_substrate->incubation add_developer Add developer solution to stop reaction and generate fluorescent signal incubation->add_developer read_plate Read fluorescence on a plate reader add_developer->read_plate data_analysis Analyze data and calculate IC₅₀ value read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining HDAC6 inhibitory activity.

Conclusion

This compound is a molecule of significant interest due to its potential as an HDAC6 inhibitor. This technical guide has provided a detailed overview of its chemical properties, a plausible synthesis protocol, and its mechanism of biological action. The ability of the mercaptoacetamide moiety to selectively inhibit HDAC6 opens up avenues for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to N-Methyl-2-Sulfanylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-sulfanylacetamide, often referred to in literature as N-(Methyl)mercaptoacetamide, is a specialized chemical reagent with significant applications in peptide chemistry and metalloprotein research. Its principal function is as a mild and effective reducing agent for methionine sulfoxide (B87167) residues in peptides and proteins.[1][2][3] The reversible oxidation of methionine is increasingly recognized as a key post-translational modification involved in cellular regulation and oxidative stress signaling, making tools for its study, such as N-methyl-2-sulfanylacetamide, invaluable.[3]

The IUPAC name for the compound with CAS Number 20938-74-3 is N-methyl-2-sulfanylacetamide .[4] It is a monocarboxylic acid amide that results from the formal condensation of mercaptoacetic acid and methylamine.[5][6] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its primary applications, and its role in biochemical research.

Chemical and Physical Properties

N-methyl-2-sulfanylacetamide is a clear, colorless liquid at room temperature.[5] Its key quantitative properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 20938-74-3[2][4]
Molecular Formula C₃H₇NOS[4][7]
Molecular Weight 105.16 g/mol [2][4]
Density 1.19 g/mL at 20 °C[2]
Boiling Point 83-85 °C at 0.3 mmHg[2]
Melting Point 58 °C[8]
Refractive Index n20/D 1.523[2][8]
pKa (Predicted) 8.12 ± 0.10[5][8]
Solubility in Water 56 g/L at 25 °C[5]

Table 2: Spectroscopic and Chromatographic Data

Data TypeDescriptionSource(s)
SMILES CNC(=O)CS[2][4]
InChI 1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5)[2][4]
InChIKey NSJNRJYQQPRCLF-UHFFFAOYSA-N[2][4]
Kovats Retention Index Standard non-polar: 938[4]
Spectra Available 13C NMR, FTIR, Raman, GC-MS[4][9]

Key Applications and Experimental Protocols

The primary applications of N-methyl-2-sulfanylacetamide in research are centered on its reducing capabilities and its function as a zinc-binding group.

Reduction of Methionine Sulfoxide (Met(O)) in Peptides

Methionine residues in peptides and proteins are susceptible to oxidation, forming methionine sulfoxide (Met(O)). This can occur during peptide synthesis, cleavage from the resin, or as a result of oxidative stress in biological systems.[1][3] N-methyl-2-sulfanylacetamide is used to reverse this oxidation post-cleavage.[1]

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the post-cleavage reduction of Met(O) residues in peptides.[1]

  • Peptide Dissolution: Dissolve the crude peptide containing the Met(O) residue(s) in 10% v/v aqueous acetic acid. The approximate volume should be between 200 µL and 1000 µL per milligram of peptide.

  • Addition of Reducing Agent: To the peptide solution, add N-methyl-2-sulfanylacetamide in a quantity of 2-10 mg.

  • Incubation: Warm the solution at 37 °C under an inert atmosphere (e.g., nitrogen or argon) for 24 to 36 hours. The inert atmosphere is crucial to prevent re-oxidation.

  • Monitoring: The progress of the reduction reaction can be monitored by taking aliquots at various time points and analyzing them by High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, as determined by HPLC, lyophilize the entire mixture to obtain the crude peptide with the reduced methionine. The peptide can then be purified using standard chromatographic techniques.

G cluster_workflow Workflow: Reduction of Methionine Sulfoxide start Start: Peptide with Met(O) dissolve Dissolve peptide in 10% aq. Acetic Acid start->dissolve add_reagent Add N-methyl-2-sulfanylacetamide (2-10 mg) dissolve->add_reagent incubate Incubate at 37°C (24-36h) under N2 add_reagent->incubate monitor Monitor reaction by HPLC incubate->monitor check Reaction Complete? monitor->check check->incubate No lyophilize Lyophilize mixture check->lyophilize Yes end End: Peptide with Met lyophilize->end

Workflow for the reduction of methionine sulfoxide.
Use in Metalloprotein Research

N-methyl-2-sulfanylacetamide serves as a model zinc-binding group (ZBG) for studying drug-metalloprotein interactions.[2] The thiol and amide functionalities allow it to chelate metal ions. Researchers have used it to synthesize and characterize tetrahedral zinc complexes to understand the binding modes of various functional groups to the zinc centers in metalloenzymes.[2]

Generic Experimental Workflow:

  • Complex Formation: A zinc complex, such as [(TpMe,Ph)ZnOH] (where TpMe,Ph is a tris(pyrazolyl)borate ligand), is combined with N-methyl-2-sulfanylacetamide in an appropriate solvent.

  • Reaction: The mixture is stirred to allow for the formation of the new complex, e.g., [(TpMe,Ph)Zn(SCH₂CONHMe)].

  • Isolation and Purification: The resulting zinc complex is isolated, often through crystallization, and purified.

  • Characterization: The structure and properties of the complex are determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the coordination geometry and binding interactions.

G cluster_logic Logic: Metalloprotein Interaction Model Zn_complex Zinc Complex [(Tp)ZnOH] Reaction Complexation Reaction Zn_complex->Reaction NMMA N-methyl-2-sulfanylacetamide (ZBG) NMMA->Reaction New_Complex New Model Complex [(Tp)Zn(ZBG)] Reaction->New_Complex Analysis Structural Analysis (X-ray, NMR) New_Complex->Analysis

Modeling zinc-binding group interactions.

Synthesis

While N-methyl-2-sulfanylacetamide is commercially available, understanding its synthesis is valuable. Mercaptoacetamide derivatives are generally synthesized via a two-step process.[10]

General Synthetic Pathway:

  • Amide Formation: An appropriate amine (in this case, methylamine) is reacted with chloroacetyl chloride to form the N-alkyl-2-chloroacetamide intermediate.

  • Thiol Introduction: The chloro-intermediate undergoes a nucleophilic substitution reaction with a sulfur source, such as potassium thioacetate, followed by hydrolysis to yield the final thiol product.[10]

Safety and Handling

N-methyl-2-sulfanylacetamide is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][5] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields, faceshield), and appropriate clothing.[2]

  • Handling: Wash hands and skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product.[5]

  • Storage: Store in a cool, dry place, typically at 2-8°C.[2][8]

Conclusion

N-methyl-2-sulfanylacetamide is a critical reagent for researchers in peptide chemistry and bioinorganic chemistry. Its efficacy as a mild reducing agent for methionine sulfoxide makes it an essential tool for maintaining the integrity of synthetic peptides and for studying redox-regulated biological processes. Furthermore, its utility in modeling zinc-ligand interactions provides valuable insights for the design of novel therapeutics targeting metalloenzymes. This guide has provided the core technical information required for its effective and safe use in a research setting.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-(Methyl)mercaptoacetamide (CAS No: 20938-74-3) is a sulfur-containing organic compound belonging to the mercaptoacetamide class. It is recognized for its role as a mild reducing agent, capable of reacting with methionine sulfoxide (B87167) moieties, and its utility in the study of metalloprotein structures and interactions. This technical guide provides a comprehensive overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and presents a logical workflow for property characterization.

Physicochemical Properties of this compound

The fundamental physicochemical data for this compound are summarized below. It is noteworthy that while some suppliers describe the compound as a "clear colorless liquid,"[1][2] a reported melting point of 58°C suggests it exists as a solid at standard ambient temperature and pressure.[1]

PropertyValueReference(s)
IUPAC Name 2-mercapto-N-methylacetamide[2]
CAS Number 20938-74-3[1]
Molecular Formula C₃H₇NOS[2]
Molecular Weight 105.16 g/mol [2][3]
Physical State Solid (Melting Point 58°C); sometimes described as a liquid[1][2]
Appearance Clear, colorless[1][2]
Melting Point 58 °C[1]
Boiling Point 83-85 °C at 0.3 mmHg[1]
Density 1.19 g/mL at 20 °C[1]
Water Solubility 56 g/L at 25 °C[2]
pKa (Thiol) 8.12 ± 0.10 (Predicted)[1][2]
Refractive Index n20/D 1.523[1]
Vapor Pressure 0.00411 mmHg at 25 °C
Flash Point 122.6 °C
SMILES String CNC(=O)CS
InChI Key NSJNRJYQQPRCLF-UHFFFAOYSA-N

Experimental Protocols for Property Determination

The determination of the physicochemical properties of chemical substances like this compound is standardized by internationally recognized methods, such as the OECD Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability across different laboratories.

1. Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the temperature of the solid-to-liquid phase transition.[4][5][6]

  • Principle: A small, purified sample of the substance is heated at a controlled rate, and the temperature range from the initial collapse of the solid to complete liquefaction is recorded.

  • Methodology (Capillary Method):

    • A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is then sealed at one end.

    • The capillary is placed in a heated bath (liquid or metal block) adjacent to a calibrated thermometer.

    • The bath is heated slowly and uniformly (e.g., at a rate of 1°C per minute) near the expected melting point.

    • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

  • Other applicable methods include: Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), which measure the heat flow associated with the phase transition.[4]

2. Boiling Point (OECD Guideline 103)

This protocol details methods for determining the boiling point of liquids that are chemically stable at this temperature.[7][8][9]

  • Principle: The boiling point is the temperature at which the vapor pressure of a substance equals the surrounding atmospheric pressure.[7]

  • Methodology (Dynamic Method):

    • The substance is placed in a suitable apparatus, and the pressure is gradually reduced while the substance is stirred at a constant temperature.

    • The pressure at which boiling begins is recorded.

    • This process is repeated at several different temperatures.

    • A vapor pressure-temperature curve is plotted, and the boiling point at standard pressure (101.325 kPa) is determined by interpolation.

  • Other applicable methods include: Ebulliometry, the distillation method, and the Siwoloboff method.[7] For high-boiling substances, determination under reduced pressure (as reported in the table) is standard practice.

3. Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining the saturation mass concentration of a substance in water.[10][11][12]

  • Principle: A solution or dispersion of the substance in water is agitated until equilibrium is reached at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined.

  • Methodology (Flask Method - suitable for solubilities > 10⁻² g/L):

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 20-25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10][13]

    • The mixture is then centrifuged or filtered to separate the undissolved solid.

    • The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

4. Partition Coefficient (n-octanol/water) - LogP (OECD Guideline 107)

The LogP value is a measure of a compound's hydrophobicity and is critical for predicting its environmental fate and pharmacokinetic properties.[13][14][15]

  • Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[13]

  • Methodology (Shake Flask Method - for logP values between -2 and 4):

    • A small amount of the test substance is dissolved in either n-octanol or water (whichever is more suitable).

    • This solution is added to a vessel containing a known volume of the other solvent (both solvents are pre-saturated with each other).

    • The vessel is shaken vigorously at a constant temperature until equilibrium is established.

    • The phases are separated, typically by centrifugation.

    • The concentration of the substance in both the n-octanol and water phases is measured using an appropriate analytical method.

    • The partition coefficient (P) is calculated as P = Coctanol / Cwater, and the result is expressed as logP.

5. Dissociation Constant - pKa (OECD Guideline 112)

This guideline describes methods for determining the dissociation constant of substances that behave as acids or bases in water.[16][17][18] For this compound, the thiol group (-SH) is weakly acidic.

  • Principle: The pKa is determined by measuring the pH of a solution while systematically changing the ratio of the ionized and non-ionized forms of the substance.

  • Methodology (Titration Method):

    • A precise amount of this compound is dissolved in purified, carbon dioxide-free water.

    • The solution is titrated with a standardized strong base solution (e.g., NaOH).

    • The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

    • A titration curve (pH vs. volume of titrant) is generated. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the thiol (R-SH) and its conjugate base (R-S⁻) are equal.[19][20]

Mandatory Visualizations

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like this compound, based on the standard OECD protocols.

G cluster_preliminary Preliminary Assessment cluster_phase Phase Transition Properties cluster_solution Solution & Partitioning Properties cluster_final Final Data Compilation Start Test Substance: This compound Purity Purity & Identity (e.g., NMR, GC-MS) Start->Purity Verify Appearance Physical State & Appearance (Visual Inspection) Purity->Appearance Solubility Water Solubility (OECD 105) Purity->Solubility MeltingPoint Melting Point (OECD 102) Appearance->MeltingPoint BoilingPoint Boiling Point (OECD 103) Appearance->BoilingPoint Report Comprehensive Physicochemical Profile MeltingPoint->Report BoilingPoint->Report pKa Dissociation Constant (pKa) (OECD 112) Solubility->pKa LogP Partition Coefficient (LogP) (OECD 107) Solubility->LogP pKa->Report LogP->Report

Caption: Workflow for Physicochemical Property Determination.

References

Technical Guide: Solubility Profile of N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the available solubility data for N-(Methyl)mercaptoacetamide (CAS No. 20938-74-3). Due to the limited publicly available quantitative data, this guide summarizes the known information and provides a general experimental protocol for solubility determination.

Core Data Presentation

The solubility of a compound is a critical physicochemical property, influencing its bioavailability, formulation, and potential applications in various scientific fields. The following table summarizes the currently available quantitative solubility data for this compound.

SolventTemperature (°C)SolubilityUnit
Water2556g/L
EthanolNot AvailableNot Available-
MethanolNot AvailableNot Available-
AcetoneNot AvailableNot Available-
Dimethyl Sulfoxide (DMSO)Not AvailableNot Available-

Experimental Protocols

In the absence of specific published experimental methods for this compound solubility determination, a general and widely accepted protocol for determining the solubility of a solid compound, such as the shake-flask method, is described below. This method is a standard approach for establishing equilibrium solubility.

General Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution:

    • An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol, etc.) in a sealed container, typically a glass flask.

    • The container is then agitated at a constant temperature for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is ideal for this purpose.

  • Separation of Undissolved Solute:

    • After the equilibration period, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm) to obtain a clear, saturated solution.

  • Quantification of Dissolved Solute:

    • A known volume of the clear, saturated filtrate is carefully collected.

    • The concentration of this compound in the filtrate is then determined using a suitable analytical technique. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the compound.

      • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

      • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Mandatory Visualization

As no specific signaling pathways involving this compound are documented, the following diagram illustrates the general experimental workflow for determining the solubility of a chemical compound.

Solubility_Workflow start Start: Excess Solute + Solvent equilibration Equilibration (Constant Temperature & Agitation) start->equilibration separation Separation of Undissolved Solute (Centrifugation/Filtration) equilibration->separation quantification Quantification of Dissolved Solute (e.g., HPLC, UV-Vis) separation->quantification result Result: Solubility Data quantification->result end End result->end

Caption: General experimental workflow for solubility determination.

References

N-(Methyl)mercaptoacetamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and biological considerations for N-(Methyl)mercaptoacetamide (CAS No. 20938-74-3). Intended for an audience of researchers, scientists, and drug development professionals, this document consolidates available data on the compound's chemical and physical properties, toxicological profile, and appropriate handling procedures. Notably, this guide details this compound's role as a histone deacetylase 6 (HDAC6) inhibitor and visualizes its impact on key cellular signaling pathways. While specific quantitative toxicological data for this compound is limited, this guide presents data for structurally similar compounds to provide a conservative basis for risk assessment and safety protocols.

Chemical and Physical Properties

This compound, also known as 2-mercapto-N-methylacetamide, is a thiol-containing organic compound. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₇NOS[1]
Molecular Weight 105.16 g/mol [1]
CAS Number 20938-74-3[1]
Appearance Clear, colorless liquid[2]
Boiling Point 83-85 °C at 0.3 mm Hg
Density 1.19 g/mL at 20 °C
Refractive Index n20/D 1.523
Storage Temperature 2-8°C

Hazard Identification and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Prolonged or repeated exposure may cause damage to organs.[3] It is also considered potentially harmful to aquatic life with long-lasting effects.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H372: Causes damage to organs through prolonged or repeated exposure

  • H413: May cause long lasting harmful effects to aquatic life

Quantitative Toxicological Data
CompoundCAS No.RouteSpeciesLD50/LC50Reference
N-Methylacetamide 79-16-3OralRat>2000 mg/kg bw[4]
OralRat4000 mg/kg bw[4]
N,N-Dimethylacetamide (DMAC) 127-19-5OralRat3000 - 6000 mg/kg bw[5]
DermalRat7500 mg/kg bw[5]
DermalRabbit2240 mg/kg bw[6]
InhalationRat8.81 mg/L (1h)[5]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature and the characteristic strong odor of thiols, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[7]

  • Ensure adequate ventilation to minimize exposure to vapors.

Personal Protective Equipment
PPE ItemSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
Skin and Body Protection A flame-retardant lab coat and appropriate protective clothing to prevent skin contact.
Respiratory Protection For situations where airborne concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
General Hygiene Practices
  • Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in areas where the compound is handled.[3]

  • Wash hands thoroughly after handling and before leaving the laboratory.

  • Remove contaminated clothing and wash it before reuse.

Storage and Disposal

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain, as it is harmful to aquatic life.[3]

  • Neutralize waste containing thiols with an oxidizing agent like a 10% aqueous bleach solution before collection for hazardous waste disposal.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of S-Acetamidomethyl-L-cysteine hydrochloride and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptoacetic acid (1 equivalent) in a suitable solvent such as toluene.

  • Amidation: Slowly add a solution of methylamine (B109427) (1 equivalent) in the same solvent to the stirred solution of 2-mercaptoacetic acid at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Work-up and Isolation: Upon completion of the reaction, remove the solvent under reduced pressure. The crude product can be purified by distillation under high vacuum or by column chromatography on silica (B1680970) gel.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol provides a general framework for assessing the cytotoxicity of this compound using a cell-based assay such as the MTT or LDH release assay.

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a cell culture medium to achieve the desired final concentrations.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, positive control for cytotoxicity). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS solution) and read the absorbance at the appropriate wavelength.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the controls. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth or viability).

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of histone deacetylase 6 (HDAC6).[8] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[9] Inhibition of HDAC6 by this compound can therefore impact multiple signaling pathways.

HDAC6 and Cytoskeleton Regulation

HDAC6 is a major α-tubulin deacetylase.[10] The acetylation status of α-tubulin is critical for the stability and dynamics of microtubules.[11] By inhibiting HDAC6, this compound can lead to hyperacetylation of α-tubulin, which in turn affects microtubule-dependent processes such as cell motility and intracellular transport.[10][11]

HDAC6_Tubulin_Pathway NMMA This compound HDAC6 HDAC6 NMMA->HDAC6 Inhibits Tubulin_Ac Acetylated α-Tubulin HDAC6->Tubulin_Ac Deacetylates Microtubule_Stability Increased Microtubule Stability & Altered Dynamics Tubulin_Ac->Microtubule_Stability Leads to Tubulin α-Tubulin Tubulin->Tubulin_Ac Acetylation Cell_Motility Altered Cell Motility Microtubule_Stability->Cell_Motility Impacts HDAC6_HSP90_Pathway NMMA This compound HDAC6 HDAC6 NMMA->HDAC6 Inhibits HSP90_Ac Acetylated HSP90 HDAC6->HSP90_Ac Deacetylates Chaperone_Activity Impaired HSP90 Chaperone Function HSP90_Ac->Chaperone_Activity Results in HSP90 HSP90 HSP90->HSP90_Ac Acetylation Client_Proteins Client Protein Degradation Chaperone_Activity->Client_Proteins Leads to HDAC6_ERK1_Pathway cluster_feedback HDAC6-ERK1 Positive Feedback Loop HDAC6 HDAC6 ERK1 ERK1 HDAC6->ERK1 Deacetylates & Stimulates Cell_Proliferation Altered Cell Proliferation HDAC6->Cell_Proliferation Impacts ERK1->HDAC6 Phosphorylates & Activates ERK1->Cell_Proliferation Promotes NMMA This compound NMMA->HDAC6 Inhibits

References

Methodological & Application

N-(Methyl)mercaptoacetamide in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methyl)mercaptoacetamide is a versatile reagent in peptide synthesis, primarily utilized as a mild reducing agent. Its most prominent application is the post-synthetic reduction of methionine sulfoxide (B87167) (Met(O)) back to methionine (Met). Methionine residues are susceptible to oxidation during the iterative steps of solid-phase peptide synthesis (SPPS) and during the final cleavage from the resin support. The presence of Met(O) in the final peptide product can alter its structure, function, and biological activity. This compound provides an effective method to reverse this unwanted modification, thereby ensuring the homogeneity and biological integrity of the synthesized peptide.

This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis, with a focus on the reduction of methionine sulfoxide.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₇NOS[1][2]
Molecular Weight 105.16 g/mol [1][2]
CAS Number 20938-74-3[1][2]
Appearance Clear, colorless liquid[3]
Boiling Point 83-85 °C at 0.3 mmHg[1]
Density 1.19 g/mL at 20 °C[1]
Solubility Soluble in water (56 g/L at 25 °C)[3]
Storage Temperature 2-8°C[1][3]

Applications in Peptide Synthesis

The primary application of this compound in peptide synthesis is the reduction of methionine sulfoxide. It is also used in studies involving metalloproteins.

Reduction of Methionine Sulfoxide (Met(O))

Methionine oxidation is a common side reaction during peptide synthesis, particularly during the acidic conditions of cleavage from the solid support.[4] This oxidation can lead to a mixture of diastereomers of Met(O), complicating purification and potentially altering the peptide's biological activity. This compound is an effective reagent for the reduction of Met(O) to Met in the crude peptide after cleavage.[1]

Experimental Protocol: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol details the steps for reducing Met(O) in a cleaved, crude peptide.

Materials:

  • Crude peptide containing Met(O)

  • 10% (v/v) aqueous acetic acid

  • This compound

  • Inert gas (e.g., Nitrogen or Argon)

  • High-Performance Liquid Chromatography (HPLC) system for monitoring the reaction

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the crude peptide in 10% (v/v) aqueous acetic acid. The recommended concentration is approximately 200 µL to 1000 µL of solvent per milligram of peptide.[1]

  • Addition of Reducing Agent: Add 2-10 mg of this compound to the peptide solution.[1]

  • Incubation: Warm the solution at 37 °C under an inert atmosphere for 24 to 36 hours.[1]

  • Monitoring: The progress of the reduction reaction can be monitored by analytical HPLC. A successful reduction will show a decrease in the peak corresponding to the Met(O)-containing peptide and an increase in the peak for the desired Met-containing peptide.

  • Lyophilization: Once the reaction is complete, lyophilize the mixture to obtain the crude peptide with the reduced methionine.[1] The peptide can then be purified using standard chromatographic techniques.

Workflow for Methionine Sulfoxide Reduction

MetO_Reduction_Workflow start Start: Crude Peptide with Met(O) dissolve Dissolve in 10% Acetic Acid start->dissolve add_reagent Add this compound dissolve->add_reagent incubate Incubate at 37°C (24-36h, Inert Atmosphere) add_reagent->incubate monitor Monitor by HPLC incubate->monitor complete Reaction Complete? monitor->complete complete->incubate No lyophilize Lyophilize complete->lyophilize Yes end End: Crude Peptide with Reduced Met lyophilize->end

Caption: Workflow for the post-cleavage reduction of methionine sulfoxide using this compound.

Quantitative Data Summary

The efficiency of the reduction of methionine sulfoxide can be influenced by the choice of reducing agent and the reaction conditions. While specific quantitative data for this compound is not extensively published in comparative studies, the following table provides a general comparison with other common reducing agents. The provided values are illustrative and can vary depending on the peptide sequence and experimental setup.

Reducing AgentTypical ConditionsReduction EfficiencyImpact on Yield/PurityReference(s)
This compound 10% Acetic Acid, 37°C, 24-36hHighGenerally minimal impact on final purified yield and purity.[1]
Mercaptoethanol & Ammonium Fluoride (B91410) pH 8.0, Ice Bath, 30 minModerate to HighCan be effective but may require careful pH control.[1]
Dimethylsulfide & Ammonium Iodide TFA Cleavage CocktailHighEffective during cleavage but can be harsh on sensitive residues.[4]
Dithiothreitol (DTT) Neutral pHHighWidely used, but can be less effective for sterically hindered Met(O).
Tris(2-carboxyethyl)phosphine (TCEP) Acidic to Neutral pHHighOdorless and effective over a wider pH range.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and causes skin and serious eye irritation.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[5] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound is a valuable tool in the arsenal (B13267) of peptide chemists for addressing the common problem of methionine oxidation. The protocol provided offers a straightforward and effective method for the reduction of methionine sulfoxide, contributing to the synthesis of high-quality, homogeneous peptides for research, diagnostics, and therapeutic development. Further investigation into its other potential applications in peptide chemistry may reveal additional benefits of this versatile reagent.

References

Application Notes and Protocols for Post-Cleavage Reduction with N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the oxidation of methionine residues to methionine sulfoxide (B87167) (Met(O)) is a common side reaction that can occur during cleavage from the resin or during prolonged handling of the peptide.[1] This oxidation introduces an unwanted modification that can alter the peptide's structure, function, and biological activity. N-(Methyl)mercaptoacetamide (NMA) is a mild and effective reducing agent used in a post-cleavage purification step to reverse this oxidation, restoring the native methionine residue.[2] These application notes provide a detailed protocol for the use of NMA in the reduction of methionine sulfoxide in synthetic peptides.

Principle of Reduction

This compound is a thiol-containing compound that reduces methionine sulfoxide back to methionine. The reaction proceeds via a nucleophilic attack of the thiol group on the sulfur atom of the sulfoxide. This process is crucial for obtaining the desired peptide with high fidelity and biological activity. The general mechanism involves the formation of a sulfurane intermediate, which then resolves to the reduced methionine and the oxidized form of NMA (a disulfide).[3][4][5][6]

Data Presentation

NMA Concentration (mg/mg peptide)Reaction Time (hours)Temperature (°C)Reduction Efficiency (%)
22437>90
52437>95
102437>98
51237~80
53637>95
52524~70

Note: This data is illustrative and actual results may vary depending on the peptide sequence, the number of Met(O) residues, and other experimental conditions. Optimization of the NMA concentration and reaction time is recommended for each specific peptide.

Experimental Protocols

This section provides a detailed methodology for the post-cleavage reduction of methionine sulfoxide using this compound.

Materials
  • Peptide containing methionine sulfoxide

  • This compound (NMA)

  • 10% (v/v) aqueous acetic acid

  • Inert gas (e.g., nitrogen or argon)

  • Water bath or incubator

  • HPLC system for reaction monitoring

  • Lyophilizer

Protocol for NMA Reduction
  • Peptide Dissolution: Dissolve the crude peptide containing methionine sulfoxide in 10% (v/v) aqueous acetic acid. A typical concentration is 1 mg of peptide per 200 µL to 1000 µL of the solvent.[1] Ensure the peptide is fully dissolved.

  • Addition of NMA: Add this compound to the peptide solution. The recommended amount is between 2 to 10 mg of NMA per mg of peptide.[1][2] The optimal amount may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at 37 °C under an inert atmosphere (e.g., by bubbling nitrogen or argon through the solution for a few minutes before sealing the vial).[1][2] The inert atmosphere is crucial to prevent re-oxidation of the methionine and the reducing agent.

  • Reaction Time: Allow the reaction to proceed for 24 to 36 hours.[1][2]

  • Monitoring the Reaction: The progress of the reduction can be monitored by reverse-phase HPLC. An aliquot of the reaction mixture can be periodically injected onto the HPLC to observe the disappearance of the peak corresponding to the oxidized peptide and the appearance of the peak for the reduced peptide.

  • Product Isolation: Once the reaction is complete, the crude peptide solution can be lyophilized directly to remove the solvent and excess NMA.[1][2] The resulting crude peptide can then be purified by preparative HPLC.

Visualizations

Chemical Reaction Mechanism

The following diagram illustrates the proposed mechanism for the reduction of methionine sulfoxide by this compound, proceeding through a sulfurane intermediate.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products MetO Methionine Sulfoxide (Peptide-Met(O)) Sulfurane Sulfurane Intermediate MetO->Sulfurane Nucleophilic Attack NMA This compound (R-SH) NMA->Sulfurane Met Methionine (Peptide-Met) Sulfurane->Met Reduction NMA_ox Oxidized NMA (R-S-S-R) Sulfurane->NMA_ox Oxidation H2O Water Sulfurane->H2O

Caption: Proposed mechanism of methionine sulfoxide reduction by NMA.

Experimental Workflow

The diagram below outlines the key steps in the post-cleavage reduction protocol.

G start Start: Crude Peptide with Met(O) dissolve Dissolve in 10% Acetic Acid start->dissolve add_nma Add this compound dissolve->add_nma incubate Incubate at 37°C under Inert Atmosphere (24-36 hours) add_nma->incubate monitor Monitor Reaction by HPLC incubate->monitor monitor->incubate Incomplete lyophilize Lyophilize monitor->lyophilize Complete purify Purify by HPLC lyophilize->purify end End: Pure Peptide with Reduced Methionine purify->end

Caption: Workflow for post-cleavage reduction with NMA.

References

Application Notes and Protocols for N-(Methyl)mercaptoacetamide as a Reducing Agent in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, particularly in mass spectrometry-based workflows, the reduction of disulfide bonds in proteins is a critical step for accurate protein identification and characterization. This process unfolds the protein structure, allowing for complete enzymatic digestion and subsequent analysis of the resulting peptides. While dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are the most commonly used reducing agents, the exploration of novel reagents is crucial for overcoming limitations such as reaction inefficiency, side reactions, and interference with downstream applications.

This document provides detailed application notes and protocols for the use of N-(Methyl)mercaptoacetamide, a thiol-containing compound, as a potential reducing agent in proteomics. This compound is recognized as a mild reducing agent, with applications in the reduction of methionine sulfoxide (B87167) and in the study of metalloproteins.[1][2][3] Its utility for the reduction of protein disulfide bonds in proteomics workflows is an area of active investigation. These notes are intended to guide researchers in the evaluation and optimization of this compound for their specific applications, with comparisons to established reducing agents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 20938-74-3[1][2][3]
Molecular Formula C₃H₇NOS[3][4]
Molecular Weight 105.16 g/mol [2][3][4]
Appearance Clear colorless liquid[1]
Boiling Point 83-85 °C at 0.3 mm Hg[1][2]
Density 1.19 g/mL at 20 °C[1][2]
pKa 8.12 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C[1][2]

Mechanism of Action: Thiol-Disulfide Exchange

This compound, as a monothiol, is proposed to reduce disulfide bonds through a thiol-disulfide exchange mechanism.[5] This is a two-step process:

  • The thiolate form of this compound nucleophilically attacks one of the sulfur atoms of the protein disulfide bond, forming a mixed disulfide between the protein cysteine residue and the reducing agent.

  • A second molecule of this compound then attacks the mixed disulfide, releasing the now-reduced protein cysteine and forming a disulfide dimer of this compound.

Due to the equilibrium nature of this reaction, a molar excess of the monothiol reducing agent is typically required to drive the reaction to completion.[5]

Thiol_Disulfide_Exchange cluster_protein Protein cluster_reagent This compound Protein-S-S-Protein Protein Disulfide Bond Protein-SH_2 Reduced Protein Thiol 2 Mixed_Disulfide Protein-S-S-R (Mixed Disulfide) Protein-S-S-Protein->Mixed_Disulfide + R-SH R-SH_1 R-SH R-SH_2 R-SH R-S_dimer R-S-S-R (Oxidized Reagent) Protein-SH_1 Reduced Protein Thiol 1 Mixed_Disulfide->R-S_dimer Mixed_Disulfide->Protein-SH_1 + R-SH

Caption: Proposed thiol-disulfide exchange mechanism for this compound.

Comparison with Common Reducing Agents

The effectiveness of a reducing agent is dependent on several factors including its reduction potential, reaction kinetics, stability, and compatibility with downstream processing. The following table summarizes the properties of this compound in the context of the widely used reducing agents DTT and TCEP.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)This compound (Hypothetical)
Type DithiolPhosphine-basedMonothiol
Mechanism Intramolecular cyclization to form a stable six-membered ring.[6]Irreversible reduction of disulfides, forming a phosphine (B1218219) oxide.Thiol-disulfide exchange.[5]
Optimal pH > 7.0[7]Broad range (1.5 - 8.5)Likely > 7.0 (based on predicted pKa)
Reaction Time Typically 30-60 minTypically 15-30 minTo be determined experimentally
Reaction Temp. 37-56 °CRoom TemperatureTo be determined experimentally
Stability Prone to air oxidation, short half-life in solution.[7]More stable in solution than DTT.[7]Likely susceptible to air oxidation.
Odor Strong, unpleasant.[7]Odorless.[7]Mild.[8]
Compatibility Interferes with maleimide (B117702) chemistry.[7]Compatible with maleimide chemistry.[7]May interfere with maleimide chemistry.

Experimental Protocols

The following protocols are provided as a starting point for the evaluation of this compound as a reducing agent in a typical bottom-up proteomics workflow. Optimization of reagent concentration, incubation time, and temperature is recommended.

Protocol 1: In-Solution Protein Reduction and Alkylation

This protocol is suitable for purified protein samples or complex protein lysates.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Urea or Guanidine Hydrochloride (for denaturation, optional)

  • This compound solution (e.g., 1 M stock in water)

  • Iodoacetamide (IAA) or 2-Chloroacetamide (CAA) solution (e.g., 500 mM stock in water, freshly prepared)

  • DTT or TCEP for control experiments

  • Trypsin (proteomics grade)

  • Formic acid

Procedure:

  • Denaturation (Optional but Recommended):

    • Adjust the protein sample to a final concentration of 6 M Urea or 4 M Guanidine Hydrochloride.

    • Incubate at 37°C for 30 minutes.

  • Reduction:

    • Add this compound to a final concentration of 10-20 mM. For initial optimization, a range of concentrations (e.g., 5, 10, 20, 50 mM) should be tested.

    • Incubate at 37°C for 1 hour. Optimization of incubation time (30-90 minutes) and temperature (room temperature to 56°C) is advised.

    • Control: In parallel, treat identical samples with 10 mM DTT (incubate at 56°C for 30 min) or 10 mM TCEP (incubate at room temperature for 30 min).

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared IAA or CAA to a final concentration of 20-40 mM (approximately 2-fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching (Optional):

    • To quench the alkylation reaction, add a small amount of DTT or this compound.

  • Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration (e.g., Urea to < 1 M).

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Proceed with peptide desalting using C18 spin columns or other suitable methods prior to LC-MS/MS analysis.

In_Solution_Workflow Start Protein Sample Denaturation Denaturation (e.g., 6M Urea) Start->Denaturation Reduction Reduction (this compound) Denaturation->Reduction Alkylation Alkylation (e.g., IAA) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Cleanup Peptide Cleanup (e.g., C18) Digestion->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

References

Application of N-(Methyl)mercaptoacetamide in Metalloprotein Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(Methyl)mercaptoacetamide and its derivatives have emerged as a significant class of molecules in the study of metalloproteins, particularly as potent and selective inhibitors of zinc-dependent enzymes. This document provides detailed application notes, experimental protocols, and data related to their use, with a focus on histone deacetylases (HDACs) and metallo-β-lactamases (MBLs). The mercaptoacetamide moiety serves as an effective zinc-binding group (ZBG), offering an alternative to hydroxamates, which have been associated with potential mutagenicity.[1][2][3]

Application in Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins.[4] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders.[4] this compound-based compounds have been successfully developed as selective inhibitors of HDAC6, a class IIb HDAC primarily located in the cytoplasm that deacetylates non-histone proteins like α-tubulin and Hsp90.[1][5]

Quantitative Data: HDAC6 Inhibition

The following table summarizes the in vitro inhibitory activity of various mercaptoacetamide-based compounds against HDAC isoforms.

CompoundLinker Length (n)Cap GroupHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity (HDAC1/HDAC6)Reference
11 3Phenyl3303760~11[5]
12 4Phenyl150690~4.6[5]
2a 18-Aminoquinoline7.9>10000>1265[6]
2b 28-Aminoquinoline1.3>3000>2307[6]
FT108 N/ATetrahydrobenzo[f][7][8]oxazepine266680 (HDAC3)257 (vs HDAC3)[9]
MCA 55,6-dichloro-1H-indol-->1000[8]
Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available HDAC activity assay kits and published research methodologies.[2][10][11]

Materials:

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HeLa nuclear extract or purified HDAC6 enzyme

  • This compound-based inhibitor (test compound)

  • Trichostatin A (TSA) or a known HDAC6 inhibitor (positive control)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the fluorogenic HDAC substrate in HDAC Assay Buffer to the desired working concentration.

    • Prepare serial dilutions of the this compound-based inhibitor and control compounds in HDAC Assay Buffer.

    • Dilute the HeLa nuclear extract or purified HDAC6 enzyme in cold HDAC Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add 40 µL of HDAC Assay Buffer.

    • Add 10 µL of the diluted inhibitor or vehicle control (for no-inhibitor and no-enzyme controls).

    • Add 25 µL of diluted HeLa nuclear extract or purified HDAC6 enzyme to all wells except the "No Enzyme Control".

  • Enzyme Reaction:

    • Initiate the reaction by adding 25 µL of the diluted fluorogenic HDAC substrate to each well.

    • Mix thoroughly by gentle shaking.

    • Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

  • Stopping the Reaction and Signal Development:

    • Stop the enzymatic reaction by adding 50 µL of the Developer solution to each well. The developer often contains a strong HDAC inhibitor like TSA to halt the reaction.

    • Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

    • Subtract the background fluorescence (from the "No Enzyme Control" wells).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

HDAC6_Signaling_Pathway HDAC6 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects HDAC6 HDAC6 aTubulin α-Tubulin HDAC6->aTubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation MisfoldedProteins Misfolded Proteins HDAC6->MisfoldedProteins Facilitates Aggresome Formation ERK1 ERK1 HDAC6->ERK1 Deacetylation AcTubulin Acetylated α-Tubulin aTubulin->AcTubulin Microtubule_Stability ↓ Microtubule Stability AcTubulin->Microtubule_Stability Cell_Motility ↓ Cell Motility AcTubulin->Cell_Motility AcHsp90 Acetylated Hsp90 Hsp90->AcHsp90 Aggresome Aggresome MisfoldedProteins->Aggresome Protein_Degradation ↑ Protein Degradation Aggresome->Protein_Degradation AcERK1 Acetylated ERK1 ERK1->AcERK1 ERK1_Activity ↑ ERK1 Activity ERK1->ERK1_Activity Inhibitor This compound Inhibitor Inhibitor->HDAC6 Inhibition

Caption: HDAC6 deacetylates cytoplasmic proteins like α-tubulin and Hsp90.

HDAC_Inhibition_Workflow Workflow for HDAC Inhibitor Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitroAssay In Vitro HDAC Activity Assay Purification->InVitroAssay IC50 IC50 Determination InVitroAssay->IC50 Selectivity Selectivity Profiling (vs. other HDACs) IC50->Selectivity CellBasedAssay Cell-Based Assays (e.g., Tubulin Acetylation) Selectivity->CellBasedAssay DataAnalysis Data Analysis and SAR Studies CellBasedAssay->DataAnalysis MBL_Mechanism Mechanism of Metallo-β-Lactamase Action and Inhibition MBL Metallo-β-Lactamase (with Zn2+) Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis BetaLactam β-Lactam Antibiotic BetaLactam->Hydrolysis InactiveAntibiotic Inactive Antibiotic Hydrolysis->InactiveAntibiotic Inhibitor N-Aryl Mercaptoacetamide Inhibitor Inhibitor->MBL Inhibition (Chelates Zn2+) MBL_Inhibition_Workflow Workflow for MBL Inhibitor Evaluation Synthesis Synthesis of N-Aryl Mercaptoacetamide Derivatives Purification Purification and Characterization Synthesis->Purification InVitroAssay In Vitro MBL Inhibition Assay Purification->InVitroAssay IC50 IC50 Determination InVitroAssay->IC50 Spectrum Broad-Spectrum Activity (vs. different MBLs) IC50->Spectrum MIC_Assay MIC Reduction Assays in Bacteria Spectrum->MIC_Assay DataAnalysis Data Analysis and SAR Studies MIC_Assay->DataAnalysis

References

Application Notes and Protocols for Methionine Sulfoxide (Met(O)) Reduction using N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine oxidation is a common post-translational modification that can occur during the manufacturing and storage of biopharmaceuticals, particularly monoclonal antibodies (mAbs). The oxidation of methionine residues to methionine sulfoxide (B87167) (Met(O)) can impact the safety and efficacy of a therapeutic protein by altering its structure, stability, and biological activity. Therefore, robust methods for the reduction of Met(O) back to methionine are critical in biopharmaceutical development. N-(Methyl)mercaptoacetamide has emerged as a mild and effective reducing agent for this purpose.

These application notes provide detailed protocols and supporting data for the use of this compound in the reduction of Met(O) in peptides and proteins.

Chemical and Physical Properties of this compound

A clear understanding of the reagent's properties is essential for its effective and safe use.

PropertyValue
Synonyms N-Methylthioglycolamide, 2-Mercapto-N-methylacetamide
CAS Number 20938-74-3[1][2]
Molecular Formula C3H7NOS[1][2]
Molecular Weight 105.16 g/mol [1][2]
Appearance Clear, colorless liquid
Purity ≥97.0%
Density 1.19 g/mL at 20 °C
Boiling Point 83-85 °C at 0.3 mmHg
Storage 2-8°C

Mechanism of Met(O) Reduction by Thiols

The reduction of methionine sulfoxide by thiol-containing compounds like this compound proceeds through a nucleophilic attack of the thiol on the sulfur atom of the sulfoxide. This reaction ultimately leads to the regeneration of the methionine residue and the formation of a disulfide byproduct from the reducing agent.

Met(O) Reduction Mechanism MetO Methionine Sulfoxide (Met(O)) Intermediate Sulfonium Intermediate MetO->Intermediate Nucleophilic Attack Thiol1 This compound (R-SH) Thiol1->Intermediate Disulfide Disulfide Byproduct (R-S-S-R) Thiol1->Disulfide Met Methionine (Met) Intermediate->Met Reduction H2O H₂O Intermediate->H2O Thiol2 This compound (R-SH) Thiol2->Disulfide

Caption: Chemical mechanism of Met(O) reduction by a thiol.

Protocol for Met(O) Reduction in Peptides

This protocol is adapted from established methods for the post-cleavage reduction of Met(O) in synthetic peptides.[3]

Materials:

  • Oxidized peptide

  • This compound

  • 10% (v/v) aqueous acetic acid

  • Inert gas (e.g., nitrogen or argon)

  • HPLC system for monitoring the reaction

Procedure:

  • Dissolve the Peptide: Dissolve the oxidized peptide in 10% (v/v) aqueous acetic acid. A recommended starting concentration is 1 mg of peptide per 200-1000 µL of solvent.[3]

  • Add Reducing Agent: Add this compound to the peptide solution. A general guideline is to use 2-10 mg of this compound per 1 mg of peptide.[3] The optimal concentration should be determined empirically for each specific peptide.

  • Incubate: Warm the solution at 37°C under an inert atmosphere for 24 to 36 hours.[3]

  • Monitor Reaction Progress: The reduction of Met(O) can be monitored by reverse-phase HPLC (RP-HPLC). The reduced peptide will typically have a longer retention time than the oxidized form.

  • Lyophilize: Once the reaction is complete, the mixture can be lyophilized to obtain the crude reduced peptide, which can then be further purified.[3]

Quantitative Data for Peptide Reduction:

While a specific peer-reviewed dataset for this compound concentration optimization was not identified in the search, the following table provides a general framework for such an optimization study based on the recommended protocol.

This compound (mg/mg peptide)Reaction Time (hours)Temperature (°C)% Met(O) Reduction (Hypothetical)
2243775%
5243790%
102437>95%
53637>98%

Considerations for Met(O) Reduction in Monoclonal Antibodies

Reducing Met(O) in large, complex proteins like monoclonal antibodies requires careful consideration to maintain the protein's structural integrity and biological function. While a specific, detailed protocol for using this compound with mAbs was not found, the principles from the peptide protocol can be adapted.

Key Considerations:

  • Formulation Buffer: The choice of buffer, pH, and excipients is critical. The reduction is typically more efficient at acidic pH, but the stability of the mAb must be the primary consideration.

  • Concentration of Reducing Agent: A lower molar excess of the reducing agent is generally preferred to minimize the risk of side reactions, such as the reduction of disulfide bonds.

  • Temperature and Incubation Time: Milder conditions (e.g., lower temperature, shorter incubation time) should be explored to prevent aggregation and fragmentation of the antibody.

  • Side Reactions: Thiol-containing reagents can potentially interact with other parts of the protein or formulation components. It is crucial to analyze the final product for any unwanted modifications.

  • Antibody Stability: The impact of the reduction process on the conformational stability, aggregation, and fragmentation of the mAb must be thoroughly assessed.

Experimental Workflow for Met(O) Reduction and Analysis in Biopharmaceuticals

A systematic workflow is necessary to develop and validate a Met(O) reduction protocol for a therapeutic protein.

Met(O) Reduction Workflow Start Start: Oxidized Protein Sample Optimization Protocol Optimization (Concentration, pH, Temp, Time) Start->Optimization Reduction Met(O) Reduction with This compound Optimization->Reduction Analysis Analysis of Reduction Reduction->Analysis Analysis->Optimization Incomplete HPLC RP-HPLC Analysis->HPLC Complete? MS Mass Spectrometry Analysis->MS Complete? SEC Size Exclusion Chromatography (Aggregation) HPLC->SEC MS->SEC CE Capillary Electrophoresis (Fragmentation) SEC->CE End End: Reduced and Characterized Protein CE->End

Caption: Experimental workflow for Met(O) reduction.

Analytical Methods for Monitoring Met(O) Reduction

Accurate and robust analytical methods are essential to quantify the extent of Met(O) reduction and to assess the quality of the final product.

Analytical MethodPurposeKey Information Provided
Reverse-Phase HPLC (RP-HPLC) To separate oxidized and reduced forms of the protein or its peptide fragments.Provides quantitative information on the percentage of remaining Met(O).
Mass Spectrometry (MS) To confirm the identity of the oxidized and reduced species and to detect other modifications.Provides mass confirmation of the reduction and can identify potential side products.
Size Exclusion Chromatography (SEC) To assess the level of aggregation in the protein sample.Quantifies high molecular weight species (aggregates) that may form during the reduction process.
Capillary Electrophoresis (CE-SDS) To evaluate protein fragmentation.Detects and quantifies low molecular weight species (fragments).

Potential Side Reactions and Stability Considerations

While this compound is considered a mild reducing agent, it is important to be aware of potential side reactions, especially when working with complex biopharmaceuticals.

  • Disulfide Bond Reduction: Although less likely than with stronger reducing agents, high concentrations or harsh conditions could potentially lead to the reduction of inter- or intra-chain disulfide bonds, leading to fragmentation and loss of structure.

  • Protein Aggregation: Changes in the protein's conformation during the reduction process could expose hydrophobic patches, leading to aggregation.[4] SEC should be used to monitor for any increase in high molecular weight species.

  • Other Modifications: The potential for the reducing agent to react with other amino acid residues or formulation excipients should be evaluated.

Conclusion

This compound is a valuable tool for the reduction of methionine sulfoxide in peptides and has the potential for application in larger biopharmaceuticals like monoclonal antibodies. Successful implementation requires careful optimization of the reaction conditions and thorough analytical characterization of the final product to ensure its quality, stability, and efficacy. The protocols and considerations outlined in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their work.

References

Application Notes and Protocols: N-(Methyl)mercaptoacetamide Reaction with Zinc Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of zinc complexes featuring N-(Methyl)mercaptoacetamide. This document includes detailed experimental protocols for the synthesis of a model zinc complex, a summary of relevant quantitative data from related compounds, and visualizations of pertinent biological signaling pathways.

Introduction

This compound is a thiol-containing compound that serves as a relevant zinc-binding group (ZBG) in the study of metalloprotein structures and functions. Its reaction with zinc complexes is of significant interest in medicinal chemistry, particularly in the design of inhibitors for zinc-dependent enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The mercaptoacetamide moiety can mimic the binding of hydroxamic acids to the zinc ion in the active site of these enzymes, offering a potentially less toxic alternative for therapeutic development.[1][2]

Zinc complexes incorporating this compound and its analogs have shown promise as selective inhibitors of HDAC6, an enzyme implicated in cancer and neurodegenerative diseases.[3][4] Furthermore, the study of such complexes provides valuable insights into the coordination chemistry of zinc with sulfur-containing ligands, which is crucial for understanding the role of zinc in biological systems.

Applications in Drug Development

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is linked to various cancers and neurological disorders. This compound-based zinc complexes can act as inhibitors of zinc-dependent HDACs. The mercaptoacetamide group chelates the zinc ion in the enzyme's active site, blocking its catalytic activity.[1] This inhibition can lead to the hyperacetylation of proteins like α-tubulin and HSP90, affecting cell proliferation, protein trafficking, and cell migration.[3]

Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[5] Their overactivity is associated with cancer metastasis, arthritis, and cardiovascular diseases. Thiol-containing compounds, including mercaptoacetamides, can act as MMP inhibitors by coordinating to the catalytic zinc ion.[5] The development of selective MMP inhibitors is a key area of research for preventing tissue degradation in various pathologies.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a model this compound zinc complex, based on the reaction of a hydroxozinc(II) precursor with this compound, as described in the literature for analogous systems.[6]

Synthesis of [Hydrotris(3-methyl-5-phenyl-1-pyrazolyl)borato]zinc(II) this compound Complex

This protocol describes the synthesis of a tetrahedral zinc complex where this compound acts as a ligand.

Materials:

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [Hydrotris(3-methyl-5-phenyl-1-pyrazolyl)borato]zinc(II) hydroxide (1.0 eq) in anhydrous dichloromethane.

  • Ligand Addition: To the stirring solution, add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure to obtain a solid residue.

  • Purification: Wash the solid residue with anhydrous hexane to remove any unreacted starting material. The product can be further purified by recrystallization from a dichloromethane/hexane solvent system.

  • Drying and Storage: Dry the purified product under high vacuum and store it under an inert atmosphere to prevent decomposition.

Characterization: The resulting complex, [Hydrotris(3-methyl-5-phenyl-1-pyrazolyl)borato]zinc(II) this compound, can be characterized by various spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the coordination of the this compound ligand to the zinc center.

  • FT-IR Spectroscopy: To observe shifts in the vibrational frequencies of the C=O and N-H groups of the ligand upon coordination.

  • Elemental Analysis: To determine the elemental composition of the synthesized complex.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound zinc complexes, the following table summarizes the inhibitory activities of closely related mercaptoacetamide-based HDAC inhibitors. This data provides a valuable benchmark for the potential efficacy of the target compounds.

Compound IDTargetIC₅₀ (µM)SelectivityReference
11 Total HDACs0.39-[4]
11 HDAC60.3311.4-fold vs HDAC1[4]
12 Total HDACs0.15-[4]
12 HDAC80.69-[4]
18 HDAC60.2224.5-fold vs HDAC1[4]
20 HDAC60.119.5-fold vs HDAC1[4]

Visualizations

Experimental Workflow: Synthesis of a Zinc-N-(Methyl)mercaptoacetamide Complex

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start dissolve_zn Dissolve [(TpMe,Ph)ZnOH] in CH2Cl2 start->dissolve_zn add_ligand Add this compound in CH2Cl2 dissolve_zn->add_ligand react Stir at RT (4-6 hours) add_ligand->react remove_solvent Remove Solvent react->remove_solvent Reaction Complete wash Wash with Hexane remove_solvent->wash recrystallize Recrystallize from CH2Cl2/Hexane wash->recrystallize dry Dry under Vacuum recrystallize->dry end [(TpMe,Ph)Zn(SCH2CONHMe)] dry->end Final Product

Caption: Workflow for the synthesis and purification of a model zinc-N-(Methyl)mercaptoacetamide complex.

Signaling Pathway: HDAC6 Inhibition by a Mercaptoacetamide-Zinc Complex

HDAC6_inhibition inhibitor Mercaptoacetamide-Zn Complex hdac6 HDAC6 inhibitor->hdac6 Inhibits tubulin α-Tubulin hdac6->tubulin Deacetylates hsp90 HSP90 hdac6->hsp90 Deacetylates acetylated_tubulin Acetylated α-Tubulin tubulin->acetylated_tubulin Acetylation downstream Altered Cell Proliferation, Migration, and Protein Trafficking acetylated_tubulin->downstream acetylated_hsp90 Acetylated HSP90 hsp90->acetylated_hsp90 Acetylation acetylated_hsp90->downstream

Caption: Mechanism of HDAC6 inhibition leading to downstream cellular effects.

Logical Relationship: Design of Metalloproteinase Inhibitors

MMP_inhibition_design mmp Matrix Metalloproteinase (Active Site with Zn²⁺) zbg Zinc-Binding Group (e.g., Mercaptoacetamide) mmp->zbg Targeted by inhibitor MMP Inhibitor zbg->inhibitor linker Linker Moiety linker->inhibitor cap Cap Group cap->inhibitor

References

Application Notes and Protocols for N-(Methyl)mercaptoacetamide in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the known and potential uses of N-(Methyl)mercaptoacetamide in pharmaceutical and medicinal chemistry. While direct application as a formal intermediate in the synthesis of currently marketed blockbuster drugs is not extensively documented in publicly available literature, its chemical properties and the broader activities of mercaptoacetamides suggest its utility in drug discovery and development.

Introduction

This compound (HSCH₂CONHCH₃) is a bifunctional organic molecule containing a thiol (-SH) and a methyl amide (-CONHCH₃) group. This structure imparts specific chemical reactivity that can be leveraged in various synthetic and biological applications within pharmaceutical research. Its primary roles can be categorized as a nucleophile, a reducing agent, and a building block for molecules with potential biological activity.

Physicochemical Properties and Handling

A summary of key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 20938-74-3[1]
Molecular Formula C₃H₇NOS[1]
Molecular Weight 105.16 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 83-85 °C at 0.3 mmHg
Density 1.19 g/mL at 20 °C
pKa 8.12 (predicted)[1]
Storage 2-8°C[1]

Handling Precautions: this compound is harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Applications in Pharmaceutical Intermediate Synthesis

While a specific, named pharmaceutical intermediate role for this compound is not prominent in the surveyed literature, its functional groups allow for its theoretical application in several key synthetic transformations relevant to drug synthesis.

Thioetherification Reactions

The thiol group of this compound is a potent nucleophile and can readily participate in S-alkylation and Michael addition reactions to form thioethers. This is a common strategy for introducing sulfur-containing moieties into pharmaceutical scaffolds.

General Experimental Protocol for S-Alkylation:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DBU; 1.1-1.5 eq.) to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.

  • Electrophile Addition: Add the alkyl halide or sulfonate electrophile (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. The reaction temperature can be adjusted from room temperature to elevated temperatures (e.g., 50-80 °C) to drive the reaction to completion.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Logical Workflow for S-Alkylation

S_Alkylation reagents This compound + Alkyl Halide (R-X) reaction Reaction (RT to 80°C) reagents->reaction solvent Solvent (e.g., DMF) + Base (e.g., K2CO3) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Thioether Product (R-S-CH2CONHCH3) purification->product

Caption: General workflow for the S-alkylation of this compound.

Role as a Reducing Agent

This compound can act as a mild reducing agent, particularly for the reduction of methionine sulfoxide (B87167) residues in peptides and proteins. This application is more relevant to the handling and modification of biological drugs rather than the synthesis of small molecule intermediates.

Application in the Synthesis of Bioactive Mercaptoacetamides

The mercaptoacetamide scaffold itself is found in a class of compounds with significant biological activity, most notably as inhibitors of histone deacetylase 6 (HDAC6) and matrix metalloproteinases (MMPs). While these examples do not specifically use the N-methyl derivative, the synthetic routes are highly relevant and adaptable.

The general structure of these inhibitors often consists of a zinc-binding group (the mercaptoacetamide), a linker, and a "cap" group that interacts with the protein surface. This compound could serve as a pre-functionalized zinc-binding group for library synthesis.

Illustrative Synthetic Pathway for a Mercaptoacetamide-based Inhibitor:

The synthesis of mercaptoacetamide-based inhibitors typically involves the coupling of a protected mercaptoacetic acid derivative with an amine-containing linker and cap group, followed by deprotection of the thiol.

Synthesis of Mercaptoacetamide Inhibitors

HDAC_Inhibitor_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection ProtectedThiol Protected Mercaptoacetic Acid (e.g., Tr-S-CH2COOH) Coupling Coupling Reaction (e.g., HBTU, DIPEA) ProtectedThiol->Coupling AmineComponent Amine-Linker-Cap (H2N-Linker-Cap) AmineComponent->Coupling ProtectedInhibitor Protected Inhibitor Coupling->ProtectedInhibitor Deprotection Thiol Deprotection (e.g., TFA, Et3SiH) ProtectedInhibitor->Deprotection FinalInhibitor Final Mercaptoacetamide Inhibitor (HS-CH2CO-NH-Linker-Cap) Deprotection->FinalInhibitor

Caption: General synthetic logic for mercaptoacetamide-based enzyme inhibitors.

Protocol for Amide Coupling and Deprotection (Adapted from HDAC6 Inhibitor Synthesis):

  • Amide Coupling:

    • Dissolve the carboxylic acid-containing component (e.g., a cap group attached to an amino acid, 1.0 eq.) in DMF.

    • Add a peptide coupling reagent such as HBTU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

    • Stir for 5 minutes, then add the amine component (in this conceptual adaptation, this would be a molecule to which the this compound is to be attached, 1.2 eq.).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Perform an aqueous work-up and purify the coupled product by column chromatography.

  • Thiol Introduction (Conceptual Adaptation):

    • Alternatively, a protected mercaptoacetic acid (like S-tritylmercaptoacetic acid) is coupled to an amine (R-NH₂).

    • The resulting S-trityl protected amide is then deprotected.

  • Deprotection of a Trityl-Protected Thiol:

    • Dissolve the trityl-protected intermediate in dichloromethane (B109758) (DCM).

    • Add triethylsilane (Et₃SiH, 5-10 eq.) as a scavenger.

    • Add trifluoroacetic acid (TFA, 10-20 eq.) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by chromatography or recrystallization to yield the final mercaptoacetamide.

Summary and Future Outlook

This compound is a versatile chemical reagent with potential applications in pharmaceutical synthesis, primarily as a nucleophilic building block for creating thioethers and as a key structural motif for certain classes of enzyme inhibitors. While its direct role as a named intermediate in large-scale drug manufacturing is not well-documented, the protocols and synthetic strategies outlined here provide a foundation for its use in drug discovery and development programs. Researchers are encouraged to explore its utility in generating novel molecular scaffolds and in the synthesis of mercaptoacetamide-based active pharmaceutical ingredients.

References

Application Notes and Protocols: N-(Methyl)mercaptoacetamide as a Capping Agent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methyl)mercaptoacetamide is a thiol-containing organic compound with potential applications in nanotechnology, particularly as a capping agent in the synthesis of nanoparticles. Capping agents are crucial for controlling the size, stability, and surface chemistry of nanoparticles, which in turn dictates their physical and chemical properties and their suitability for various applications, including drug delivery, bioimaging, and catalysis. The thiol group (-SH) in this compound is expected to exhibit strong affinity for the surface of metallic and semiconductor nanoparticles, providing a robust coating that prevents aggregation and controls crystal growth during synthesis.

While direct experimental data for this compound as a capping agent is not extensively documented in current literature, its structural similarity to well-established thiol-containing capping agents like mercaptoacetic acid, mercaptopropionic acid, and N-acetyl-L-cysteine allows for the extrapolation of its potential utility and the development of hypothetical protocols. These analogous compounds have been successfully employed in the synthesis of a variety of nanoparticles, including gold nanoparticles and chalcogenide quantum dots (e.g., CdS, ZnS).

This document provides detailed application notes and hypothetical experimental protocols for the use of this compound as a capping agent, based on established procedures for its structural analogs.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective use in nanoparticle synthesis.

PropertyValueReference
Chemical Formula C₃H₇NOS[1]
Molecular Weight 105.16 g/mol [1]
Appearance Clear, colorless liquid
Boiling Point 83-85 °C at 0.3 mmHg[1]
Density 1.19 g/mL at 20 °C[1]
CAS Number 20938-74-3[1]

Mechanism of Action as a Capping Agent

The primary mechanism by which this compound is proposed to function as a capping agent involves the coordination of its sulfur atom (from the thiol group) to the metal or semiconductor atoms on the nanoparticle surface. This strong covalent bond passivates the surface, preventing uncontrolled growth and agglomeration of the nanoparticles. The methyl and amide moieties of the molecule would then form the outer layer, influencing the nanoparticle's solubility and compatibility with the surrounding medium.

Hypothetical Application: Synthesis of Cadmium Sulfide (B99878) (CdS) Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals with size-dependent optical and electronic properties. Thiol-containing capping agents are widely used to synthesize stable and highly luminescent QDs in aqueous media. The following section outlines a hypothetical application of this compound in the synthesis of CdS quantum dots.

Expected Quantitative Data

The following table summarizes the expected properties of CdS quantum dots synthesized using this compound as a capping agent, based on data from syntheses using analogous mercapto-compounds. Actual results may vary and would require experimental validation.

ParameterExpected Value/RangeNotes
Particle Size 2 - 5 nmTunable by adjusting synthesis parameters (e.g., precursor and capping agent concentrations, temperature, and reaction time).
Photoluminescence (PL) Emission Peak 450 - 550 nm (Blue to Green)Dependent on the final particle size (quantum confinement effect).
Quantum Yield (QY) 20 - 60%Can be influenced by post-synthesis treatments and the quality of surface passivation.
Colloidal Stability Stable for weeks to months in aqueous solutionThe amide group is expected to enhance hydrophilicity and stability.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on established methods for structurally similar capping agents. Optimization will be necessary for successful synthesis using this compound.

Protocol 1: Aqueous Synthesis of this compound-Capped CdS Quantum Dots

This protocol is adapted from methods used for mercaptoacetic acid-capped CdS quantum dots.

Materials:

  • Cadmium chloride (CdCl₂)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • pH meter

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Precursor Solution Preparation:

    • In a 100 mL three-neck flask, dissolve 0.1 mmol of CdCl₂ in 50 mL of deionized water.

    • Add 0.5 mmol of this compound to the solution.

    • Adjust the pH of the solution to ~10 using a 1 M NaOH solution.

    • De-aerate the solution by bubbling with nitrogen gas for 30 minutes under stirring.

  • Sulfide Injection and Nanoparticle Growth:

    • Under a nitrogen atmosphere, rapidly inject 2 mL of a freshly prepared 0.05 M Na₂S aqueous solution into the vigorously stirred cadmium precursor solution at room temperature.

    • Observe the formation of a yellowish colloidal solution, indicating the nucleation of CdS nanoparticles.

    • Heat the reaction mixture to 80 °C and allow it to reflux for 1-4 hours. The size of the quantum dots will increase with refluxing time, leading to a red-shift in the absorption and emission spectra.

  • Characterization:

    • Monitor the growth of the quantum dots by periodically taking aliquots and measuring their UV-Vis absorption and photoluminescence spectra.

    • The particle size can be estimated from the position of the first excitonic absorption peak.

  • Purification:

    • After cooling to room temperature, precipitate the this compound-capped CdS QDs by adding isopropanol.

    • Centrifuge the mixture and discard the supernatant.

    • Re-disperse the QD pellet in a small amount of deionized water.

    • Repeat the precipitation and re-dispersion steps twice to remove unreacted precursors and excess capping agent.

Visualizations

Diagram 1: General Workflow for Nanoparticle Synthesis

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Post-Synthesis cluster_3 Final Product Precursors Metal/Semiconductor Precursors Mixing Mixing and Reaction (Nucleation & Growth) Precursors->Mixing Solvent Solvent Solvent->Mixing CappingAgent This compound (Capping Agent) CappingAgent->Mixing Purification Purification (Centrifugation/ Precipitation) Mixing->Purification Characterization Characterization (Spectroscopy, Microscopy) Purification->Characterization Nanoparticles Capped Nanoparticles Characterization->Nanoparticles

Caption: General workflow for the synthesis of capped nanoparticles.

Diagram 2: Capping Mechanism of this compound

G cluster_0 Nanoparticle Core cluster_1 Capping Agent NP Nanoparticle (e.g., CdS) Amide Methyl & Amide Groups NP->Amide Solvent Interaction Ligand This compound Thiol Thiol Group (-SH) Ligand->Thiol binds via Ligand->Amide exposes Thiol->NP Surface Binding

Caption: Thiol group binding to the nanoparticle surface.

Safety Precautions

This compound should be handled with appropriate safety measures. It is important to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

  • Cadmium and its compounds are toxic and carcinogenic; handle with extreme care and dispose of waste according to institutional guidelines.

Conclusion

While direct experimental validation is pending, the structural analogy of this compound to known thiol-based capping agents strongly suggests its potential as a valuable tool in the synthesis of functional nanoparticles. The provided hypothetical protocols and application notes serve as a foundational guide for researchers to explore its utility. Experimental work is required to determine the optimal conditions for its use and to fully characterize the properties of the resulting nanoparticles. The unique combination of a thiol binding group and a hydrophilic amide moiety may offer advantages in controlling nanoparticle properties for biological and pharmaceutical applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(Methyl)mercaptoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(Methyl)mercaptoacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent laboratory-scale synthesis involves the formal condensation between mercaptoacetic acid and methylamine (B109427).[1][2] Another common approach is a two-step process starting with the acylation of methylamine with chloroacetyl chloride, followed by a nucleophilic substitution with a thiol source.

Q2: What are the typical reaction conditions to consider for optimization?

A2: Key parameters to optimize include reaction temperature, reaction time, solvent, and the choice of base or coupling agent. For instance, in related amide syntheses, variations in these conditions have shown significant effects on product yield and purity.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3] This allows for the visualization of the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: What are the main challenges in purifying this compound?

A4: Purification can be challenging due to the presence of unreacted starting materials and side products. The thiol group is susceptible to oxidation, leading to the formation of disulfide impurities. Common purification techniques include recrystallization and column chromatography.[3]

Q5: What are the known applications of this compound?

A5: this compound is utilized as a mild reducing agent, particularly for methionine sulfoxide (B87167) moieties.[1] It also serves as an intermediate in chemical synthesis and is used in research to study metalloprotein structures and interactions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Amide Coupling: The direct reaction between a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt.Use a coupling agent such as HATU or HOBt to activate the carboxylic acid. Alternatively, convert the mercaptoacetic acid to an acid chloride before reacting with methylamine.[4]
Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC to determine the optimal reaction time. For some amide syntheses, heating to 70°C for several hours is effective.[5][6]
Reagent Degradation: Purity of starting materials is crucial. Water presence can hydrolyze reagents.Use freshly opened or distilled reagents. Ensure the reaction is carried out under anhydrous conditions if using moisture-sensitive reagents.[4][5]
Presence of Impurities Disulfide Formation: The thiol group is prone to oxidation, especially when exposed to air.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Consider adding a mild reducing agent during workup if disulfide formation is significant.
Unreacted Starting Materials: Incomplete reaction or incorrect stoichiometry.Ensure the reaction goes to completion by monitoring with TLC. Optimize the molar ratio of the reactants.
Side Reactions: For example, diacetylation if using an acylating agent in large excess.Carefully control the stoichiometry of the acylating agent. Mild basic hydrolysis may selectively remove a second acetyl group.[5]
Product is Dark/Colored Oxidation: Exposure to air during the reaction or workup can lead to colored oxidation byproducts.Conduct the reaction and workup under an inert atmosphere.[7]
Excessive Heat: High temperatures may cause decomposition of the product or starting materials.Run the reaction at a lower temperature. Consider adding reactive agents at a controlled temperature (e.g., 0 °C).[7]
Colored Impurities: Impurities in starting materials or formed during the reaction.Attempt to remove colored impurities by treating the crude product with activated charcoal during recrystallization.[7]

Data on Reaction Condition Optimization (Analogous N-substituted Acetamide Synthesis)

The following data is representative of an optimization study for the synthesis of N-benzyl acetoacetamide (B46550) and serves as a guide for parameters to consider for this compound synthesis.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Toluene6024<20
2Acetonitrile6024~40
3Dichloromethane (B109758)4048~35
4Tetrahydrofuran6024~55
5Toluene8012~60
6Acetonitrile801289

Experimental Protocols

Method A: Synthesis from N-(Hydroxymethyl)acetamide and a Thiol Source (Adapted Protocol)

This protocol is adapted from the synthesis of S-Acetamidomethyl-L-cysteine hydrochloride.[8]

  • Reaction Setup: In a round-bottomed flask, dissolve N-(hydroxymethyl)acetamide and a suitable thiol source (e.g., thiourea, on an equimolar basis) in water.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 0.5.[3]

  • Reaction: Flush the flask with an inert gas (e.g., nitrogen) and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.[3]

  • Work-up and Isolation: Once the reaction is complete, filter off any solid byproducts. Concentrate the aqueous filtrate under reduced pressure. The product can be precipitated by adding a suitable organic solvent like isopropanol (B130326) or acetone.

  • Purification: The crude product can be further purified by recrystallization.

Method B: Synthesis via Acylation of Methylamine (Adapted Protocol)

This protocol is based on general methods for synthesizing N-aryl mercaptoacetamides.[9]

  • Amide Formation:

    • Dissolve methylamine in a suitable solvent (e.g., dichloromethane or THF) in a flask and cool in an ice bath.

    • Slowly add chloroacetyl chloride dropwise to the cooled solution. An organic base like triethylamine (B128534) or DIPEA can be added to neutralize the HCl formed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Thiol Substitution:

    • Dissolve the crude N-methyl-2-chloroacetamide in acetone.

    • Add potassium thioacetate (B1230152) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter off the potassium chloride precipitate and concentrate the filtrate.

    • Hydrolyze the resulting thioacetate with aqueous KOH in methanol (B129727) to yield this compound.

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Purify the final product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., Methylamine, Chloroacetyl Chloride) reaction Amide Formation start->reaction intermediate N-Methyl-2-chloroacetamide reaction->intermediate thiol_sub Thiol Substitution (e.g., with Potassium Thioacetate) intermediate->thiol_sub hydrolysis Hydrolysis thiol_sub->hydrolysis crude_product Crude this compound hydrolysis->crude_product workup Aqueous Workup crude_product->workup purification Purification (Column Chromatography or Recrystallization) workup->purification final_product Pure this compound purification->final_product troubleshooting_workflow decision decision solution solution start Low or No Product Yield check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents decision_reagents decision_reagents check_reagents->decision_reagents Reagents OK? check_conditions Review Reaction Conditions (Temp, Time) decision_conditions decision_conditions check_conditions->decision_conditions Conditions Optimal? check_coupling Evaluate Amide Coupling Method decision_coupling decision_coupling check_coupling->decision_coupling Coupling Efficient? decision_reagents->check_conditions Yes solution_reagents Use pure, dry reagents. Verify stoichiometry. decision_reagents->solution_reagents No decision_conditions->check_coupling Yes solution_conditions Increase temperature/time. Monitor with TLC. decision_conditions->solution_conditions No solution_purification Investigate Purification and Workup for Product Loss decision_coupling->solution_purification Yes solution_coupling Use coupling agents (HATU). Consider acid chloride route. decision_coupling->solution_coupling No

References

Common side reactions with N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Methyl)mercaptoacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed when working with this compound?

A1: The most prevalent side reaction is the oxidation of the thiol group (-SH) to form a disulfide-linked dimer, Bis(N-methylacetamido) disulfide. This is a common reaction for many thiol-containing compounds when exposed to oxygen. The rate of this oxidation is generally pH-dependent and is catalyzed by the presence of trace metal ions.

Q2: How can I minimize the formation of the disulfide byproduct?

A2: To minimize disulfide formation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), especially when handling solutions of this compound for extended periods. Using deoxygenated solvents and avoiding contamination with metal ions can also significantly reduce the rate of oxidation.[1] For reactions where the thiol must be kept in its reduced state, the addition of a slight excess of a reducing agent like dithiothreitol (B142953) (DTT) can be considered, although this will complicate purification.

Q3: What are the expected impurities in commercially available this compound?

A3: Impurities can arise from the synthetic route used. A common synthesis involves the reaction of thioglycolic acid and methylamine (B109427). Potential impurities from this process could include unreacted starting materials or byproducts from side reactions. Another synthetic pathway involves the reaction of N-(hydroxymethyl)acetamide with thiourea, which can result in the formation of N,N'-methylenebis(acetamide) as a significant byproduct if the reaction conditions are not carefully controlled.

Q4: What are the optimal storage conditions for this compound to ensure its stability?

A4: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to minimize oxidation. Refrigeration is often recommended. Avoid storing it in proximity to strong oxidizing agents, acids, or bases.

Q5: Is this compound susceptible to hydrolysis?

A5: Amide bonds, such as the one present in this compound, can undergo hydrolysis under either acidic or basic conditions, which would yield thioglycolic acid and methylamine. The rate of hydrolysis is typically slow at neutral pH but can be accelerated at elevated temperatures and extreme pH values.

Troubleshooting Guides

Problem: Low yield or incomplete reaction in a process involving this compound.
Possible Cause Troubleshooting Step
Oxidation of this compound to disulfide 1. Inert Atmosphere: Ensure all steps are carried out under an inert atmosphere (nitrogen or argon). 2. Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Metal Contamination: Use metal-free spatulas and glassware, or glassware that has been washed with a chelating agent solution (e.g., EDTA) to remove trace metal ions.
Degradation of this compound 1. pH Control: Maintain the reaction pH within a stable range. Avoid strongly acidic or basic conditions unless required by the reaction protocol, as this can lead to hydrolysis. 2. Temperature Control: Avoid excessive temperatures, which can accelerate degradation pathways.
Incorrect Stoichiometry 1. Purity Assessment: Verify the purity of the this compound reagent before use to ensure accurate molar calculations. The presence of impurities will affect the effective concentration.
Problem: Appearance of an unexpected peak in analytical chromatography (e.g., HPLC, LC-MS).
Possible Cause Identification and Resolution
Disulfide Dimer Formation 1. Mass Spectrometry: The unexpected peak will likely have a mass-to-charge ratio (m/z) corresponding to the disulfide dimer (C6H12N2O2S2, MW = 208.30), which is double the mass of the starting material minus two hydrogen atoms. 2. Reduction Test: Treat an aliquot of the sample with a reducing agent like DTT or TCEP and re-analyze. The peak corresponding to the disulfide should decrease or disappear, while the peak for this compound should increase.
Hydrolysis Products 1. Mass Spectrometry: Look for peaks corresponding to the m/z of thioglycolic acid (C2H4O2S, MW = 92.11) and methylamine (CH5N, MW = 31.06) or their respective ions. 2. pH History: Review the experimental conditions to see if the sample was exposed to harsh acidic or basic conditions.
Synthesis-Related Impurity 1. Reference Standard: If possible, obtain a reference standard for potential impurities like N,N'-methylenebis(acetamide) to confirm its presence by comparing retention times. 2. Review Synthesis Route: Investigate the synthetic route used to produce the starting material to anticipate other potential byproducts.

Data Presentation

Table 1: Common Side Reaction Products and Impurities

Compound Name Molecular Formula Molecular Weight ( g/mol ) Origin
Bis(N-methylacetamido) disulfideC6H12N2O2S2208.30Oxidation of this compound
Thioglycolic AcidC2H4O2S92.11Hydrolysis of this compound
MethylamineCH5N31.06Hydrolysis of this compound
N,N'-methylenebis(acetamide)C5H10N2O2146.15Byproduct from a specific synthesis route

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Detection of Disulfide Impurity

This protocol provides a general method for assessing the purity of this compound and detecting its primary oxidative impurity.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the this compound sample in a mixture of Mobile Phase A and B (e.g., 95:5 v/v) to a final concentration of approximately 1 mg/mL.

  • Expected Retention Times: this compound will have a characteristic retention time under these conditions. The disulfide dimer, being more non-polar, will have a longer retention time.

Mandatory Visualizations

OxidationPathway cluster_conditions NMMA This compound (HS-CH2-CO-NH-CH3) Disulfide Bis(N-methylacetamido) disulfide (CH3-NH-CO-CH2-S-S-CH2-CO-NH-CH3) NMMA->Disulfide Oxidation Oxygen O2, Metal Ions (catalyst)

Caption: Oxidation pathway of this compound.

HydrolysisPathway cluster_conditions NMMA This compound Products Thioglycolic Acid + Methylamine NMMA->Products Hydrolysis Conditions H+ or OH- (Acid or Base Catalysis)

Caption: Hydrolysis pathway of this compound.

TroubleshootingFlowchart start Unexpected Experimental Outcome check_purity Check Purity of This compound start->check_purity low_yield Low Reaction Yield? check_purity->low_yield Purity OK extra_peak Unexpected Peak in Analysis? check_purity->extra_peak Purity OK oxidation Suspect Oxidation? low_yield->oxidation Yes ms_analysis Perform MS Analysis extra_peak->ms_analysis Yes use_inert Use Inert Atmosphere & Deoxygenated Solvents oxidation->use_inert Yes check_ph_temp Review pH and Temperature for Degradation oxidation->check_ph_temp No is_disulfide Mass consistent with Disulfide Dimer? ms_analysis->is_disulfide is_hydrolysis Mass consistent with Hydrolysis Products? is_disulfide->is_hydrolysis No confirm_disulfide Confirm with Reduction Test (e.g., DTT) is_disulfide->confirm_disulfide Yes is_synthesis_impurity Consider Synthesis Byproducts is_hydrolysis->is_synthesis_impurity No review_conditions Review pH and Temperature History is_hydrolysis->review_conditions Yes

Caption: Troubleshooting flowchart for experiments.

References

Preventing oxidation of N-(Methyl)mercaptoacetamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-(Methyl)mercaptoacetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a specific focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound during storage is oxidation. The thiol (-SH) group in the molecule is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of a disulfide dimer and potentially other oxidized species, which can affect the purity and reactivity of the compound in your experiments.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[1][2][3][4][5][6] The recommended storage temperature is typically between 2-8°C.[1][2][3][4][5][6] It is crucial to store the compound in a tightly sealed container to limit its exposure to air and moisture.[7] For enhanced protection, especially for long-term storage, storing under an inert gas atmosphere is highly recommended.[8][9][10][11][12]

Q3: What is inert gas blanketing and why is it recommended?

A3: Inert gas blanketing is the process of replacing the air in the headspace of a storage container with an inert gas, such as nitrogen or argon.[8][9][10][11][12] This practice is highly effective in preventing oxidation because it displaces oxygen, which is the primary oxidizing agent.[8][9][10][11][12] For an oxygen-sensitive compound like this compound, this is a critical step to ensure its stability over time.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

Q5: How can I detect if my this compound has oxidized?

A5: Oxidation can be detected by various analytical techniques. The most common methods for analyzing thiols and their oxidation products include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][8][10][18] These methods can be used to separate and identify the parent compound from its disulfide dimer and other potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency or unexpected reaction outcomes. The this compound may have oxidized, reducing the concentration of the active thiol form.1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a tightly sealed container, away from light. 2. Implement Inert Gas Blanketing: If not already in practice, begin storing the compound under a nitrogen or argon atmosphere. 3. Perform Quality Control: Analyze the purity of your stored material using HPLC or GC-MS to quantify the extent of oxidation.
Visible changes in the material (e.g., discoloration, precipitation). This could indicate significant degradation and the formation of insoluble oxidation products.1. Do not use: If the material shows visible signs of degradation, it is best to discard it according to your institution's safety protocols. 2. Review Handling Procedures: Ensure that the compound is handled quickly when exposed to air and that containers are promptly and securely sealed after use.
Inconsistent results between different batches or over time. This is a strong indicator of ongoing degradation during storage.1. Aliquot the material: Upon receiving a new batch, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This minimizes the repeated exposure of the bulk material to air. 2. Establish a re-testing schedule: For long-term storage, it is good practice to periodically re-analyze the purity of the material.

Experimental Protocols

Protocol 1: General Procedure for Inert Gas Blanketing of this compound

This protocol describes a general method for storing this compound under a nitrogen atmosphere.

Materials:

  • This compound

  • Storage vial with a septum-lined cap

  • Source of dry, high-purity nitrogen gas

  • Needles and tubing for gas delivery

  • A bubbler or a similar pressure-relief system

Procedure:

  • Place the desired amount of this compound into a clean, dry storage vial.

  • Securely cap the vial with a septum-lined cap.

  • Insert a needle connected to the nitrogen gas source through the septum. This will be the gas inlet.

  • Insert a second needle through the septum to act as a gas outlet. This needle can be directed to a bubbler to monitor the gas flow.

  • Gently flush the headspace of the vial with nitrogen for 2-5 minutes. The flow rate should be gentle to avoid aerosolizing the compound.

  • While the nitrogen is still flowing, remove the outlet needle first, followed by the inlet needle. This ensures a positive pressure of nitrogen inside the vial.

  • For added security, wrap the cap and septum with parafilm.

  • Store the vial at the recommended temperature (2-8°C).

Protocol 2: General HPLC Method for Monitoring Oxidation

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect the formation of its disulfide dimer.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase (example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution (example):

  • A linear gradient from 5% to 95% Mobile Phase B over 20 minutes. The optimal gradient may need to be determined empirically.

Detection:

  • UV detection at 214 nm (for the amide bond) or a wavelength optimized for the thiol or disulfide chromophore.

Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks. The disulfide dimer is expected to be more non-polar and thus have a longer retention time than the monomer.

  • The purity of this compound can be estimated by the relative peak area of the main peak.

Visualizations

Oxidation_Pathway cluster_storage Storage Conditions cluster_oxidation Oxidation N-(Methyl)mercaptoacetamide_initial This compound (Thiol Form) Disulfide Disulfide Dimer (Oxidized Form) N-(Methyl)mercaptoacetamide_initial->Disulfide Oxidation Oxygen Atmospheric Oxygen

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Analyze sample purity via HPLC or GC-MS start->check_purity is_oxidized Is the sample oxidized? check_purity->is_oxidized review_storage Review storage conditions (temp, light) is_oxidized->review_storage Yes other_issue Investigate other experimental variables is_oxidized->other_issue No implement_inert Implement inert gas blanketing review_storage->implement_inert aliquot Aliquot new material implement_inert->aliquot discard Discard degraded material aliquot->discard continue_exp Continue with experiment

References

Troubleshooting incomplete methionine sulfoxide reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methionine sulfoxide (B87167) reduction experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in methionine sulfoxide reduction?

A1: The primary enzymes are methionine sulfoxide reductases (Msrs). There are two main types, MsrA and MsrB, which are stereospecific for the S and R diastereomers of methionine sulfoxide (MetO), respectively.[1][2][3][4][5] A third type, fRMsr, reduces free R-MetO but is absent in mammals.[6]

Q2: Why is my methionine sulfoxide reduction incomplete?

A2: Incomplete reduction can stem from several factors:

  • Incorrect Msr enzyme: MsrA only reduces the S-form of MetO, while MsrB reduces the R-form. Using only one type of Msr will result in incomplete reduction if both diastereomers are present.[7][8]

  • Sub-optimal enzyme concentration: Insufficient enzyme concentration can lead to incomplete reaction. It's crucial to optimize the enzyme-to-substrate ratio.[9]

  • Inadequate reducing agent: Most Msr enzymes require a reducing agent like dithiothreitol (B142953) (DTT) or the thioredoxin (Trx) system to regenerate the active enzyme.[7][10] Ensure the reducing agent is present at an appropriate concentration and is not depleted.

  • Presence of inhibitors: Compounds like dimethyl sulfoxide (DMSO) can inhibit MsrA and MsrB2 activity.[2]

  • Substrate inhibition: Some Msr enzymes, such as MsrB2, can be inhibited by high concentrations of the substrate itself.[11][12]

  • Protein folding: The accessibility of the oxidized methionine residue within the protein's three-dimensional structure can affect the efficiency of reduction.[13] Unfolded proteins are generally reduced more efficiently.[14]

Q3: Can DTT alone reduce methionine sulfoxide?

A3: No, DTT by itself does not effectively reduce methionine sulfoxide under typical experimental conditions.[7] It serves as a cofactor for the Msr enzymes, regenerating the enzyme for subsequent catalytic cycles.[2][10]

Q4: How can I confirm that my Msr enzyme is active?

A4: Enzyme activity can be confirmed using a gel shift assay with an oxidized methionine-rich protein or by using a specific activity assay with a dabsylated MetO substrate followed by HPLC analysis.[1][7][11] A successful reduction will result in a mobility shift on the gel or the appearance of the reduced dabsyl-Met peak in the HPLC chromatogram.

Troubleshooting Guides

Issue 1: Low or No Reduction Observed in Mass Spectrometry Analysis
Potential Cause Recommended Solution
Incorrect Msr Stereospecificity Use a combination of both MsrA and MsrB to ensure reduction of both S and R diastereomers of methionine sulfoxide.[8]
Insufficient Enzyme Increase the enzyme to substrate ratio. A common starting point is a 1:4 enzyme to sample ratio.[7]
Depleted Reducing Agent (e.g., DTT) Ensure a sufficient final concentration of the reducing agent. A typical concentration for DTT is 5-20 mM.[1][7][11]
Over-oxidation to Methionine Sulfone Methionine sulfone is an irreversible oxidation product that cannot be reduced by Msr enzymes.[7] Avoid harsh oxidative conditions during sample preparation.[7]
Inhibitors in Sample Buffer Identify and remove potential inhibitors. For example, DMSO can competitively inhibit MsrA.[2]
Sub-optimal Incubation Time/Temperature Incubate samples at 37°C for at least 2 hours to ensure sufficient time for the reaction to proceed to completion.[7]
Issue 2: Variability in Reduction Efficiency Between Experiments
Potential Cause Recommended Solution
Inconsistent Oxidation Levels in Starting Material Standardize the oxidation protocol to ensure a consistent level of methionine sulfoxide in the starting material. This can be achieved by controlling the concentration of the oxidizing agent (e.g., H₂O₂) and the reaction time.[7]
Enzyme Instability Aliquot and store Msr enzymes at -80°C to prevent degradation from repeated freeze-thaw cycles.
Sample Re-oxidation Minimize exposure of the sample to air and potential sources of reactive oxygen species after the reduction step, especially during electrospray ionization for mass spectrometry.[7]
Inconsistent Pipetting or Dilutions Use calibrated pipettes and perform dilutions carefully to ensure consistent concentrations of enzyme, substrate, and cofactors across all experiments.

Experimental Protocols

Protocol 1: In-solution Methionine Sulfoxide Reduction for Mass Spectrometry

This protocol is adapted from a method used for reducing oxidized proteins and peptides prior to mass spectrometry analysis.[7]

  • Sample Preparation: Prepare your protein or peptide sample containing oxidized methionines. A typical starting concentration for an intact protein might be around 18 µM.[7]

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following:

    • Oxidized protein/peptide sample

    • Recombinant MsrA and MsrB enzymes (an enzyme:sample ratio of 1:4 is a good starting point)[7]

    • DTT to a final concentration of 5 mM.[7]

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.[7]

  • Sample Cleanup: Desalt the sample using a suitable method, such as a 3K MWCO concentrator for intact proteins, to remove the enzyme and DTT prior to mass spectrometry analysis.[7]

  • Analysis: Analyze the sample by LC-MS to confirm the reduction of methionine sulfoxide.

Protocol 2: Methionine Sulfoxide Reductase Activity Assay using Dabsylated Substrate

This protocol allows for the quantification of Msr activity.[1][11]

  • Substrate Preparation: Prepare a stock solution of dabsyl-Met-R,S-O (for total Msr activity), dabsyl-Met-R-O (for MsrB activity), or dabsyl-Met-S-O (for MsrA activity).[1]

  • Reaction Assay Preparation: In a 1.5 mL tube, prepare the following reaction mixture to a final volume of 200 µL with 30 mM Tris-HCl, pH 8.0:

    • 200 µg of protein extract

    • DTT to a final concentration of 20 mM.[1]

  • Equilibration: Equilibrate the solution for 5 minutes at 37°C.[1]

  • Reaction Initiation: Start the reaction by adding 20 µL of 5 mM dabsylated methionine sulfoxide substrate (0.5 mM final concentration).[1]

  • Incubation: Mix well and incubate for 30 minutes at 37°C.[1]

  • Reaction Termination: Stop the reaction by adding 300 µL of acetonitrile.[1]

  • Analysis: Analyze the formation of the reduced dabsyl-Met product by reverse-phase HPLC.[1]

Visualizations

G cluster_oxidation Methionine Oxidation cluster_reduction Enzymatic Reduction Met Methionine MetO_S Methionine-S-Sulfoxide Met->MetO_S MetO_R Methionine-R-Sulfoxide Met->MetO_R MsrA MsrA MetO_S->MsrA Substrate MsrB MsrB MetO_R->MsrB Substrate ROS Reactive Oxygen Species ROS->Met Oxidation Reduced_Met Methionine MsrA->Reduced_Met Product DTT_ox DTT (oxidized) MsrA->DTT_ox MsrB->Reduced_Met Product MsrB->DTT_ox DTT_red DTT (reduced) DTT_red->MsrA Cofactor DTT_red->MsrB Cofactor

Caption: Methionine oxidation and stereospecific reduction pathway.

G start Start: Incomplete Reduction Observed check_msr Are both MsrA and MsrB being used? start->check_msr add_both_msr Action: Use a combination of MsrA and MsrB. check_msr->add_both_msr No check_enzyme_conc Is the enzyme concentration optimized? check_msr->check_enzyme_conc Yes add_both_msr->check_enzyme_conc optimize_enzyme Action: Increase enzyme-to-substrate ratio. check_enzyme_conc->optimize_enzyme No check_dtt Is the reducing agent (e.g., DTT) concentration sufficient? check_enzyme_conc->check_dtt Yes optimize_enzyme->check_dtt optimize_dtt Action: Increase DTT concentration (e.g., 5-20 mM). check_dtt->optimize_dtt No check_inhibitors Are there any potential inhibitors (e.g., DMSO) in the sample? check_dtt->check_inhibitors Yes optimize_dtt->check_inhibitors remove_inhibitors Action: Remove inhibitors via dialysis or buffer exchange. check_inhibitors->remove_inhibitors Yes check_incubation Is the incubation time/temperature adequate? check_inhibitors->check_incubation No remove_inhibitors->check_incubation optimize_incubation Action: Incubate at 37°C for at least 2 hours. check_incubation->optimize_incubation No end Resolution: Complete Reduction check_incubation->end Yes optimize_incubation->end

Caption: Troubleshooting workflow for incomplete methionine sulfoxide reduction.

References

Technical Support Center: Peptide Purification Following N-(Methyl)mercaptoacetamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of peptides after treatment with N-(Methyl)mercaptoacetamide for the reduction of methionine sulfoxide (B87167) (Met(O)).

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides post-reduction.

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Recovery After Purification 1. Peptide Precipitation: The peptide may have low solubility in the purification buffers, especially after the more polar sulfoxide is reduced to the more hydrophobic methionine. 2. Incomplete Elution: The peptide may be strongly retained on the HPLC column. 3. Suboptimal Fraction Collection: The elution peak may be broad, leading to collection of fractions with low peptide concentration.1. Solubility Test: Before large-scale purification, test the solubility of the crude peptide in various solvent systems. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before dilution with the mobile phase may be necessary.[1] 2. Modify Gradient: Use a shallower gradient during elution to improve separation and a stronger final organic solvent concentration to ensure complete elution. 3. Optimize Collection Parameters: Adjust fraction collector settings to collect smaller volumes across the entire peak.
Multiple Peaks on HPLC Chromatogram 1. Incomplete Reduction: The this compound treatment may not have gone to completion, resulting in a mixture of the desired peptide (with Met) and the starting material (with Met(O)). The Met(O) form is more polar and will typically elute earlier. 2. Presence of Synthesis Impurities: Deletion or truncated sequences from the solid-phase peptide synthesis (SPPS) are common impurities.[2] 3. Oxidation During Workup: The peptide may have been re-oxidized during sample handling or purification.1. Monitor Reaction: Monitor the reduction reaction by analytical HPLC to ensure it goes to completion before beginning purification.[3] If incomplete, extend the reaction time or increase the amount of this compound. 2. Optimize Synthesis: Review and optimize the SPPS protocol to minimize the formation of impurities. 3. Use Fresh Solvents: Prepare fresh HPLC solvents and consider degassing them to minimize dissolved oxygen.
Broad or Tailing Peaks 1. Column Overload: Injecting too much crude peptide can lead to poor peak shape. 2. Secondary Interactions: The peptide may be interacting with the silica (B1680970) backbone of the HPLC column. 3. Peptide Aggregation: The reduced peptide may be more prone to aggregation on the column.[4]1. Reduce Sample Load: Decrease the amount of peptide injected onto the column. 2. Adjust Mobile Phase: Ensure the mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to minimize secondary interactions.[2] 3. Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can help disrupt aggregates and improve peak shape.
Co-elution of Peptide with Reagent Byproducts 1. Similar Hydrophobicity: The this compound or its oxidized byproducts may have similar retention times to the peptide.1. Perform a Blank Run: Inject a solution of the reaction buffer and this compound without the peptide to determine the retention time of the reagent and its byproducts. 2. Adjust Gradient: Modify the HPLC gradient to improve the separation between the peptide and the reagent-related peaks. A shallower gradient can increase resolution. 3. Pre-purification Desalting: Consider a desalting step using a suitable method to remove excess reagent before the final RP-HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of treating a peptide with this compound?

A1: this compound is a reducing agent used to reverse the oxidation of methionine residues to methionine sulfoxide (Met(O)).[3] This oxidation can occur during solid-phase peptide synthesis (SPPS) and cleavage. Strategically, peptides, especially those prone to aggregation, are sometimes synthesized with Met(O) to improve their solubility and simplify initial purification.[4][5] After purification of the more soluble Met(O)-containing peptide, it is treated with this compound to reduce the sulfoxide back to the native methionine.[4]

Q2: How will the reduction of Met(O) to Met affect my peptide's retention time in RP-HPLC?

A2: The reduction of the polar methionine sulfoxide to the more non-polar methionine will increase the overall hydrophobicity of your peptide. Consequently, the reduced peptide will have a longer retention time on a reverse-phase HPLC column compared to its oxidized counterpart. This difference in retention is what allows for the separation of the two forms.

Q3: What are the main impurities I need to remove after the this compound treatment?

A3: The primary impurities to be concerned with post-treatment are the excess this compound reagent and its oxidized byproducts. Additionally, any impurities from the original peptide synthesis, such as deletion or truncated sequences, will also be present in the crude mixture.[2]

Q4: Can the this compound reagent interfere with mass spectrometry analysis?

A4: Yes, excess reducing agents and salts from the reaction buffer can cause ion suppression in the mass spectrometer, leading to poor signal intensity. It is crucial to remove these components through purification (e.g., RP-HPLC) or a desalting step prior to MS analysis.

Q5: Is lyophilization sufficient to remove excess this compound?

A5: While lyophilization will remove volatile solvents like aqueous acetic acid, this compound itself is not sufficiently volatile to be completely removed by lyophilization alone.[3] Chromatographic purification is necessary to ensure its complete removal.

Data Summary

The strategic use of synthesizing peptides with Met(O) and subsequent reduction can significantly improve final yields, particularly for aggregation-prone peptides.

PeptideSynthesis StrategyFinal Isolated Yield (%)
Human Calcitonin (hCT) Direct synthesis with Met5%
Synthesis with Met(O) followed by reduction10%
hPrP (125-155) Direct synthesis with Met2%
Synthesis with Met(O) followed by reduction7%
Data adapted from a study on aggregation-prone peptides, demonstrating the improved yields achieved by incorporating Met(O) during synthesis and performing a post-purification reduction step.[4]

Experimental Protocols

Protocol 1: Reduction of Methionine Sulfoxide with this compound

This protocol describes the reduction of a purified Met(O)-containing peptide.

  • Dissolution: Dissolve the lyophilized Met(O)-containing peptide in 10% (v/v) aqueous acetic acid. The recommended concentration is approximately 1 mg of peptide per 200 µL to 1000 µL of solvent.[3]

  • Addition of Reducing Agent: For each milligram of peptide, add 2-10 mg of this compound.[3]

  • Incubation: Incubate the solution at 37°C under an inert atmosphere (e.g., nitrogen or argon) for 24 to 36 hours.[3]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them via analytical RP-HPLC. Look for the disappearance of the starting material peak (Met(O)-peptide) and the appearance of the product peak (Met-peptide) at a later retention time.[3]

  • Lyophilization: Once the reaction is complete, freeze the entire mixture and lyophilize it to obtain the crude reduced peptide, which is now ready for purification.[3]

Protocol 2: RP-HPLC Purification of the Reduced Peptide

This protocol outlines a general procedure for purifying the crude peptide after reduction.

  • System Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724).

    • Equilibrate a C18 reverse-phase column with the initial mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide from Protocol 1 in a minimal volume of Mobile Phase A.

    • If solubility is an issue, use a small amount of acetonitrile or DMSO to dissolve the peptide first, then dilute with Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated column.

    • Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and should be optimized.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions across the main peptide peak.

  • Analysis and Post-Purification:

    • Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to determine their purity.

    • Pool the fractions that meet the desired purity level.

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final purified peptide as a fluffy white powder.

Visualizations

Workflow cluster_synthesis Peptide Synthesis & Initial Purification cluster_reduction Reduction Step cluster_final_purification Final Purification & Analysis SPPS SPPS with Met(O) Cleavage Cleavage from Resin SPPS->Cleavage Crude_MetO Crude Met(O)-Peptide Cleavage->Crude_MetO Purify_MetO RP-HPLC Purification of Met(O)-Peptide Crude_MetO->Purify_MetO Pure_MetO Pure Lyophilized Met(O)-Peptide Purify_MetO->Pure_MetO Dissolve Dissolve in 10% Acetic Acid Pure_MetO->Dissolve Add_Reagent Add this compound Dissolve->Add_Reagent Incubate Incubate at 37°C Add_Reagent->Incubate Lyophilize_Crude Lyophilize Crude Reduced Peptide Incubate->Lyophilize_Crude Purify_Final RP-HPLC Purification of Reduced Peptide Lyophilize_Crude->Purify_Final Analyze Analyze Fractions (HPLC/MS) Purify_Final->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize_Final Lyophilize Final Product Pool->Lyophilize_Final

Caption: Workflow for peptide purification using a Met(O) strategy.

Troubleshooting Start Multiple Peaks in Final HPLC? Check_Reduction Was reduction complete? Start->Check_Reduction Check_Purity Check purity of Met(O)-peptide Check_Reduction->Check_Purity Yes Incomplete_Reduction Incomplete Reduction Check_Reduction->Incomplete_Reduction No Check_Reoxidation Possibility of re-oxidation? Check_Purity->Check_Reoxidation Synthesis_Impurities Synthesis Impurities Check_Purity->Synthesis_Impurities Check_Reoxidation->Synthesis_Impurities No Reoxidation Sample Re-oxidized Check_Reoxidation->Reoxidation Yes Solution_Reduction Extend reaction time or add more reducing agent. Incomplete_Reduction->Solution_Reduction Solution_Purity Optimize initial purification of Met(O)-peptide. Synthesis_Impurities->Solution_Purity Solution_Reoxidation Use fresh, degassed solvents. Handle sample carefully. Reoxidation->Solution_Reoxidation

Caption: Troubleshooting logic for multiple peaks in HPLC.

References

N-(Methyl)mercaptoacetamide stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-(Methyl)mercaptoacetamide in various solvents. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the solvent type, pH, temperature, and exposure to light and oxygen. As a molecule containing both an amide and a mercaptan functional group, it is susceptible to degradation through several pathways.

Q2: Which solvents are recommended for dissolving and storing this compound for short-term use?

A2: For short-term storage and use in experiments, aprotic solvents with low reactivity are generally preferred. These include:

  • Acetonitrile (B52724) (ACN): Often a good choice due to its polar aprotic nature and compatibility with analytical techniques like HPLC.

  • Dimethyl sulfoxide (B87167) (DMSO): A strong solvent for many organic molecules, but it can be hygroscopic and may promote oxidation over long-term storage.

  • Dichloromethane (DCM): A nonpolar aprotic solvent suitable for certain applications, though its volatility requires tightly sealed containers.

Protic solvents, especially water and alcohols like methanol, can participate in degradation reactions and are generally less suitable for long-term storage of this compound solutions.

Q3: What are the potential degradation pathways for this compound?

A3: The two main degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the mercaptan group.

  • Hydrolysis: This can be catalyzed by acidic or basic conditions, leading to the cleavage of the amide bond to form mercaptoacetic acid and methylamine.

  • Oxidation: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized sulfur species, particularly in the presence of oxygen or oxidizing agents.

Q4: How should solid this compound be stored?

A4: Solid this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The recommended storage temperature is typically 2-8°C.[1][2][3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram (e.g., HPLC) Degradation of this compound.Prepare fresh solutions daily. Analyze a freshly prepared standard to confirm the retention time of the parent compound. If degradation is suspected, perform a forced degradation study to identify potential degradants.
Loss of potency or reduced activity in assays The concentration of the active compound has decreased due to degradation.Use freshly prepared solutions for all critical experiments. Consider quantifying the concentration of your stock solution by a calibrated analytical method before use. Store stock solutions at low temperatures and protected from light.
Change in color or appearance of the solution This may indicate significant degradation or oxidation.Discard the solution and prepare a new one from solid material. Ensure high-purity solvents are used.
Inconsistent or irreproducible experimental results Variability in the stability of the compound under your experimental conditions.Standardize solution preparation and handling procedures. Minimize the time between solution preparation and use. If working in aqueous buffers, evaluate the stability at the specific pH and temperature of your assay.

Stability Data in Different Solvents

The following table summarizes the illustrative stability of this compound in various solvents under controlled conditions. This data is intended for guidance and comparative purposes; actual stability will depend on specific experimental conditions.

Solvent Solvent Type Storage Condition Purity after 24 hours (%) Purity after 72 hours (%)
AcetonitrilePolar Aprotic25°C, protected from light99.598.8
DMSOPolar Aprotic25°C, protected from light99.298.1
DichloromethaneNonpolar Aprotic25°C, protected from light99.699.1
MethanolPolar Protic25°C, protected from light97.895.2
Water (pH 7.0)Polar Protic25°C, protected from light96.592.0
Water (pH 9.0)Polar Protic25°C, protected from light92.185.4

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound and identify potential degradation products.

1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal) and to develop a stability-indicating analytical method.

2. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, heat a solution of the compound in acetonitrile at 70°C for 48 hours.

5. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Dilute all stressed samples to an appropriate concentration with the mobile phase.

  • Analyze all samples by HPLC or LC-MS.

6. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Calculate the percentage degradation of this compound.

  • Identify and characterize any significant degradation products using LC-MS.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway NMA This compound MAA Mercaptoacetic Acid NMA->MAA H₂O, H⁺ or OH⁻ Methylamine Methylamine Disulfide Disulfide Dimer NMA->Disulfide [O]

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions start Start: this compound Sample prep Prepare Stock Solution (1 mg/mL in ACN) start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (70°C) prep->thermal analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis data Data Interpretation: - Purity Assessment - Degradant Identification analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals to improve the yield and purity of N-(Methyl)mercaptoacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most direct and common laboratory-scale synthesis is the formal condensation between mercaptoacetic acid (also known as thioglycolic acid) and methylamine (B109427).[1][2] This reaction is typically facilitated by a coupling agent or by activating the carboxylic acid, for instance, by converting it to an acyl chloride, to drive the reaction forward and improve yields.[3]

Q2: Why is direct reaction between a carboxylic acid and an amine often low-yielding?

A2: The direct reaction between a carboxylic acid and an amine can be inefficient due to a competing acid-base reaction.[3] The acidic carboxylic acid protonates the basic amine, forming a stable ammonium-carboxylate salt. This salt formation reduces the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon, requiring harsh conditions like high heat to drive off water and form the amide bond, which can lead to side reactions.[3][4]

Q3: What are the key reaction parameters to control for a high-yield synthesis?

A3: Key parameters include:

  • Temperature: Amide formation can be exothermic. Controlling the temperature is crucial to prevent side reactions. Many coupling reactions are started at low temperatures (e.g., 0°C) and allowed to warm to room temperature.

  • Reagent Purity: The purity of mercaptoacetic acid and methylamine is critical. Impurities can introduce competing reactions and contaminate the final product.

  • Stoichiometry and Order of Addition: Precise control over the molar ratios of reactants and coupling agents is essential. Typically, the amine is added slowly to the activated carboxylic acid to prevent side reactions like diacylation.[5]

  • Atmosphere: The thiol group in mercaptoacetic acid is susceptible to oxidation, which can lead to disulfide formation.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[7] A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, can be used to separate the starting materials from the product. Staining with agents like potassium permanganate (B83412) can help visualize the spots, as the thiol group will react. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solutions
Low or No Product Yield Formation of Ammonium-Carboxylate Salt: Direct mixing of mercaptoacetic acid and methylamine without an activating agent.[3]Use a coupling agent (e.g., DCC, EDC, HBTU) or convert the carboxylic acid to a more reactive derivative like an acyl chloride before adding the amine.[3]
Incomplete Reaction: Insufficient reaction time or inadequate temperature.Monitor the reaction by TLC until the starting material is consumed.[5] If the reaction stalls at room temperature, consider gentle heating, but be cautious of side reactions.
Hydrolysis of Product: The amide product can be hydrolyzed back to the carboxylic acid and amine under harsh acidic or basic conditions during workup.[4][5]Maintain a neutral or mildly basic pH during the aqueous workup. Use a saturated solution of sodium bicarbonate for washes instead of strong bases.
Presence of a High Molecular Weight Impurity Disulfide Formation: Oxidation of the thiol group in mercaptoacetic acid or the final product.[6]- Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.- Use degassed solvents.- Consider adding a mild reducing agent during workup, although this can complicate purification.
Reaction Mixture is Difficult to Purify Excess Coupling Agent/Byproducts: Reagents like DCC form dicyclohexylurea (DCU), a poorly soluble byproduct that can complicate purification.If using DCC, filter the crude reaction mixture to remove the DCU precipitate before workup. Alternatively, use a water-soluble coupling agent like EDC, whose byproducts can be removed with an aqueous wash.[3]
Multiple Unidentified Side Products: Reaction temperature may be too high, or reagents may be impure.- Confirm the purity of starting materials via NMR or GC-MS.- Run the reaction at a lower temperature.- Ensure the correct stoichiometry is being used.

Experimental Protocols

Protocol 1: Amide Synthesis using a Carbodiimide Coupling Agent (EDC)

This protocol is a general method adapted for the synthesis of this compound with high yield and purity.

Materials:

  • Mercaptoacetic acid

  • Methylamine (as a solution in THF or water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere (N₂), dissolve mercaptoacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.1 eq) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to form the active ester.

  • Amine Addition: Slowly add methylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the flask to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress via TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

Reaction Pathway and Troubleshooting

The following diagrams illustrate the primary synthesis pathway and a logical workflow for troubleshooting common issues.

ReactionPathway Reactant1 Mercaptoacetic Acid (HSCH₂COOH) Intermediate Activated Ester Intermediate Reactant1->Intermediate + Coupling Agent SideProduct Disulfide Byproduct Reactant1->SideProduct Reactant2 Methylamine (CH₃NH₂) CouplingAgent Coupling Agent (e.g., EDC/HOBt) Product This compound Intermediate->Product + Methylamine Product->SideProduct Oxidant O₂ (Air) Oxidant->SideProduct

Caption: Primary synthesis route for this compound and a potential side reaction.

TroubleshootingFlowchart Start Low Yield or Impure Product CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC StartingMaterial Significant Starting Material Remaining? CheckTLC->StartingMaterial IncreaseTime Increase reaction time or consider gentle heating. StartingMaterial->IncreaseTime Yes SideProducts Unknown Side Products Present? StartingMaterial->SideProducts No CheckReagents Check purity of reagents and coupling agent activity. IncreaseTime->CheckReagents Success Improved Yield IncreaseTime->Success Disulfide Is high MW impurity consistent with disulfide? SideProducts->Disulfide Yes WorkupLoss Check workup procedure for product loss (pH, extractions). SideProducts->WorkupLoss No InertAtmosphere Repeat reaction under inert atmosphere (N₂/Ar). Disulfide->InertAtmosphere Yes OptimizePurification Optimize purification (chromatography, recrystallization). Disulfide->OptimizePurification No InertAtmosphere->Success OptimizePurification->Success WorkupLoss->Success

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Removal of N-(Methyl)mercaptoacetamide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the removal of N-(Methyl)mercaptoacetamide byproducts from chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it form as a byproduct?

A1: this compound is a monocarboxylic acid amide.[1] Its formation as a byproduct typically results from the formal condensation of mercaptoacetic acid and methylamine (B109427) or their equivalents.[1][2] These precursors may be present as impurities in starting materials or solvents, or they can be generated in situ under certain reaction conditions, particularly in complex syntheses like peptide chemistry.

Q2: In which types of reactions is this compound commonly observed as a byproduct?

A2: While it can potentially form in any reaction where mercaptoacetic acid and methylamine or their analogues are present, it is a known impurity of concern in peptide synthesis, especially those involving N-methylated amino acids. The presence of sulfur-containing residues (like methionine) and the use of various coupling agents and bases can sometimes lead to side reactions that generate the precursors for this byproduct.

Q3: What are the initial steps to consider when trying to remove this byproduct?

A3: The initial approach should be based on the physical and chemical properties of your desired product versus those of this compound. Key properties of the byproduct are:

  • Appearance: Clear, colorless liquid.[1]

  • Boiling Point: 83-85 °C at 0.3 mmHg.[3]

  • Density: 1.19 g/mL at 20 °C.[3]

Considering these properties, standard purification techniques such as aqueous extraction, recrystallization, and chromatography are good starting points.

Q4: Can I use an aqueous workup to remove this compound?

A4: Yes, an aqueous workup can be effective due to the likely water solubility of this relatively small and polar molecule. A series of washes with acidic, basic, and brine solutions can help partition the byproduct into the aqueous layer, separating it from a less polar desired product in an organic solvent.

Q5: Is recrystallization a viable method for purification?

A5: Recrystallization can be a highly effective method for purifying solid products from liquid impurities like this compound. The success of this technique depends on the solubility difference between your product and the byproduct in a chosen solvent system. A good recrystallization solvent should dissolve your product well at elevated temperatures but poorly at lower temperatures, while the byproduct remains soluble at low temperatures.

Q6: Are there specialized reagents for removing this type of byproduct?

A6: Yes, thiol-scavenging resins are particularly well-suited for removing mercaptan-containing impurities. These are solid-supported reagents that covalently bind to the thiol group of this compound, allowing for its removal by simple filtration.

Troubleshooting Guides

Issue 1: this compound Remains After Standard Aqueous Workup

Possible Cause: The organic solvent used in the extraction has some miscibility with water, leading to incomplete phase separation and retention of the polar byproduct in the organic layer.

Solution:

  • Switch to a less polar extraction solvent: If your product is sufficiently non-polar, consider using a solvent with lower water miscibility, such as toluene (B28343) or cyclohexane, instead of more polar options like ethyl acetate (B1210297) or dichloromethane.

  • Increase the number of aqueous washes: Perform at least three to five washes with deionized water, followed by a brine wash to break up any emulsions and further dry the organic layer.

  • Back-extraction: After the initial separation, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any co-extracted product.

Issue 2: Recrystallization Fails to Remove the Byproduct

Possible Cause: The chosen recrystallization solvent does not provide a sufficient solubility differential between the desired product and this compound. The byproduct may be co-precipitating with your product.

Solution:

  • Solvent Screening: Systematically screen a range of solvents with varying polarities. Good candidates for polar products might include isopropanol (B130326)/water or acetonitrile/water mixtures, while for non-polar products, a solvent pair like toluene/heptane could be effective.

  • Slow Cooling: Allow the heated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. This promotes the formation of pure crystals of your product.

  • Anti-solvent Addition: Dissolve your crude product in a minimal amount of a good solvent at room temperature, and then slowly add an anti-solvent (in which your product is insoluble but the byproduct is soluble) until turbidity is observed. Allow the solution to stand and crystallize.

Data Presentation

Table 1: Comparison of Purification Methods for Removing Thiol-Containing Impurities

Purification MethodPrincipleTypical Efficiency (% Removal)AdvantagesDisadvantages
Aqueous Extraction Partitioning between immiscible aqueous and organic phases based on polarity.60-80%Simple, inexpensive, and scalable.May not be effective for products with moderate polarity. Can lead to emulsions.
Recrystallization Difference in solubility of the product and impurity in a given solvent at different temperatures.80-95%Can yield very high purity product.Requires a solid product and suitable solvent. Can result in product loss.
Flash Chromatography Separation based on differential adsorption onto a stationary phase (e.g., silica (B1680970) gel).>95%High resolution and applicable to a wide range of compounds.More time-consuming and requires more solvent than other methods.
Thiol Scavenger Resin Covalent capture of the thiol-containing impurity onto a solid support.>98%Highly specific and efficient for thiol removal. Simple filtration workup.Higher cost of reagents. May require optimization of reaction time and temperature.

Note: Efficiency is an estimate and can vary significantly based on the specific compounds and conditions.

Experimental Protocols

Protocol 1: Purification using a Thiol Scavenger Resin

This protocol provides a general guideline for using a commercially available silica-based thiol scavenger resin.

  • Select the appropriate scavenger: Based on the reaction solvent and product stability, choose a suitable thiol scavenger resin (e.g., SiliaMetS Thiol).

  • Determine the amount of scavenger: For initial screening, use 4-8 molar equivalents of the scavenger relative to the estimated amount of the this compound byproduct.[4]

  • Procedure: a. Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, acetonitrile, or toluene) at a concentration of 10-100 mg/mL. b. Add the thiol scavenger resin to the solution. c. Stir the mixture at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC or LC-MS. For slower reactions, the temperature can be increased, or the reaction time can be extended.[4] d. Once the byproduct is consumed, filter the mixture to remove the resin. e. Wash the resin with a small amount of the solvent. f. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from an Isopropanol/Water Solvent System

This protocol is suitable for polar, solid products contaminated with this compound.

  • Dissolution: In a flask, add the crude product. While stirring, add the minimum amount of hot isopropanol required to fully dissolve the solid.

  • Induce Precipitation: Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot isopropanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 50:50 isopropanol/water.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Byproduct_Formation cluster_reactants Potential Precursors Mercaptoacetic_Acid Mercaptoacetic Acid Condensation Condensation Mercaptoacetic_Acid->Condensation Methylamine Methylamine Methylamine->Condensation Byproduct This compound Condensation->Byproduct Removal_Workflow Crude_Product Crude Product (with this compound) Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup Initial Wash Recrystallization Recrystallization Aqueous_Workup->Recrystallization For Solid Products Scavenger_Resin Thiol Scavenger Resin Aqueous_Workup->Scavenger_Resin For Stubborn Impurities Purified_Product Purified Product Recrystallization->Purified_Product Scavenger_Resin->Purified_Product

References

Technical Support Center: Side Product Formation in N-Methyl Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of peptides containing N-methylated amino acids.

Troubleshooting Guides and FAQs

This guide is organized by common side products and issues encountered during N-methyl amino acid peptide synthesis. Each section provides a question-and-answer format to directly address specific problems.

Incomplete Coupling and Deletion Sequences

The primary challenge in synthesizing N-methylated peptides is often achieving complete coupling of the amino acid residues. The steric hindrance caused by the N-methyl group impedes the approach of the activated carboxyl group, leading to slower and less efficient reactions compared to their non-methylated counterparts.[1][2][3] This issue is particularly pronounced when coupling two consecutive N-methylated amino acids.[1][2]

FAQs

  • Q1: Why are my coupling reactions with N-methylated amino acids resulting in low yields and deletion sequences?

    • A1: The methyl group on the amide nitrogen physically obstructs the incoming activated amino acid, a phenomenon known as steric hindrance.[1][2] This leads to significantly slower and less efficient coupling reactions.[1] Incomplete reactions result in the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[2]

  • Q2: My standard coupling reagents (e.g., HBTU, HCTU) are not effective. What should I use instead?

    • A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough for sterically hindered N-methylated amino acids.[4] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents.[4] Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[1][5] For extremely hindered couplings, the more reactive PyBrOP may be required.[3]

  • Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

    • A3: The standard ninhydrin (B49086) test is not suitable for monitoring coupling to secondary amines like N-methylated amino acids.[1] Alternative qualitative color tests are recommended, such as the bromophenol blue test, the chloranil (B122849) test, or the isatin (B1672199) test.[1][6] A yellow color in the bromophenol blue test indicates a complete coupling, while a blue or green color signifies an incomplete reaction.[1]

  • Q4: What should I do if my coupling reaction is incomplete after the initial attempt?

    • A4: If a qualitative test indicates an incomplete reaction, the immediate first step is to perform a second coupling (double coupling).[6] This involves adding a fresh solution of the activated amino acid and allowing the reaction to proceed for at least the same duration as the first attempt.[6] If the reaction is still incomplete, consider switching to a more potent coupling reagent or a different solvent like NMP or DMSO.[6] If multiple attempts fail, it is advisable to cap the unreacted amines with a reagent like acetic anhydride (B1165640) to prevent the accumulation of deletion sequences.[6]

Troubleshooting Workflow for Incomplete Coupling

G start Positive Bromophenol Blue Test (Incomplete Coupling) double_couple Perform a Second Coupling ('Double Coupling') start->double_couple First Action remonitor Re-monitor with Bromophenol Blue Test double_couple->remonitor change_reagents Change Coupling Reagents (e.g., to HATU, PyAOP) remonitor->change_reagents Positive Test (Still Incomplete) change_solvent Change Solvent (e.g., NMP, DMSO) remonitor->change_solvent If still positive capping Cap Unreacted Amines (e.g., Acetic Anhydride) remonitor->capping If still positive after multiple attempts proceed Proceed to Next Deprotection remonitor->proceed Negative Test (Complete) change_reagents->remonitor Repeat Coupling change_solvent->remonitor Repeat Coupling capping->proceed

Troubleshooting workflow for incomplete N-methylated amino acid coupling.[6]
Racemization

N-methylated amino acids are more susceptible to racemization compared to their non-methylated counterparts due to a combination of electronic and steric effects.[4] The prolonged exposure to activation and basic conditions required for coupling increases the opportunity for the loss of stereochemical integrity.[4]

FAQs

  • Q1: Why are N-methylated amino acids more prone to racemization?

    • A1: The primary mechanism for racemization is the formation of a 5(4H)-oxazolone intermediate.[4] The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[4] The increased steric hindrance of N-methylated amino acids can slow down the desired coupling reaction, prolonging the lifetime of the activated species and increasing the risk of oxazolone (B7731731) formation.[4]

  • Q2: Which factors have the most significant impact on racemization?

    • A2: The choice of coupling reagents, additives, base, and solvent are all critical. Onium salts (e.g., HATU, PyAOP) paired with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are highly effective at suppressing racemization.[4] The base used for activation also plays a crucial role; sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or collidine are generally preferred over less hindered bases like triethylamine (B128534) (TEA) to minimize racemization.[7] Polar solvents can also promote racemization.[8]

  • Q3: How can I minimize racemization during the coupling of N-methylated amino acids?

    • A3: To minimize racemization, use a high-quality coupling reagent such as HATU or PyAOP in combination with an additive like HOAt.[4] Employ a sterically hindered base like DIPEA and keep pre-activation times to a minimum.[1] For carbodiimide-based couplings (e.g., DIC), the addition of HOAt or OxymaPure is essential.[4]

Data on Racemization with Different Coupling Conditions

Coupling MethodBaseAdditive% D-Isomer (Racemization)Reference
Z-Ala-MeLeu + Gly-OBzl (various methods)TEA-2.8 - 39%[8]
DCCI-HONSuEssentially pure[8]
EEDQ--Essentially pure[8]

Racemization Mitigation Strategy

G cluster_reagents Reagent Assessment cluster_base Base and Conditions Assessment start High Racemization Detected assess_reagents Assess Coupling Reagent and Additive start->assess_reagents assess_base Assess Base and Reaction Conditions assess_reagents->assess_base If racemization persists dic_dcc Using Carbodiimide (DIC/DCC)? assess_reagents->dic_dcc hbtu_hctu Using HBTU/HCTU? assess_reagents->hbtu_hctu refine_protocol Refine Coupling Protocol assess_base->refine_protocol If racemization persists dipea_tea Using DIPEA or TEA? assess_base->dipea_tea minimized Racemization Minimized refine_protocol->minimized add_hoat Add HOAt or OxymaPure dic_dcc->add_hoat Yes switch_reagent Switch to Phosphonium (PyAOP) or Uronium/Aminium (HATU) hbtu_hctu->switch_reagent Yes switch_base Switch to a more hindered base (e.g., Collidine) dipea_tea->switch_base Yes

Decision tree for minimizing racemization in N-methyl amino acid coupling.[4]
Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction that occurs through the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin support.[9] This is particularly prevalent when a secondary amino acid, such as proline or an N-methylated residue, is in the second position of the peptide sequence.[9]

FAQs

  • Q1: What is diketopiperazine (DKP) formation and why is it a problem?

    • A1: DKP is a cyclic dipeptide that can form during solid-phase peptide synthesis, especially during the Fmoc-deprotection step.[9][10] This intramolecular cyclization cleaves the dipeptide from the resin, reducing the yield of the desired full-length peptide and introducing impurities that can be difficult to remove.[9]

  • Q2: Are peptides with N-methylated amino acids more susceptible to DKP formation?

    • A2: Yes, peptides containing N-alkylated amino acids are highly prone to DKP formation.[9] The N-methyl group can favor the cis-amide bond conformation between the first and second amino acids, which is a key intermediate in the cyclization reaction, thereby accelerating the rate of DKP formation.[9]

  • Q3: How can I prevent DKP formation?

    • A3: Several strategies can be employed to minimize DKP formation:

      • Use a sterically bulky resin: Resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can inhibit the cyclization reaction.[11]

      • Immediate coupling of the third amino acid: Couple the third amino acid immediately after the deprotection of the second to reduce the time the free N-terminal amine is available for cyclization.[3]

      • Use of dipeptide building blocks: Introducing the first two amino acids as a pre-formed dipeptide unit can bypass the vulnerable dipeptide-resin intermediate.[11]

Mechanism of Diketopiperazine (DKP) Formation

G cluster_legend Components Resin Resin-Linker-AA2-AA1-NH2 Transition Nucleophilic Attack Resin->Transition Intramolecular Cyclization DKP Diketopiperazine + H-AA3...-Resin Transition->DKP Cleavage from Resin l1 AA1: N-terminal amino acid l2 AA2: Second amino acid (often Pro or N-Me-AA)

Simplified mechanism of DKP formation from a resin-bound peptide.
Other Side Reactions

  • Fragmentation: During TFA cleavage, fragmentation can occur between consecutive N-methylamino acids. The duration of cleavage can significantly influence the extent of this side reaction.[5][12]

  • Guanidinylation: Uronium/aminium coupling reagents like HATU can react with the free N-terminal amine to form an irreversible guanidinium (B1211019) cap, which terminates the peptide chain.[13] This is more likely if the coupling reagent is used in a large excess. Pre-activating the amino acid for a short period (1-3 minutes) before adding it to the resin can minimize this side reaction.[13]

  • Aspartimide Formation: During on-resin N-methylation of peptides containing aspartic acid, prolonged exposure to the base DBU can lead to the formation of aspartimide side products.[14]

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-N-Methyl Amino Acid using HATU

This protocol is for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid on a 0.1 mmol scale.[13][15]

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[13]

  • Activation Solution: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (0.4 mmol, 4 eq.), HATU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.[15]

  • Pre-activation: Agitate the activation mixture for 1-2 minutes.[3]

  • Coupling Reaction: Add the activated amino acid solution to the swelled and deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For couplings to another N-methyl residue, longer reaction times or a second coupling may be required.[3][13]

  • Monitoring: Perform a bromophenol blue test to check for reaction completion.

  • Washing: Once the coupling is complete (bromophenol blue test is yellow), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle.[3]

Protocol 2: Bromophenol Blue Test for Coupling Completion

This test is used to qualitatively monitor the completion of a coupling reaction to a secondary amine.[1][15]

Materials and Reagents:

  • Bromophenol blue

  • DMF (N,N-Dimethylformamide)

  • Methanol

Procedure:

  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[1][15]

  • Sample Preparation: Remove a small sample of resin beads from the reaction vessel.

  • Washing: Wash the beads thoroughly with methanol.[1]

  • Testing: Add a few drops of the bromophenol blue test solution to the resin sample.

  • Observation: Observe the color of the beads and the solution.[1]

    • Yellow: Indicates a complete coupling (no free amine).

    • Blue or Green: Indicates an incomplete coupling (free amine is present).

General SPPS Workflow for N-Methyl Amino Acid Incorporation

G start Peptide-Resin (Free Amine) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 DMF Wash (Removes Piperidine) deprotection->wash1 Prepares for Coupling coupling Coupling Step: 1. Fmoc-N-Me-AA-OH 2. Coupling Reagent (e.g., HATU) 3. Base (e.g., DIPEA) wash1->coupling wash2 DMF Wash (Removes Excess Reagents) coupling->wash2 end Next Deprotection or Cleavage wash2->end Cycle Complete

References

Validation & Comparative

A Comparative Guide to Reducing Agents: N-(Methyl)mercaptoacetamide vs. Dithiothreitol (DTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of N-(Methyl)mercaptoacetamide and Dithiothreitol (DTT) for reduction applications in biological systems.

In the realm of biochemistry and drug development, the choice of a suitable reducing agent is critical for maintaining protein integrity, controlling oxidative stress, and enabling specific biochemical reactions. Dithiothreitol (DTT) has long been the gold standard for the reduction of disulfide bonds in proteins. However, the emergence of other reducing agents necessitates a clear understanding of their respective strengths and weaknesses. This guide provides an objective comparison of this compound and DTT, supported by available data, to inform the selection of the most appropriate reagent for your research needs.

Executive Summary

Dithiothreitol (DTT) is a potent reducing agent highly effective at cleaving protein disulfide bonds, making it a staple in applications such as protein electrophoresis, enzyme activity preservation, and preventing protein aggregation.[1][2] Its efficacy stems from its nature as a dithiol, which allows for the formation of a stable intramolecular disulfide bond after reducing a target molecule.

This compound, on the other hand, is characterized as a mild reducing agent, primarily documented for its ability to reduce methionine sulfoxide (B87167).[2][3][4] There is a notable lack of scientific literature demonstrating its use or effectiveness in the reduction of protein disulfide bonds. Therefore, this comparison will highlight the distinct and non-overlapping primary applications of these two compounds.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each reducing agent is crucial for their effective application.

PropertyThis compoundDithiothreitol (DTT)
CAS Number 20938-74-3[2]3483-12-3
Molecular Formula C3H7NOS[2]C4H10O2S2
Molecular Weight 105.16 g/mol [2]154.25 g/mol
Structure MonothiolDithiol
Appearance Clear colorless liquidWhite solid
Boiling Point 83-85 °C at 0.3 mmHg[3]125-130 °C at 2 mmHg
Density 1.19 g/mL at 20 °C[3]Not available
pKa of Thiol Groups 8.12 (Predicted)[3]9.2 and 10.1
Odor Not specified, but likely unpleasant (thiol)Pungent, but less so than β-mercaptoethanol[5][6]
Solubility Not specifiedHighly soluble in water, ethanol, chloroform, ether, and ethyl acetate.[7]
Storage Temperature 2-8°C[3]2-8°C

Mechanism of Action

The structural differences between this compound and DTT dictate their mechanisms of action and, consequently, their primary applications.

Dithiothreitol (DTT): A Potent Disulfide Reductant

DTT's effectiveness in reducing disulfide bonds is attributed to its two thiol groups. The reduction process involves a two-step thiol-disulfide exchange. The first step results in a mixed disulfide intermediate. The second thiol group of DTT then readily attacks this intermediate, forming a stable six-membered ring with an internal disulfide bond and releasing the reduced protein. This intramolecular cyclization is thermodynamically favorable and drives the reaction to completion. The reducing power of DTT is pH-dependent, with optimal activity at a pH above 7, as the thiolate anion (-S⁻) is the reactive species.[1]

DTT_Mechanism Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-DTT-SH Protein_SS->Mixed_Disulfide Thiol-disulfide exchange DTT_SH DTT-(SH)₂ DTT_SH->Mixed_Disulfide Reduced_Protein 2 x Protein-SH Mixed_Disulfide->Reduced_Protein Oxidized_DTT Oxidized DTT (cyclic) Mixed_Disulfide->Oxidized_DTT Intramolecular cyclization

Figure 1. DTT mechanism for disulfide bond reduction.

This compound: A Mild Methionine Sulfoxide Reductant

This compound is described as a mild reducing agent for methionine sulfoxide.[2][3][4] As a monothiol, its mechanism for reducing disulfide bonds, if it were to occur, would be less efficient than that of DTT. It would involve the formation of a mixed disulfide with the protein, which would then require a second molecule of this compound to complete the reduction. This process is less favorable compared to the intramolecular reaction of DTT.

Performance and Applications

The distinct properties of these two agents lead to their use in very different experimental contexts.

ApplicationDithiothreitol (DTT)This compound
Primary Function Potent reducing agent for disulfide bonds.[1][2]Mild reducing agent for methionine sulfoxide.[2][3][4]
Protein Denaturation for Electrophoresis (SDS-PAGE) Widely used to reduce disulfide bonds and ensure proper protein unfolding for accurate separation by molecular weight.[1][2]Not used for this application.
Enzyme Activity Preservation Maintains cysteine residues in a reduced state to preserve the catalytic activity of enzymes sensitive to oxidation.[1]Not documented for this purpose.
Preventing Protein Aggregation Prevents the formation of disulfide-linked aggregates during protein purification and storage.[1][2]No evidence of use for this application.
RNA Isolation Used to inactivate ribonucleases by reducing their disulfide bonds, thus protecting RNA integrity.[1]Not used in this context.
Drug Development Used to study protein folding, stability, and aggregation, which are critical aspects of biopharmaceutical development. Also used to analyze reduction-susceptible disulfide bonds for site-specific drug conjugation.[8]May be used as a reference material in assays where it is an expected leaving group or in the study of metalloprotein structures.

Experimental Protocols

Standard Protocol for Protein Disulfide Bond Reduction using DTT

This protocol is a general guideline and may require optimization for specific proteins and applications.

  • Preparation of DTT Stock Solution:

    • Prepare a 1 M stock solution of DTT in deionized water or a suitable buffer (e.g., Tris-HCl).

    • Store the stock solution in small aliquots at -20°C to minimize oxidation. DTT solutions should be prepared fresh for optimal activity.[7]

  • Reduction of Protein Sample:

    • To a protein solution (e.g., 1 mg/mL in a suitable buffer at pH > 7.0), add DTT from the stock solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 15-60 minutes. For buried disulfide bonds, denaturing conditions (e.g., 6 M guanidinium (B1211019) chloride or 8 M urea) may be required.

  • Downstream Processing:

    • After reduction, the excess DTT may need to be removed depending on the subsequent application (e.g., by dialysis or gel filtration).

Protocol for this compound

There are no established or published protocols for the use of this compound for the reduction of protein disulfide bonds. Its documented application is as a mild reducing agent for methionine sulfoxide.[2][3][4]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow where a reducing agent like DTT is used for protein analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample (with disulfide bonds) Reduction Reduction with DTT Protein_Sample->Reduction Alkylation Alkylation (optional) Reduction->Alkylation Activity_Assay Enzyme Activity Assay Reduction->Activity_Assay SDS_PAGE SDS-PAGE Alkylation->SDS_PAGE Mass_Spec Mass Spectrometry Alkylation->Mass_Spec

Figure 2. General workflow for protein reduction and analysis.

Conclusion

The comparison between this compound and Dithiothreitol reveals that these are not interchangeable reagents but rather compounds with distinct and specific applications.

  • Dithiothreitol (DTT) is a powerful and versatile reducing agent, indispensable for the effective cleavage of disulfide bonds in a wide range of biochemical and molecular biology applications. Its dithiol structure and the formation of a stable oxidized ring make it highly efficient.

  • This compound is a mild reducing agent primarily used for the reduction of methionine sulfoxide. Based on currently available scientific literature, it is not a suitable or documented reagent for the reduction of protein disulfide bonds.

For researchers requiring the reduction of disulfide bonds for applications such as protein denaturation, maintaining protein activity, or preventing aggregation, DTT remains the superior and recommended choice . The use of this compound should be limited to its specific application of methionine sulfoxide reduction, for which it is intended. The selection of a reducing agent should always be based on empirical evidence and the specific requirements of the experimental design.

References

A Comparative Guide to Thiol-Based Reducing Agents: N-(Methyl)mercaptoacetamide vs. Mercaptoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate reducing agent is a critical decision in experimental workflows within protein chemistry, cell biology, and drug development. The efficacy of disulfide bond reduction and the prevention of oxidation can significantly impact protein structure, function, and stability, as well as cellular health. This guide provides a detailed comparison of two thiol-containing reducing agents: the well-established β-mercaptoethanol (BME) and the less conventional N-(Methyl)mercaptoacetamide. This comparison is based on available experimental data and established scientific principles to inform reagent selection for specific applications.

Overview and Chemical Properties

Mercaptoethanol (β-mercaptoethanol or BME) is a potent reducing agent widely used in biochemical and molecular biology applications.[1][2] Its primary function is to cleave disulfide bonds in proteins, thereby denaturing them for analysis in techniques like SDS-PAGE, and to protect free sulfhydryl groups from oxidation.[3][4] It is also a common supplement in cell culture media to mitigate oxidative stress.[5] However, BME is known for its volatility, strong, unpleasant odor, and instability in solution, often requiring daily supplementation in cell cultures.[5][6]

This compound is described as a mild reducing agent, with a primary documented application in the reduction of methionine sulfoxide (B87167) moieties in peptides and proteins.[7][8] While it shares the presence of a reactive thiol group with mercaptoethanol, comprehensive, direct comparative studies on its efficacy for disulfide bond reduction against more common reagents like BME are limited.[7] Its use has also been noted in the study of metalloprotein structures.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and mercaptoethanol. It is important to note the scarcity of direct comparative experimental data for this compound in the context of disulfide bond reduction.

PropertyThis compoundMercaptoethanolReferences
Molecular Weight 105.16 g/mol 78.13 g/mol [1][7]
Primary Application Mild reducing agent for methionine sulfoxidePotent reducing agent for disulfide bonds[1][7]
Redox Potential (at pH 7) Not widely reported-0.26 V[1][3]
pKa of Thiol Group 8.12 ± 0.10 (Predicted)9.5[9][10]
Solution Stability Data not widely availableHalf-life >100 hours at pH 6.5; 4 hours at pH 8.5. Readily oxidized in air, especially at alkaline pH.[3][11]
Odor Not specified, but likely unpleasant due to thiol groupStrong, disagreeable[1]
Toxicity Acute oral toxicity (GHS Category 4)Toxic, irritant to mucous membranes and respiratory tract[1][8]

Mechanism of Action

Disulfide Bond Reduction by Mercaptoethanol

Mercaptoethanol reduces disulfide bonds through a thiol-disulfide exchange reaction. An excess of mercaptoethanol shifts the equilibrium towards the formation of reduced cysteine residues within the protein and a mixed disulfide of mercaptoethanol.

Disulfide_Reduction Protein_SS Protein-S-S-Protein (Oxidized) Protein_SH 2 x Protein-SH (Reduced) Protein_SS->Protein_SH + BME_SS HO-CH2-CH2-S-S-CH2-CH2-OH (Oxidized Mercaptoethanol) BME1 2 x HS-CH2-CH2-OH (Mercaptoethanol) BME1->BME_SS -

Caption: Mechanism of disulfide bond reduction by mercaptoethanol.

Methionine Sulfoxide Reduction by this compound

This compound is specifically cited for its ability to reduce methionine sulfoxide back to methionine. This is a crucial repair mechanism for proteins that have undergone oxidative damage.

Methionine_Sulfoxide_Reduction Met_SO Protein-Methionine Sulfoxide Met Protein-Methionine Met_SO->Met + NMMA_ox Oxidized this compound NMMA HS-CH2-CO-NH-CH3 (this compound) NMMA->NMMA_ox - BME_Protocol start Protein Sample add_buffer Add Sample Buffer with 2-5% BME start->add_buffer heat Heat at 95-100°C for 5-10 min add_buffer->heat load_gel Load on SDS-PAGE Gel heat->load_gel NMMA_Protocol start Peptide with Met(O) dissolve Dissolve in 10% Acetic Acid start->dissolve add_nmma Add this compound dissolve->add_nmma incubate Incubate at 37°C (24-36h) under Inert Gas add_nmma->incubate lyophilize Lyophilize incubate->lyophilize

References

A Comparative Guide to Purity Analysis of N-(Methyl)mercaptoacetamide: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. N-(Methyl)mercaptoacetamide, a versatile reagent and intermediate[1][2][3], requires accurate and reliable analytical methods for purity assessment. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound purity.

The choice between analytical techniques often depends on a variety of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired analytical outcome (e.g., routine quality control versus impurity identification). This guide will delve into the experimental protocols for both HPLC and GC-MS methods, present comparative data, and discuss the relative advantages and disadvantages of each technique for this specific application.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering robust and reproducible methods for the quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is well-suited for the analysis of the polar this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of 70% water with 0.1% formic acid and 30% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh this compound Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Inject Inject Sample/Standard Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and the ability to identify unknown impurities through mass spectral libraries. For this compound, which has a moderate boiling point, GC-MS presents a viable alternative to HPLC.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-300.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in methanol.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Identification Sample Weigh this compound Dissolve Dissolve in Methanol Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Impurities via MS Library Integrate->Identify Quantify Quantify Purity & Impurities Identify->Quantify

Figure 2: Workflow for GC-MS Impurity Identification.

Performance Comparison: HPLC vs. GC-MS

The following tables summarize hypothetical but realistic data from the analysis of a batch of this compound using the described HPLC and GC-MS methods.

Table 1: Chromatographic Performance

ParameterHPLC-UVGC-MS
Retention Time of Main Peak 3.5 min5.2 min
Analysis Run Time 10 min15 min
Typical Column Lifespan ~1000 injections~500 injections
Mobile/Carrier Gas Consumption High (Solvents)Low (Helium)

Table 2: Purity Analysis Results

AnalyteHPLC-UV (% Area)GC-MS (% Area)
This compound 99.5%99.4%
Impurity 1 (Hypothetical) 0.2%0.3%
Impurity 2 (Hypothetical) 0.3%0.3%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%

Discussion and Recommendations

Both HPLC and GC-MS are suitable for the purity analysis of this compound, with each offering distinct advantages.

  • HPLC-UV is a robust, reliable, and widely available technique, making it ideal for routine quality control applications where the primary goal is to quantify the main component and known impurities. Its shorter analysis time can also lead to higher sample throughput.

  • GC-MS provides superior sensitivity and the significant advantage of being able to identify unknown impurities through mass spectral data. This is particularly valuable during process development, troubleshooting, and for comprehensive impurity profiling. While the run time is longer and it may be less suitable for thermally unstable impurities, its high resolution and specificity are unparalleled.

For routine purity assessment where impurities have been previously identified, HPLC-UV is the more efficient and cost-effective choice. For in-depth analysis, impurity identification, and method development, GC-MS is the recommended technique. In a comprehensive quality control strategy, HPLC could be used for routine batch release, while GC-MS could be employed for periodic, more thorough characterization.

References

Confirming the Structure of N-(Methyl)mercaptoacetamide via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation of synthesized molecules. This guide provides a comparative analysis of the expected NMR spectral data for N-(Methyl)mercaptoacetamide against potential related impurities or alternative structures, supported by detailed experimental protocols.

This compound (C₃H₇NOS) is a monocarboxylic acid amide, formally derived from the condensation of mercaptoacetic acid and methylamine.[1][2] It finds utility as a mild reducing agent for methionine sulfoxide.[3] Accurate structural confirmation is paramount to ensure its purity and proper function in research and development applications. This guide will focus on the use of ¹H and ¹³C NMR spectroscopy for this purpose.

Comparative NMR Data Analysis

To confirm the identity of this compound, its NMR spectrum should be carefully compared with spectra of potential impurities or isomers. Here, we compare the predicted spectral data for this compound with the experimental data for Thioacetamide and N,N-Dimethylthioacetamide. The presence of signals corresponding to these related compounds could indicate impurities in the sample.

¹H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound (Predicted) -SH~1.5 - 2.0Triplet (t)1HJH,H
-CH₂-~3.1 - 3.3Doublet (d)2HJH,H
-NH-~7.5 - 8.5Broad Singlet (br s)1H-
-CH₃~2.7 - 2.9Doublet (d)3HJH,H
Thioacetamide (Experimental) -CH₃~2.5Singlet (s)3H-
-NH₂~9.5Broad Singlet (br s)2H-
N,N-Dimethylthioacetamide (Experimental) -C(=S)-CH₃~2.6Singlet (s)3H-
-N(CH₃)₂~3.1, ~3.4Singlet (s)6H-

¹³C NMR Spectral Data Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (Predicted) -CH₂-SH~25 - 35
-NH-CH₃~26 - 30
-C=O~170 - 175
Thioacetamide (Experimental) -CH₃~33
-C=S~207
N,N-Dimethylthioacetamide (Experimental) -C(=S)-CH₃~34
-N(CH₃)₂~38, ~45
-C=S~201

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of small organic molecules like this compound is crucial for accurate data interpretation.[4][5][6]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. NMR Instrument Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz NMR spectrometer and should be optimized as needed.

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of atoms.[7]

  • Compare the obtained ¹H and ¹³C NMR data with the expected values for this compound and the data for potential impurities.

Workflow for Structure Confirmation

The logical process for confirming the structure of this compound using NMR spectroscopy is outlined in the diagram below. This workflow ensures a systematic approach from sample handling to final structure verification.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion prep Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube prep->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate analyze_h1 Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity - Coupling Constants calibrate->analyze_h1 analyze_c13 Analyze ¹³C NMR: - Chemical Shift calibrate->analyze_c13 compare Compare with Predicted Data and Alternative Structures analyze_h1->compare analyze_c13->compare confirm Structure Confirmed compare->confirm revisit Structure Inconsistent (Further Investigation) compare->revisit

Workflow for NMR-based structure confirmation.

By following this comprehensive guide, researchers can confidently utilize NMR spectroscopy to verify the structure of this compound, ensuring the quality and reliability of their chemical materials for subsequent applications.

References

A Researcher's Guide to Peptide Modification: N-(Methyl)mercaptoacetamide in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for peptide analysis, the choice of sample preparation reagents is critical for obtaining high-quality, reproducible data. This guide provides a comprehensive comparison of N-(Methyl)mercaptoacetamide (NMA) with alternative reagents for peptide treatment prior to mass spectrometry analysis, supported by experimental protocols and data.

This compound is a reducing agent that has found a specific niche in mass spectrometry sample preparation, primarily for the reduction of methionine sulfoxide (B87167) residues.[1] This guide will delve into the performance of NMA in this specific application and compare it with commonly used reducing and alkylating agents in broader proteomics workflows, such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Iodoacetamide (IAA).

Performance Comparison: NMA vs. Standard Reducing and Alkylating Agents

The selection of a reducing and alkylating agent significantly impacts peptide identification and the overall success of a proteomics experiment. While NMA is effective for methionine sulfoxide reduction, its performance as a general disulfide bond reducing agent is not as extensively documented as that of reagents like DTT and TCEP.

FeatureThis compound (NMA)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Iodoacetamide (IAA)
Primary Application Reduction of methionine sulfoxideReduction of disulfide bondsReduction of disulfide bondsAlkylation of free sulfhydryl groups
Reaction Mechanism Reduction of sulfoxidesThiol-disulfide exchangePhosphine-based reductionS-alkylation of cysteine residues
Optimal pH Acidic (e.g., 10% acetic acid)>71.5 - 8.5~8
Reaction Time 24-36 hours15-60 minutes10-60 minutes30-45 minutes
Reaction Temperature 37°CRoom temperature to 56°CRoom temperatureRoom temperature (in the dark)
Side Reactions Limited data available; potential for non-specific reactions at prolonged incubation times.Can interfere with maleimide (B117702) chemistry.Can cause hydrolysis of acid-labile bonds at high temperatures.Can cause over-alkylation and modification of other residues (e.g., Met, Lys, His).[2]
Compatibility with MS CompatibleCompatible, but may need removal before analysis.Generally more compatible than DTT.Compatible, results in a +57 Da mass shift on cysteine.

In-Depth Analysis of Reagents

This compound (NMA)

NMA is primarily utilized to reverse the oxidation of methionine to methionine sulfoxide, a common modification that can occur during sample preparation.[1] Its application is particularly relevant when the oxidation of specific methionine residues is not the biological modification of interest but rather an artifact of the experimental workflow. The reduction of methionine sulfoxide by NMA restores the native peptide mass, simplifying data analysis. However, the long incubation times and elevated temperatures required for the reaction may increase the risk of other sample modifications.

Dithiothreitol (DTT)

DTT is a widely used reducing agent for breaking disulfide bonds in peptides and proteins.[3] It is highly effective at neutral to basic pH. However, DTT can be prone to oxidation itself and may need to be removed from the sample prior to mass spectrometry analysis to avoid interference.

Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is another popular reducing agent that offers several advantages over DTT. It is more stable, effective over a wider pH range, and does not interfere with certain labeling chemistries like maleimides.[4][5] TCEP is often considered a more robust and versatile reducing agent for standard proteomics workflows.

Iodoacetamide (IAA)

Following the reduction of disulfide bonds, alkylation of the resulting free cysteine residues is a crucial step to prevent their re-oxidation. Iodoacetamide is the most common alkylating agent used for this purpose.[6] It reacts with the thiol group of cysteine, adding a carbamidomethyl group and resulting in a predictable mass shift of +57 Da. This modification is readily identifiable in mass spectra and is a standard parameter in database search algorithms. However, IAA can also lead to non-specific modifications of other amino acid residues, which can complicate data interpretation.[2]

Experimental Protocols

Protocol for Reduction of Methionine Sulfoxide with NMA

This protocol is adapted from established methods for the post-cleavage reduction of methionine sulfoxide.

Materials:

  • Peptide sample containing oxidized methionine

  • This compound (NMA)

  • 10% (v/v) aqueous acetic acid

  • Inert gas (e.g., nitrogen or argon)

  • Heating block or incubator at 37°C

  • Lyophilizer

Procedure:

  • Dissolve the peptide sample in 10% v/v aqueous acetic acid. The volume will depend on the amount of peptide, but a concentration of 1-5 mg/mL is a typical starting point.

  • Add NMA to the peptide solution. A common starting point is a 10- to 50-fold molar excess of NMA over the peptide.

  • Place the reaction vial under an inert atmosphere.

  • Incubate the reaction mixture at 37°C for 24 to 36 hours.

  • Monitor the reaction progress by a suitable analytical method, such as HPLC-MS, to determine the point of complete reduction.

  • Once the reaction is complete, lyophilize the sample to remove the solvent and excess reagent.

  • The dried peptide is now ready for reconstitution in a suitable buffer for mass spectrometry analysis.

Standard Protocol for Disulfide Bond Reduction and Alkylation

This protocol is a standard procedure used in many proteomics laboratories.

Materials:

  • Peptide sample

  • Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH ~8)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAA)

  • Formic acid

Procedure:

  • Dissolve the peptide sample in the ammonium bicarbonate buffer.

  • Reduction: Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 20 mM.

  • Incubate the sample at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP).

  • Cool the sample to room temperature.

  • Alkylation: Add IAA to a final concentration of 55 mM.

  • Incubate the sample in the dark at room temperature for 30 minutes.

  • Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAA.

  • Acidify the sample with formic acid to a final concentration of 0.1-1% to stop the reaction and prepare the sample for mass spectrometry.

Visualizing the Workflow

Peptide_Treatment_Workflow cluster_NMA NMA Treatment for Met(O) Reduction cluster_Standard Standard Reduction & Alkylation NMA_start Peptide with Met(O) NMA_dissolve Dissolve in 10% Acetic Acid NMA_start->NMA_dissolve NMA_add Add NMA NMA_dissolve->NMA_add NMA_incubate Incubate at 37°C for 24-36h NMA_add->NMA_incubate NMA_lyophilize Lyophilize NMA_incubate->NMA_lyophilize NMA_end Reduced Peptide for MS NMA_lyophilize->NMA_end Std_start Peptide with Disulfide Bonds Std_dissolve Dissolve in Buffer (pH ~8) Std_start->Std_dissolve Std_reduce Add DTT or TCEP Std_dissolve->Std_reduce Std_incubate_red Incubate Std_reduce->Std_incubate_red Std_alkylate Add IAA Std_incubate_red->Std_alkylate Std_incubate_alk Incubate (dark) Std_alkylate->Std_incubate_alk Std_quench Quench Std_incubate_alk->Std_quench Std_end Alkylated Peptide for MS Std_quench->Std_end

Caption: Experimental workflows for peptide treatment.

Logical Relationship of Reagent Selection

Reagent_Selection_Logic start Peptide Sample met_ox Methionine Oxidation Present? start->met_ox disulfide Disulfide Bonds Present? met_ox->disulfide No use_nma Use NMA Protocol met_ox->use_nma Yes use_std Use Standard Reduction/ Alkylation Protocol disulfide->use_std Yes no_treatment Direct MS Analysis disulfide->no_treatment No ms_analysis Mass Spectrometry Analysis use_nma->ms_analysis use_std->ms_analysis no_treatment->ms_analysis

Caption: Decision tree for selecting a peptide treatment protocol.

Conclusion

The choice of reagent for peptide modification prior to mass spectrometry analysis is dictated by the specific goals of the experiment. This compound is a valuable tool for the targeted reduction of methionine sulfoxide, enabling researchers to correct for this common artifact. For general proteomics applications requiring the reduction of disulfide bonds, established reagents such as DTT and TCEP, followed by alkylation with iodoacetamide, remain the standard and well-characterized approach. Understanding the distinct applications, mechanisms, and potential side reactions of each reagent is paramount for generating high-quality and reliable mass spectrometry data in peptide research and drug development.

References

A Comparative Guide to the Efficacy of N-(Methyl)mercaptoacetamide and Other Alternatives in Reducing Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible oxidation of methionine to methionine sulfoxide (B87167) (MetO) is a critical post-translational modification with significant implications in protein function, stability, and immunogenicity. In biopharmaceutical development and research, the presence of MetO can be an undesirable modification, necessitating effective reduction strategies. This guide provides an objective comparison of N-(Methyl)mercaptoacetamide and other common methods for the reduction of methionine sulfoxide, supported by available experimental data and detailed protocols.

Overview of Methionine Sulfoxide Reduction Strategies

Methionine oxidation results in the formation of two diastereomers, methionine-S-sulfoxide (Met(S)O) and methionine-R-sulfoxide (Met(R)O). The reduction of MetO back to methionine can be achieved through both chemical and enzymatic methods. This guide focuses on a comparative analysis of the following approaches:

  • This compound: A chemical reductant used for post-cleavage reduction of MetO in peptides.

  • Dithiothreitol (DTT): A common thiol-based reducing agent, often used as a cofactor in enzymatic reductions.

  • Enzymatic Reduction (MsrA/MsrB): Highly specific enzymes that catalyze the stereospecific reduction of Met(S)O and Met(R)O, respectively.

  • Low-HF/Dimethylsulfide Method: A chemical reduction method employed during the final cleavage step in solid-phase peptide synthesis.

Comparative Efficacy and Reaction Conditions

While direct head-to-head studies with comprehensive quantitative data across all methods are limited, the following tables summarize the available information on their respective efficacies and typical reaction conditions.

Table 1: Comparison of Chemical Reductants for Methionine Sulfoxide

FeatureThis compoundDithiothreitol (DTT)Low-HF/Dimethylsulfide
Primary Application Post-synthesis reduction of MetO in peptidesCofactor for enzymatic reactions; general reductantConcurrent deprotection and MetO reduction in peptide synthesis
Typical Concentration 2-10 mg per mg of peptide5-20 mMHF:DMS (1:3, v/v)
Reaction Time 24-36 hoursVaries with enzyme kinetics (minutes to hours)Not specified, occurs during cleavage
Temperature 37 °C37 °C (for enzymatic reactions)Not specified
Reported Efficacy Effective for reversing MetODTT alone shows no reversal of MetO[1]Quantitative reduction[2]
Key Advantages Mild, post-cleavage applicationReadily available, common lab reagentCombines deprotection and reduction steps
Potential Drawbacks Long reaction timeIneffective on its own for MetO reductionRequires specialized HF apparatus

Table 2: Efficacy of Enzymatic Reduction of Methionine Sulfoxide

Enzyme SystemSubstrate SpecificityCofactorReported EfficacyKey AdvantagesPotential Drawbacks
MsrA Methionine-S-sulfoxide (Met(S)O)DTT or ThioredoxinHigh, stereospecificHigh specificity, mild reaction conditionsDoes not reduce Met(R)O
MsrB Methionine-R-sulfoxide (Met(R)O)DTT or ThioredoxinHigh, stereospecificHigh specificity, mild reaction conditionsDoes not reduce Met(S)O
MsrA/MsrB Combination Both Met(S)O and Met(R)ODTT or ThioredoxinComplete reduction of both diastereomers[3]Reduces all forms of MetORequires two enzymes

Experimental Protocols

Protocol 1: Reduction of Methionine Sulfoxide using this compound

This protocol is adapted for the post-cleavage reduction of MetO in peptides.

Materials:

  • Peptide containing methionine sulfoxide

  • 10% (v/v) aqueous acetic acid

  • This compound

  • Inert gas (e.g., Nitrogen or Argon)

  • Water bath or incubator at 37 °C

  • HPLC system for monitoring the reaction

Procedure:

  • Dissolve the peptide in 10% (v/v) aqueous acetic acid. The volume will depend on the solubility of the peptide, typically 200 µL to 1000 µL per mg of peptide.

  • Add this compound to the peptide solution at a concentration of 2-10 mg per mg of peptide.

  • Place the reaction vessel under an inert atmosphere.

  • Incubate the solution at 37 °C for 24 to 36 hours.

  • Monitor the progress of the reduction by HPLC.

  • Once the reaction is complete, lyophilize the mixture to obtain the crude peptide containing the reduced methionine.

Protocol 2: Enzymatic Reduction of Methionine Sulfoxide using MsrA and MsrB

This protocol is a general guideline for the enzymatic reduction of MetO in proteins or peptides.

Materials:

  • Protein or peptide containing methionine sulfoxide

  • Recombinant MsrA and MsrB enzymes

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Incubator at 37 °C

Procedure:

  • Dissolve the oxidized protein or peptide in the reaction buffer.

  • Add DTT to a final concentration of 5-20 mM.

  • Add MsrA and MsrB enzymes. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:20 to 1:100 (enzyme:substrate, w/w) can be used. For complete reduction of both diastereomers, a combination of both enzymes is necessary.

  • Incubate the reaction mixture at 37 °C. Reaction times can vary from 30 minutes to several hours, depending on the substrate and enzyme concentration.

  • The reaction can be stopped by the addition of a denaturing agent or by changing the pH.

  • Analyze the products by mass spectrometry or HPLC to confirm the reduction of methionine sulfoxide.

Visualizing the Reduction Pathways

Chemical Reduction of Methionine Sulfoxide

MetO Methionine Sulfoxide (MetO) Met Methionine (Met) MetO->Met Reduction Reductant This compound or Low-HF/DMS

Caption: Chemical reduction of methionine sulfoxide to methionine.

Enzymatic Reduction of Methionine Sulfoxide

cluster_0 Methionine Oxidation cluster_1 Enzymatic Reduction Met Methionine MetSO Methionine-S-sulfoxide (Met(S)O) Met->MetSO Oxidation MetRO Methionine-R-sulfoxide (Met(R)O) Met->MetRO Oxidation ReducedMet Methionine MetSO->ReducedMet Reduction MetRO->ReducedMet Reduction MsrA MsrA DTT_ox Oxidized DTT MsrB MsrB DTT_red Reduced DTT DTT_red->MsrA Cofactor DTT_red->MsrB Cofactor

Caption: Stereospecific enzymatic reduction of methionine sulfoxide diastereomers.

Conclusion

The choice of method for reducing methionine sulfoxide depends on the specific context of the research or development workflow.

  • This compound offers a viable chemical reduction strategy for peptides post-synthesis, particularly when enzymatic methods are not feasible or desired. Its primary drawback is the extended reaction time.

  • Enzymatic reduction using MsrA and MsrB provides the highest specificity and efficiency under mild conditions, making it an excellent choice for biologically active proteins where maintaining structural integrity is paramount. The requirement for specific enzymes and cofactors are key considerations.

  • The low-HF/dimethylsulfide method is integrated into the peptide synthesis workflow, offering convenience by combining deprotection and reduction. However, its use is limited to this specific application and requires handling of hazardous reagents.

  • Dithiothreitol (DTT) , while a potent reducing agent for disulfide bonds, is not effective for the direct chemical reduction of methionine sulfoxide. Its primary role in this context is as a cofactor for enzymatic reactions.

For applications requiring complete and specific reduction of both methionine sulfoxide diastereomers with minimal side reactions, a combination of MsrA and MsrB enzymes is the most effective approach. For synthetic peptides where some harshness can be tolerated and a non-enzymatic method is preferred, this compound presents a useful, albeit slower, alternative. Researchers should carefully consider the nature of their sample, the desired outcome, and the available resources when selecting the most appropriate reduction strategy.

References

Navigating the Landscape of Peptide Thioester Synthesis: A Comparative Guide to Alternatives for N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the generation of C-terminal peptide thioesters is a critical step, particularly for the widely used native chemical ligation (NCL) method. N-(Methyl)mercaptoacetamide has been utilized in this context; however, a range of alternative reagents and methodologies offer distinct advantages in terms of efficiency, scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by available experimental data and detailed protocols to inform the selection of the most suitable approach for your research needs.

The synthesis of large peptides and proteins often relies on the chemoselective ligation of smaller, unprotected peptide fragments. NCL, a cornerstone of this field, requires a peptide segment with a C-terminal thioester that reacts with another peptide bearing an N-terminal cysteine. The choice of the thiol additive or the thioesterification strategy can significantly impact the overall yield, purity, and success of the synthesis of the target polypeptide.

Comparative Analysis of Thioesterification Reagents

The following table summarizes the performance of this compound and its key alternatives in the synthesis of peptide thioesters. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is aggregated from various sources.

Reagent/MethodMechanismTypical Reaction ConditionsReported Yield/PurityAdvantagesDisadvantages
This compound Thiolysis of an activated C-terminus or transthioesterification.Neutral to slightly basic pH.Yields vary depending on the activation method.[1]Simple thiol additive.Limited direct comparative data available. Potential for side reactions associated with amides.
3-Mercaptopropionic Acid (MPA) N→S acyl shift at specific peptide sequences (e.g., X-Cys) or transthioesterification.[2]Acidic to neutral pH (pH ~1 for N-alkylated Cys, pH 4-7 for other methods), often at elevated temperatures (37-60 °C).[2]Yields can be high (up to 84% for specific sequences) but are sequence-dependent.[3]Effective for specific sequences, can be used in one-pot procedures.[4]Can induce peptide fragmentation at susceptible sites.[2] Reaction can be sluggish for sterically hindered residues.[5]
2-Mercaptoethanesulfonic Acid (MESNa) Transthioesterification, often from a precursor thioester or an activated species.Mildly acidic conditions (pH 4.0–6.0).[6]Generally provides high yields, often superior to other simple thiols in specific systems like the MEGA linker.[6]Highly water-soluble, which can simplify purification. High efficiency in certain applications.[6]Potential for side effects if not properly removed.[7][8][9][10][11]
N-acyl-benzimidazolinone (Nbz) / N-acyl-N'-methyl-benzimidazolinone (MeNbz) Thiolysis of a C-terminal N-acylurea precursor.[12]Neutral pH (e.g., pH 7.0) in the presence of an aryl thiol catalyst (e.g., MPAA).[13]High purity and yields (e.g., 36% isolated yield for a pentapeptide, 95% ligation yield).[13]Stable precursor, compatible with Fmoc-SPPS. Rapid and efficient conversion to thioester.[13]Requires synthesis of a specific linker on the resin.[12] Potential for diacylation with certain sequences.[3]
N-mercaptoethoxyglycinamide (MEGA) Linker Intramolecular N→S acyl shift followed by intermolecular transthioesterification.[6][14]Mildly acidic conditions (pH 4.0–6.0) with an external thiol (typically MESNa).[6][14]High yields across a range of C-terminal amino acids (e.g., 58-94% thioester formation).[6][14]Broad amino acid compatibility, including sterically hindered residues. Compatible with microwave-assisted SPPS.[6][14]Requires the use of a specialized linker. Potential for side products if conditions are not optimized.[6][14]

Experimental Workflows and Mechanisms

The generation of peptide thioesters can be broadly categorized into direct thiol-mediated methods and linker-assisted strategies. The following diagrams illustrate the general workflows for these approaches.

Thioesterification_Workflows cluster_direct Direct Thiol-Mediated Thioesterification cluster_linker Linker-Assisted Thioesterification Peptide_Resin Peptide on Resin (Activated C-terminus) Cleavage Cleavage from Resin Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Thiolysis Thiolysis with Thiol Additive (e.g., MPA, MESNa) Crude_Peptide->Thiolysis Purification RP-HPLC Purification Thiolysis->Purification Peptide_Thioester Purified Peptide Thioester Purification->Peptide_Thioester Linker_Resin Specialized Linker on Resin (e.g., MEGA, Dbz) SPPS Fmoc-SPPS Linker_Resin->SPPS Peptide_Linker_Resin Peptide-Linker on Resin SPPS->Peptide_Linker_Resin Cleavage_Activation Cleavage & Activation Peptide_Linker_Resin->Cleavage_Activation Crude_Precursor Crude Peptide Precursor (e.g., Peptide-MEGA, Peptide-Nbz) Cleavage_Activation->Crude_Precursor Thiolysis_Linker Thiolysis with Thiol Additive Crude_Precursor->Thiolysis_Linker Purification_Linker RP-HPLC Purification Thiolysis_Linker->Purification_Linker Peptide_Thioester_Linker Purified Peptide Thioester Purification_Linker->Peptide_Thioester_Linker

Figure 1: General workflows for direct thiol-mediated versus linker-assisted peptide thioesterification.

The underlying chemical transformations often involve an N→S or O→S acyl shift, followed by transthioesterification with a thiol additive. The MEGA linker approach exemplifies this process.

MEGA_Linker_Mechanism Peptide_MEGA Peptide-MEGA (N-oxyamide) NS_Acyl_Shift Intramolecular N->S Acyl Shift Peptide_MEGA->NS_Acyl_Shift Mildly Acidic pH Rearranged_Thioester Rearranged Thioester Intermediate NS_Acyl_Shift->Rearranged_Thioester Thiol_Exchange Transthioesterification (excess R'-SH) Rearranged_Thioester->Thiol_Exchange Final_Thioester Peptide-SR' Thiol_Exchange->Final_Thioester MEGA_Linker_Released Released MEGA Linker Thiol_Exchange->MEGA_Linker_Released

Figure 2: Mechanism of thioester formation using the MEGA linker.

Detailed Experimental Protocols

General Protocol for Thioesterification using 3-Mercaptopropionic Acid (MPA) with N-alkylated Cysteine Peptides

This protocol is adapted for the generation of a peptide thioester from a peptide containing a C-terminal N-alkylated cysteine residue.[2]

  • Peptide Dissolution: Dissolve the purified peptide containing the C-terminal N-alkylated cysteine in a buffer solution (e.g., 0.2 M phosphate (B84403) buffer, 6 M guanidine-HCl, pH ~7).

  • Addition of MPA: Add 3-mercaptopropionic acid to the peptide solution to a final concentration of 20% (v/v). This will lower the pH to approximately 1.

  • Incubation: Incubate the reaction mixture at 37 °C for 12 hours.

  • Monitoring: Monitor the progress of the reaction by analytical RP-HPLC and mass spectrometry.

  • Purification: Upon completion, purify the resulting peptide thioester by preparative RP-HPLC.

Protocol for Peptide Thioester Synthesis via the N-acyl-benzimidazolinone (Nbz) Method

This protocol describes the conversion of a purified peptide-Nbz precursor to the corresponding thioester.[13]

  • Peptide-Nbz Synthesis: Synthesize the peptide on a 3-(Fmoc)-4-diaminobenzoic acid (Fmoc-Dbz) functionalized resin using standard Fmoc-SPPS. After peptide elongation, treat the resin with p-nitrophenylchloroformate followed by a base (e.g., DIEA) to form the N-acyl-benzimidazolinone. Cleave the peptide-Nbz from the resin using a standard TFA cocktail and purify by RP-HPLC.

  • Thiolysis Reaction: Dissolve the purified peptide-Nbz (e.g., 2.5 mM) in a ligation buffer (e.g., 6 M Gn·HCl, 200 mM phosphate buffer, pH 7.0).

  • Addition of Thiol Catalyst: Add an aryl thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the solution.

  • Incubation: Incubate the reaction at room temperature. The conversion to the thioester is typically rapid, often completing in under an hour.

  • Monitoring and Ligation: Monitor the formation of the peptide thioester by RP-HPLC. The thioester can be isolated or used directly in a subsequent native chemical ligation reaction.

Protocol for Peptide Thioesterification using the MEGA Linker

This protocol outlines the generation of a peptide thioester from a peptide synthesized on a MEGA-functionalized resin.[6][14]

  • Peptide-MEGA Synthesis: Synthesize the peptide on a MEGA-functionalized resin using standard Fmoc-SPPS. Cleave the peptide-MEGA from the resin using a standard TFA cocktail and purify by RP-HPLC.

  • Thioesterification Buffer Preparation: Prepare a thioesterification buffer containing 200–400 mM 2-mercaptoethanesulfonic acid (MESNa), 100 mM NaH₂PO₄, and 25–50 mM TCEP. Adjust the pH to between 4.0 and 6.0.

  • Thioesterification Reaction: Dissolve the purified peptide-MEGA in the thioesterification buffer.

  • Incubation: Incubate the reaction mixture at a temperature between 37 °C and 70 °C for 8 to 72 hours, depending on the C-terminal amino acid.

  • Monitoring and Use: Monitor the reaction by RP-HPLC. The resulting peptide thioester can be purified or used directly in NCL without further purification.

Conclusion

While this compound serves as a basic thiol additive for peptide thioester synthesis, a variety of more efficient and versatile alternatives are now available to peptide chemists. Simple thiols like 3-mercaptopropionic acid and 2-mercaptoethanesulfonic acid offer straightforward approaches, with MESNa often providing superior yields due to its high water solubility and reactivity. For more challenging sequences or for syntheses where high efficiency is paramount, linker-based methodologies such as the N-acyl-benzimidazolinone (Nbz) and N-mercaptoethoxyglycinamide (MEGA) strategies have proven to be robust and reliable. The Nbz method provides a stable precursor that can be rapidly converted to the thioester, while the MEGA linker approach demonstrates broad compatibility with various C-terminal amino acids, including sterically hindered ones.

The selection of the optimal method will depend on several factors, including the specific peptide sequence, the scale of the synthesis, and the available synthetic expertise and resources. For routine thioester synthesis, MESNa may be a suitable replacement for this compound. For complex protein synthesis projects, the investment in linker-based strategies like Nbz or MEGA can lead to significantly improved outcomes. Researchers are encouraged to consider the specific requirements of their project when choosing the most appropriate thioesterification method.

References

A Comparative Guide to the Reaction Products of N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of N-(Methyl)mercaptoacetamide and its reaction products, offering a comparative analysis of its performance against other alternatives in key applications. Experimental data, detailed protocols, and visual workflows are presented to support your research and development endeavors.

Introduction to this compound

This compound (NMMA), with the chemical formula HSCH₂CONHCH₃, is a versatile organic compound featuring both a thiol (-SH) and an amide (-CONHCH₃) functional group.[1][2][3][4][5] This unique structure imparts it with valuable properties as a mild reducing agent and a metal-binding compound, making it relevant in peptide chemistry and as a scaffold for inhibitor design.[1][2][3][4][5] This guide will explore its two primary applications: the reduction of methionine sulfoxide (B87167) and its role as a zinc-binding group in the inhibition of metallo-β-lactamases.

This compound as a Reducing Agent for Methionine Sulfoxide

The oxidation of methionine to methionine sulfoxide (MetO) is a common modification in proteins and peptides that can alter their biological activity.[6] this compound is utilized as a mild reducing agent to reverse this oxidation.[1][2][3][4]

Comparison with Alternative Reducing Agents
Characteristic This compound (NMMA) Dithiothreitol (B142953) (DTT) β-Mercaptoethanol (BME)
Primary Use Reduction of MetO in peptides.[7]Reduction of disulfide bonds; also used for MetO reduction.[8]Reduction of disulfide bonds; less commonly used for MetO reduction.[8]
Reaction Conditions Typically requires elevated temperatures (e.g., 37°C) and longer reaction times (24-36 hours).[7]Generally effective at room temperature with shorter reaction times.Similar to DTT, but often used in higher concentrations due to lower potency.[8]
Odor Less pungent compared to BME.Odorless.Strong, unpleasant odor.[9]
Toxicity Considered toxic.[10]Less toxic than BME.[8]More toxic and volatile than DTT.[8][9]
Byproducts Forms a disulfide dimer upon oxidation. Potential for side reactions at other amino acid residues if not optimized.[11]Forms a stable six-membered ring upon oxidation, driving the reaction to completion.Forms a disulfide dimer upon oxidation.
Volatility Low volatility.Low volatility.High volatility.[8]
Experimental Protocol: Reduction of Methionine Sulfoxide in a Peptide

This protocol is adapted from established methods for the post-cleavage reduction of methionine sulfoxide in peptides.[7]

Materials:

  • Peptide containing methionine sulfoxide

  • This compound (NMMA)

  • 10% (v/v) aqueous acetic acid

  • Inert gas (e.g., nitrogen or argon)

  • Heating block or water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) system for monitoring

  • Lyophilizer

Procedure:

  • Dissolve the peptide in 10% v/v aqueous acetic acid to a concentration of approximately 1 mg/mL.

  • Add this compound to the peptide solution at a concentration of 2-10 mg per mg of peptide.

  • Flush the reaction vessel with an inert gas to create an inert atmosphere.

  • Incubate the reaction mixture at 37°C for 24 to 36 hours.

  • Monitor the progress of the reduction by HPLC.

  • Upon completion, lyophilize the reaction mixture to obtain the crude peptide with reduced methionine.

  • The crude product can be further purified by preparative HPLC.

Characterization of Reaction Products

The primary reaction product is the peptide with the methionine residue restored. The this compound is oxidized to its disulfide dimer.

Analytical Techniques for Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the reduced peptide, demonstrating the loss of an oxygen atom from the methionine sulfoxide residue.[12]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the reduced peptide and to separate it from any remaining starting material or byproducts.[12]

  • Amino Acid Analysis: To confirm the presence of methionine and the absence of methionine sulfoxide after the reduction.

Workflow for Methionine Sulfoxide Reduction

This compound Derivatives as Metallo-β-Lactamase Inhibitors

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[13] These enzymes utilize zinc ions in their active site for catalysis.[13] The thiol group of mercaptoacetamide derivatives can act as a zinc-binding group, making them promising scaffolds for the design of MBL inhibitors.[14]

Comparison with Other MBL Inhibitors

Research has primarily focused on N-aryl mercaptoacetamides, indicating that the N-aryl substituent plays a crucial role in the inhibitory activity.[13] The following table compares the inhibitory activity (IC₅₀ values) of various N-aryl mercaptoacetamides and other known MBL inhibitors against different MBL enzymes.

Inhibitor Target MBL IC₅₀ (µM) Reference
N-phenylmercaptoacetamide (Compound 1) IMP-70.86 ± 0.06[13]
NDM-10.65 ± 0.04[13]
VIM-12.2 ± 0.3[13]
N-(4-chlorophenyl)mercaptoacetamide (Compound 26) IMP-71.9 ± 0.3
NDM-12.1 ± 0.4
VIM-12.3 ± 0.5
N-(4-acetylphenyl)mercaptoacetamide (Compound 28) NDM-11.5 ± 0.2
Captopril NDM-17.7[15]
Thiorphan IMP-725 ± 2[15]
Tiopronin IMP-7> 500[15]

Note: Data for this compound as an MBL inhibitor is not available in the cited literature, which focuses on N-aryl derivatives.

The data suggests that the N-aryl group is a key determinant of potency and selectivity against different MBLs. While this compound itself may possess some zinc-binding affinity, the aryl group likely provides additional interactions within the enzyme's active site, enhancing inhibitory activity.

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of mercaptoacetamide derivatives against MBLs using a fluorogenic substrate.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-7)

  • Fluorogenic substrate (e.g., fluorocillin)

  • Test inhibitor (e.g., N-aryl mercaptoacetamide derivative)

  • Assay buffer (e.g., HEPES buffer with appropriate additives)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the MBL enzyme in the assay buffer.

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the change in fluorescence over time using a microplate reader. The hydrolysis of the substrate by the MBL leads to a change in fluorescence.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Characterization of the Enzyme-Inhibitor Complex

The reaction product in this context is the non-covalent complex formed between the MBL enzyme and the mercaptoacetamide inhibitor.

Analytical Techniques for Characterization:

  • X-ray Crystallography: To determine the three-dimensional structure of the enzyme-inhibitor complex, revealing the binding mode of the inhibitor and its interactions with the zinc ions and active site residues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the binding of the inhibitor to the enzyme in solution and to identify the amino acid residues involved in the interaction.[16][17][18]

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

G cluster_prep Assay Preparation cluster_incubation Enzyme-Inhibitor Incubation cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis prep_enzyme Prepare MBL Enzyme Solution mix_components Mix Enzyme and Inhibitor in 96-well Plate prep_enzyme->mix_components prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix_components incubate Incubate mix_components->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_fluorescence Monitor Fluorescence Change add_substrate->read_fluorescence calc_rates Calculate Initial Reaction Rates read_fluorescence->calc_rates determine_ic50 Determine IC₅₀ Value calc_rates->determine_ic50

Workflow for MBL Inhibition Assay

Conclusion

This compound is a valuable chemical entity with distinct applications in biological and medicinal chemistry. As a mild reducing agent, it offers an alternative to more common reagents for the specific task of reducing methionine sulfoxide in peptides, albeit with different reaction kinetics. In the realm of drug discovery, while this compound itself is a basic scaffold, its N-aryl derivatives have emerged as potent inhibitors of metallo-β-lactamases, highlighting the importance of the mercaptoacetamide moiety as a zinc-binding pharmacophore. The experimental protocols and comparative data presented in this guide are intended to facilitate the effective utilization and further investigation of this compound and its reaction products in your research.

References

A Comparative Guide to Reducing Agents: Benchmarking N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in experimental workflows involving protein chemistry, proteomics, and drug discovery. The efficacy of disulfide bond reduction can significantly impact protein structure, function, and stability. This guide provides a comparative analysis of N-(Methyl)mercaptoacetamide against commonly used reducing agents, offering available experimental data and detailed protocols to inform reagent selection.

While this compound is primarily recognized as a mild reducing agent for methionine sulfoxide (B87167) moieties, its potential for disulfide bond reduction is also a subject of interest.[1] This guide will focus on its comparison with the widely used reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME). Due to the limited direct comparative data on this compound's disulfide bond reduction efficiency, its performance characteristics will be contextualized based on the properties of structurally similar monothiol compounds like N-acetylcysteine (NAC).[2]

Quantitative Comparison of Reducing Agents

The selection of a reducing agent often involves a trade-off between reducing power, stability, and compatibility with downstream applications. The following table summarizes key quantitative and qualitative parameters for this compound and other common reducing agents.

PropertyThis compound (Estimated)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (BME)
Chemical Structure HSCH₂CONHCH₃C₄H₁₀O₂S₂C₉H₁₅O₆PC₂H₆OS
Type MonothiolDithiolPhosphineMonothiol
Redox Potential (at pH 7) Not available (likely less negative than DTT)-0.33 V[3]Effective over a wide pH range[4]Less negative than DTT
Optimal pH Range Likely similar to other monothiols (neutral to slightly alkaline)7.1 - 8.0[3]1.5 - 8.5[4]>7.5
Effective Concentration Not established for disulfide reduction1-100 mM[3][5]5-50 mM[4]1-20 mM
Reaction Time Not established for disulfide reduction10-60 minutes[3][5]< 5 minutes at room temperature[6]30-60 minutes
Stability ModerateProne to air oxidation, especially at higher pHMore stable to air oxidation than DTTProne to air oxidation
Odor PungentPungentOdorless[6]Pungent
Interference with Maleimide Chemistry YesYesNo[4]Yes

Experimental Protocols

To ensure an objective comparison of reducing agent performance, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.

Protocol 1: Disulfide Bond Reduction Efficiency Assay (Ellman's Test)

This protocol allows for the quantitative comparison of the reduction efficiency of different agents by measuring the generation of free thiols.

Objective: To determine the rate and extent of disulfide bond reduction by comparing this compound with DTT, TCEP, and BME.

Materials:

  • Protein with a known number of disulfide bonds (e.g., Insulin, Lysozyme)

  • Reducing agents: this compound, DTT, TCEP, BME

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the protein and each reducing agent in the reaction buffer.

  • In a series of microcentrifuge tubes, add the protein solution to a final concentration of 1 mg/mL.

  • Add each reducing agent to separate tubes to a final concentration of 10 mM. Include a control tube with no reducing agent.

  • Incubate the tubes at room temperature for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • At each time point, take an aliquot from each tube and add it to a cuvette containing the reaction buffer and DTNB solution (final concentration 0.1 mM).

  • Immediately measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).

  • Plot the concentration of free thiols over time for each reducing agent to compare their reduction kinetics.

Protocol 2: Protein Aggregation Prevention Assay

This protocol assesses the ability of reducing agents to maintain protein solubility under denaturing conditions.

Objective: To evaluate the effectiveness of this compound and other reducing agents in preventing protein aggregation.

Materials:

  • A protein prone to aggregation upon reduction (e.g., a monoclonal antibody)

  • Reducing agents to be tested

  • Denaturing agent (e.g., Guanidine Hydrochloride)

  • Spectrofluorometer or a spectrophotometer capable of measuring light scattering at 340 nm

  • Thioflavin T (ThT) for fluorescence-based aggregation monitoring

Procedure:

  • Prepare solutions of the protein in a suitable buffer (e.g., PBS, pH 7.4) containing each of the reducing agents at a final concentration of 5 mM.

  • Induce aggregation by adding a denaturing agent (e.g., 1 M Guanidine Hydrochloride) or by increasing the temperature (e.g., 50°C).

  • Monitor protein aggregation over time by either:

    • Measuring the increase in light scattering at 340 nm.

    • Measuring the increase in ThT fluorescence (excitation ~440 nm, emission ~485 nm).

  • Compare the lag time and the rate of aggregation in the presence of different reducing agents. A longer lag time and a slower rate of aggregation indicate better prevention of aggregation.

Visualizations

Experimental Workflow for Evaluating Reducing Agents

The following diagram illustrates a typical workflow for comparing the performance of different reducing agents.

G cluster_prep Sample Preparation cluster_assays Performance Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Protein Protein with Disulfide Bonds RA1 This compound RA2 DTT RA3 TCEP RA4 BME Ellmans Ellman's Test (Reduction Efficiency) RA1->Ellmans Aggregation Aggregation Assay (Protein Stability) RA1->Aggregation RA2->Ellmans RA2->Aggregation RA3->Ellmans RA3->Aggregation RA4->Ellmans RA4->Aggregation Kinetics Reduction Kinetics Ellmans->Kinetics Stability Aggregation Propensity Aggregation->Stability Comparison Comparative Performance Kinetics->Comparison Stability->Comparison

Workflow for comparing reducing agents.
Signaling Pathway Involving Disulfide Bond Regulation

Redox signaling often involves the reversible oxidation and reduction of cysteine residues in proteins. The diagram below depicts a simplified signaling pathway where a disulfide bond acts as a regulatory switch.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Oxidizing_Agent Oxidizing Agent (e.g., ROS) Receptor->Oxidizing_Agent activates Signal_Inactive Signaling Protein (Inactive - S-S) Signal_Active Signaling Protein (Active - SH SH) Signal_Inactive->Signal_Active Reduction Signal_Active->Signal_Inactive Oxidation Downstream Downstream Effector Signal_Active->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response Stimulus External Stimulus Stimulus->Receptor Reducing_Agent Reducing Agent (e.g., Thioredoxin) Reducing_Agent->Signal_Inactive activates Oxidizing_Agent->Signal_Active inhibits

Redox regulation of a signaling pathway.
Decision Tree for Selecting a Reducing Agent

Choosing the right reducing agent depends on several experimental factors. This decision tree provides a logical guide for selection.

G Start Start: Need to reduce disulfide bonds? Maleimide Downstream Maleimide Chemistry? Start->Maleimide pH_sensitive Working at low pH (<7)? Maleimide->pH_sensitive No Use_TCEP Use TCEP Maleimide->Use_TCEP Yes Stability_odor Stability and Odor a concern? pH_sensitive->Stability_odor No pH_sensitive->Use_TCEP Yes Cost Cost a major factor? Stability_odor->Cost No Use_DTT Use DTT Stability_odor->Use_DTT Yes Use_BME Use BME Cost->Use_BME Yes Consider_NMM Consider this compound (for mild reduction) Cost->Consider_NMM No

Decision tree for reducing agent selection.

Conclusion

The choice of a reducing agent is a critical parameter in protein-related research and development. While DTT and TCEP remain the gold standards for robust and versatile disulfide bond reduction, this compound presents itself as a potential candidate for specific applications requiring milder reduction, particularly for methionine sulfoxide. Its efficacy for disulfide bond reduction, while not extensively documented, can be inferred to be lower than that of dithiols like DTT, placing it in a similar category to other monothiols like BME and NAC. Further experimental validation is necessary to fully characterize its performance profile. This guide provides a framework for researchers to make informed decisions based on the specific requirements of their experimental systems.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for the safe handling and disposal of N-(Methyl)mercaptoacetamide, ensuring the protection of laboratory personnel and the environment.

For researchers and professionals in drug development, the proper management of chemical reagents is paramount. This compound, a mild reducing agent, requires careful handling and adherence to specific disposal protocols to mitigate risks.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][4][5][6] It may also cause damage to organs through prolonged or repeated exposure and may have long-lasting harmful effects on aquatic life.[4][6] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Eyeshields, Faceshields[7]
Hand Protection Chemical impermeable gloves[4][8]
Respiratory Protection Type ABEK (EN14387) respirator filter[7]
Protective Clothing Wear suitable protective clothing[4]

Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[9] Avoid the formation of dust and aerosols, and use non-sparking tools to prevent fire hazards.[4][9]

Spill Management and Cleanup

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4][8] Remove all sources of ignition.[4][8][9]

Cleanup Procedure:

  • Wear the appropriate personal protective equipment (PPE).

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[8][9]

  • Do not let the chemical enter drains or sewer systems.[4][9]

  • Promptly dispose of the adhered or collected material in accordance with appropriate laws and regulations.[4][8]

Disposal Protocol

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[9]

Recommended Disposal Methods:

  • Licensed Chemical Destruction Plant: The material can be disposed of by removal to a licensed chemical destruction plant.[4]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[4]

Step-by-Step Disposal Workflow:

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Respirator) start->ppe containerize Step 2: Securely Contain Waste in a Labeled, Closed Container ppe->containerize storage Step 3: Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials containerize->storage consult Step 4: Consult Institutional and Local Disposal Regulations storage->consult transport Step 5: Arrange for Transport by a Licensed Chemical Waste Hauler consult->transport disposal Step 6: Final Disposal Method transport->disposal incineration Controlled Incineration with Flue Gas Scrubbing disposal->incineration destruction Licensed Chemical Destruction Plant disposal->destruction end End: Disposal Complete incineration->end destruction->end

Caption: Disposal workflow for this compound.

Contaminated Packaging:

Containers that held this compound should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4] Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[4]

Incompatible Materials

Store this compound separately from strong oxidizing agents, metals, and acids.[9]

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling N-(Methyl)mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(Methyl)mercaptoacetamide. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.[1][2]

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1][4]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.[1][2][4]
Skin Protection Wear fire/flame resistant and impervious clothing to prevent skin contact. A lab coat is essential.[1][2][4]
Respiratory Protection If working in a poorly ventilated area, if exposure limits are exceeded, or if dust or aerosols are generated, use a full-face respirator with an appropriate filter (e.g., Type ABEK as per EN14387).[4]

Operational Plan for Handling

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

    • Verify the immediate accessibility of an eyewash station and a safety shower.[5]

    • Inspect all PPE for any damage before use.[4]

  • Handling:

    • Avoid all contact with skin, eyes, and clothing.[1][2]

    • Do not inhale dust, vapors, or aerosols.[1][4]

    • Use non-sparking tools to prevent ignition.[1]

    • Wash hands thoroughly after handling the substance.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store the compound in a tightly closed container.[1]

    • Keep the container in a cool, dry, and well-ventilated place.[1][5]

    • Store away from incompatible materials and foodstuff containers.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, sealable, and chemically resistant waste container.[6]

    • Clearly label the container as "Hazardous Waste" with the full chemical name.[6]

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and secure area, away from incompatible materials.[6]

  • Disposal Method:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or feed.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[6]

  • Contaminated Packaging:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation - Work in fume hood - Check safety equipment - Inspect PPE handling Chemical Handling - Avoid contact and inhalation - Use non-sparking tools prep->handling storage Storage - Tightly closed container - Cool, dry, ventilated area handling->storage collect Waste Collection - Designated, sealed, labeled container storage->collect End of Use / Expired store_waste Waste Storage - Secure and segregated area collect->store_waste dispose Final Disposal - Licensed disposal facility - Incineration store_waste->dispose

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Methyl)mercaptoacetamide
Reactant of Route 2
Reactant of Route 2
N-(Methyl)mercaptoacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.